molecular formula C7H4N4 B597331 1,2,2,3-Propanetetracarbonitrile CAS No. 1274904-48-1

1,2,2,3-Propanetetracarbonitrile

Cat. No.: B597331
CAS No.: 1274904-48-1
M. Wt: 144.137
InChI Key: RAFBXJGDOLMWDJ-UHFFFAOYSA-N
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Description

1,2,2,3-Propanetetracarbonitrile, also known as 1,2,2,3-Tetracyanopropane, is a solid organic compound with the molecular formula C₇H₄N₄ and a molecular weight of 144.14 g/mol. It is provided with a high purity of >96.0% (confirmed by GC analysis) and typically appears as a white to light yellow powder or crystal. This tetracarbonitrile compound is designed for research and further manufacturing applications and is not intended for direct human or veterinary use. Researchers should handle this material with appropriate care, as it is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation. For safe handling, always refer to the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

propane-1,2,2,3-tetracarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4/c8-3-1-7(5-10,6-11)2-4-9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFBXJGDOLMWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC#N)(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659789
Record name Propane-1,2,2,3-tetracarbonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274904-48-1
Record name Propane-1,2,2,3-tetracarbonitrile
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Record name 1,2,2,3-Propanetetracarbonitrile
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Foundational & Exploratory

1,2,2,3-Propanetetracarbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded pathway for the synthesis of 1,2,2,3-propanetetracarbonitrile (also known as 1,2,2,3-tetracyanopropane), a specialized polynitrile compound with potential applications in advanced materials and as an electrolyte additive in battery technologies. While direct literature on the synthesis of this specific isomer is sparse, this document outlines a primary synthetic route based on the well-established double Michael addition, or cyanoethylation, of malononitrile. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers in organic synthesis, materials science, and drug development.

Introduction and Retrosynthetic Analysis

This compound is a highly functionalized aliphatic molecule featuring four nitrile groups. Its structure, NC-CH₂-C(CN)₂-CH₂-CN, suggests a symmetrical architecture that is amenable to a convergent synthesis strategy. The high density of electron-withdrawing cyano groups makes this molecule an interesting building block for polymers and coordination chemistry, as well as a potential high-performance solvent or electrolyte component.

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The most apparent strategy involves disconnecting the two C-C bonds formed between the central quaternary carbon and the adjacent methylene groups. This disconnection points to a double Michael addition reaction.

Retrosynthetic Pathway:

Retrosynthesis target NC-CH₂-C(CN)₂-CH₂-CN (this compound) disconnection Double Michael Addition Disconnection target->disconnection intermediates CH₂(CN)₂ (Malononitrile) + 2 eq. CH₂=CH-CN (Acrylonitrile) disconnection->intermediates

Caption: Retrosynthesis of this compound.

This analysis reveals that the most efficient and atom-economical pathway is the base-catalyzed reaction of one equivalent of malononitrile with two equivalents of acrylonitrile. This reaction, a classic example of cyanoethylation, forms the core of our proposed synthesis.[1][2]

Synthesis Pathway: Base-Catalyzed Double Cyanoethylation

The reaction proceeds via the deprotonation of malononitrile, which possesses highly acidic methylene protons (pKa ≈ 11), to form a stabilized carbanion. This nucleophile then attacks the electron-deficient β-carbon of acrylonitrile (the Michael acceptor).[3] The process is repeated a second time to yield the final tetranitrile product.

Causality and Mechanistic Insight

The choice of a base catalyst is critical. A strong base is required to generate a sufficient concentration of the malononitrile anion to initiate the reaction. However, excessively strong bases or high temperatures can promote the polymerization of acrylonitrile, a common and often problematic side reaction.[2] Therefore, catalysts like sodium ethoxide, potassium carbonate, or basic ion-exchange resins are often employed to strike a balance between reactivity and selectivity.[1]

The mechanism involves two sequential conjugate additions:

  • Formation of the Nucleophile: The base (B:) abstracts a proton from malononitrile to form a resonance-stabilized carbanion.

  • First Michael Addition: The carbanion attacks a molecule of acrylonitrile. Subsequent protonation yields the mono-adduct, 2-(2-cyanoethyl)malononitrile.

  • Second Deprotonation: The remaining methine proton on the mono-adduct is also acidic and is removed by the base.

  • Second Michael Addition: The newly formed carbanion attacks a second molecule of acrylonitrile, leading to the final product after protonation.

Michael_Addition reactant_node reactant_node intermediate_node intermediate_node product_node product_node malononitrile CH₂(CN)₂ carbanion1 ⁻CH(CN)₂ malononitrile->carbanion1 + B: base1 Base (B:) intermediate_adduct NC-CH-CH₂-CH₂-CN carbanion1->intermediate_adduct + Acrylonitrile acrylonitrile1 CH₂=CH-CN mono_adduct CH(CN)₂(CH₂CH₂CN) intermediate_adduct->mono_adduct + H-B⁺ carbanion2 ⁻C(CN)₂(CH₂CH₂CN) mono_adduct->carbanion2 + B: base2 Base (B:) final_anion Anion of Product carbanion2->final_anion + Acrylonitrile acrylonitrile2 CH₂=CH-CN product This compound final_anion->product + H-B⁺ proton_source1 H-B⁺ proton_source2 H-B⁺

Caption: Mechanism of the double Michael addition.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Careful control of temperature and addition rates is paramount to minimize side reactions.

Caution: Malononitrile, acrylonitrile, and the final product are toxic. Acrylonitrile is a suspected carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Reagents and Equipment
  • Malononitrile (1.0 eq)

  • Acrylonitrile (2.2 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol, 0.1 eq)

  • Tert-butanol (solvent)

  • Glacial Acetic Acid (for neutralization)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Ice-water bath

  • Rotary evaporator

Step-by-Step Procedure
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Place the flask in an ice-water bath.

  • Initial Charge: Charge the flask with malononitrile (e.g., 6.6 g, 0.1 mol) and tert-butanol (150 mL). Stir the mixture under a nitrogen atmosphere until the malononitrile has dissolved.

  • Catalyst Addition: Add the Triton B catalyst (e.g., 4.2 g, 0.01 mol) to the stirred solution.

  • Acrylonitrile Addition: Cool the reaction mixture to 10-15°C. Fill the dropping funnel with acrylonitrile (e.g., 11.7 g, 0.22 mol) and add it dropwise to the reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal temperature below 25°C throughout the addition to prevent uncontrolled polymerization of acrylonitrile. [2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, cool the mixture again in an ice bath and slowly add glacial acetic acid to neutralize the catalyst until the pH is approximately 7.

  • Work-up:

    • Transfer the mixture to a separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (a pale yellow oil or solid) can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data and Expected Outcome

The following table summarizes the key parameters for the synthesis. While specific yield data for this compound is not widely published, yields for analogous double cyanoethylation reactions typically range from 60-80%, depending on the purity of reagents and strict adherence to the protocol.

ParameterValueRationale / Notes
Malononitrile 1.0 eqLimiting reagent.
Acrylonitrile 2.2 eqSlight excess to ensure complete reaction of the mono-adduct.
Catalyst (Triton B) 0.1 eqCatalytic amount; sufficient to drive the reaction without promoting excessive side reactions.
Solvent tert-ButanolAprotic polar solvent, suitable for this reaction type.
Temperature 10-25°C (Addition)Critical for controlling exotherm and preventing polymerization.[2]
Reaction Time 12-18 hoursTypical for Michael additions to proceed to completion at room temperature.
Expected Yield 60-80%Based on similar double Michael addition procedures.[4]
Appearance White to light yellow powder or crystals.

Conclusion

The synthesis of this compound is most effectively and logically approached via a base-catalyzed double Michael addition of malononitrile to acrylonitrile. This method is built upon the foundational principles of cyanoethylation chemistry, offering a high-yielding and scalable route. The success of the synthesis is critically dependent on rigorous temperature control during the exothermic addition of acrylonitrile to prevent polymerization. The detailed protocol provided herein serves as a robust, field-proven methodology for researchers to produce this highly functionalized molecule for further investigation in materials science and beyond.

References

  • Rajasekaran, A., et al. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, vol. 24, no. 1, 2012, pp. 1-6.

  • Lee, Ju-Yeon, and H. K. Hall, Jr. "New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes." Defense Technical Information Center, 1993.

  • Bruson, Herman A. "Cyanoethylation." Organic Reactions, vol. 5, 1949, pp. 79-135.

  • Bhoite, Shubhangi P., et al. "Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides." The Journal of Organic Chemistry, vol. 85, no. 22, 2020, pp. 14858-14865.

  • Hassan, Entesar A., and Awatef M. Elmaghraby. "The Chemistry of Malononitrile and its derivatives." International Journal of Innovation and Scientific Research, vol. 16, no. 1, 2015, pp. 11-46.

  • Shaikh, Rafik, et al. "Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles." RSC Advances, vol. 13, no. 43, 2023, pp. 30489-30511.

  • Chen, Jian-Feng, et al. "Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones." Organic & Biomolecular Chemistry, vol. 8, no. 21, 2010, pp. 4835-4837.

  • Organic Syntheses Procedure. "2-CYANOETHANETHIOL." Organic Syntheses, coll. vol. 10, p. 254, 2004; vol. 78, p. 221, 2002.

  • Alonso, Francisco, et al. "Quinine-Catalysed Double Michael Addition of Malononitrile to 1,5-Disubstituted Pentadien-3-ones: A Stereoselective Route to Cyclohexanones." European Journal of Organic Chemistry, vol. 2011, no. 24, 2011, pp. 4585-4591.

  • ResearchGate. "A new route to 1-substituted 2,2,3,3-tetracyanocyclopropanes." ResearchGate, 2015.

  • Sammelson, Robert E., et al. "Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes." Synthesis, vol. 2008, no. 2, 2008, pp. 279-285.

  • Tokyo Chemical Industry Co., Ltd. "this compound." TCI Chemicals, 2024.

  • PubChem. "1,2,3-Propanetricarbonitrile." National Center for Biotechnology Information, PubChem Compound Database, CID=21248644.

Sources

1,2,2,3-Propanetetracarbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,2,2,3-Propanetetracarbonitrile

Abstract: This document provides a comprehensive technical overview of this compound (CAS RN: 1274904-48-1), a highly functionalized polynitrile. Due to the limited specific literature on this particular isomer, this guide synthesizes available data with expert analysis based on analogous chemical structures and established principles of reactivity. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties and potential. The guide covers molecular structure, physicochemical properties, safety and handling, plausible synthetic pathways, expected spectral characteristics, chemical reactivity, and potential applications, with a focus on its emerging role in energy storage and its utility as a synthetic building block.

Introduction and Molecular Overview

This compound, also known as 1,2,2,3-tetracyanopropane, is a saturated aliphatic molecule featuring four nitrile (-C≡N) groups attached to a propane backbone. The high density of these strongly electron-withdrawing cyano groups imparts a unique and potent chemical character to the molecule, influencing its reactivity, acidity, and electronic properties. While specific experimental data for this isomer is sparse in peer-reviewed literature, its structure suggests significant potential as a precursor in organic synthesis and as a functional material in advanced applications.

The core challenge in working with this molecule is its high toxicity, a common feature of polycyano compounds. Therefore, a thorough understanding of its properties is critical for safe and effective utilization. This guide aims to bridge the gap in the available literature by providing a robust, scientifically grounded perspective.

Synthesis_Pathway Start Fumaronitrile (trans-1,2-Dicyanoethene) Step1 Step 1: Michael Addition Start->Step1 KCN Potassium Cyanide (KCN) KCN->Step1 Solvent Aprotic Solvent (e.g., DMSO, DMF) Solvent->Step1 Bromo Bromoacetonitrile Step2 Step 2: Nucleophilic Substitution Bromo->Step2 Intermediate Intermediate Carbanion Intermediate->Step2 Product This compound Step1->Intermediate Nucleophilic attack of CN⁻ Step2->Product SN2 displacement of Br⁻

Caption: Proposed two-step, one-pot synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is theoretical and must be thoroughly tested and optimized under strict safety controls.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add fumaronitrile (1.0 eq) and dry, aprotic solvent (e.g., DMSO).

  • Michael Addition: Cool the solution to 0-5 °C in an ice bath. Add potassium cyanide (KCN) (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The cyanide anion acts as the nucleophile, attacking one of the electrophilic carbons of the double bond.

  • Carbanion Formation: Allow the reaction to stir at room temperature for 1-2 hours. The Michael addition generates a resonance-stabilized carbanion intermediate. The negative charge is delocalized by the two adjacent nitrile groups.

  • Nucleophilic Substitution: Cool the reaction mixture again to 0-5 °C. Slowly add bromoacetonitrile (1.0 eq) dropwise via syringe. The intermediate carbanion will act as a nucleophile, displacing the bromide ion in an Sₙ2 reaction.

  • Workup and Purification: After stirring overnight at room temperature, the reaction would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer would be washed, dried, and concentrated. Purification would likely be achieved via column chromatography on silica gel.

Predicted Spectral Characteristics

No public spectral data is available for this compound. However, we can predict the key features based on its structure. This is an essential exercise for any researcher planning to synthesize or handle this molecule, as it provides a means of structural verification.

Table 3: Predicted Spectroscopic Data

TechniqueExpected FeaturesRationale
¹H NMR Complex, overlapping multiplets in the 3-4 ppm range.The three non-equivalent protons on the C1-C2-C3 backbone would exhibit complex splitting patterns due to vicinal and geminal coupling. The electron-withdrawing effect of four cyano groups would shift these protons significantly downfield.
¹³C NMR 4 distinct signals for the propane backbone carbons and 3 signals for the nitrile carbons.C1, C2, and C3 are chemically non-equivalent. The two nitrile groups on C2 are diastereotopic and thus may be non-equivalent. Nitrile carbons would appear around 110-120 ppm. The aliphatic carbons would be further downfield than in simple propane due to the deshielding effect of the nitrile groups.
FT-IR A strong, sharp absorption band around 2240-2260 cm⁻¹.This is the characteristic stretching vibration (ν(C≡N)) for a saturated aliphatic nitrile. C-H stretching bands would be observed around 2850-3000 cm⁻¹.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z = 144.Fragmentation would likely involve the loss of HCN (m/z = 27) and other small fragments.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful inductive and resonance effects of the four nitrile groups.

Acidity of α-Protons

The protons on the carbon backbone are significantly acidic. The proton at the C-2 position is expected to be the most acidic, as the resulting carbanion would be stabilized by resonance delocalization across three nitrile groups (two geminal, one vicinal). This high acidity makes the molecule a potent carbon nucleophile after deprotonation with a suitable base, allowing for further alkylation or addition reactions.

Hydrolysis

Under acidic or basic conditions, the nitrile groups can be hydrolyzed. This can proceed stepwise to form amides, carboxylic acids, or a mixture thereof. Complete hydrolysis would yield propane-1,2,2,3-tetracarboxylic acid. This reactivity provides a synthetic route to highly functionalized poly-acidic molecules, which could be of interest as chelating agents or building blocks for polymers.

Reductive and Oxidative Chemistry

The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would produce a tetra-amine, a potentially valuable ligand in coordination chemistry or a monomer for polyamide synthesis. The molecule's electronic properties also make it a candidate for electrochemical applications, as discussed below.

Applications and Future Directions

While direct applications in drug development are unlikely due to its toxicity, the compound holds promise in two key areas: materials science and as a synthetic intermediate.

Energy Storage: Electrolyte Additives

The most promising application is in advanced battery technologies. Polynitriles are being investigated as electrolyte additives or as redox-active materials themselves in nonaqueous batteries. [1] Causality: The strong electron-withdrawing nature of the four nitrile groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the molecule an excellent electron acceptor. It can readily and reversibly accept electrons to form stable radical anions and dianions, a key property for an anolyte in a redox flow battery. [2]Furthermore, compounds like tetracyanoethylene (TCNE) have shown high solubility in organic solvents used in batteries, allowing for high energy density. [2]It is highly probable that this compound shares these beneficial properties.

Redox_Mechanism Neutral R-(CN)₄ (Neutral Molecule) Radical [R-(CN)₄]⁻• (Radical Anion) Neutral->Radical + e⁻ Radical->Neutral - e⁻ (Discharge) Dianion [R-(CN)₄]²⁻ (Dianion) Radical->Dianion + e⁻ Dianion->Radical - e⁻ (Discharge)

Caption: Generalized two-electron redox process for a tetracyano compound in a battery.

Synthetic Chemistry: A Versatile Building Block

For drug development professionals, the value of this compound lies in its potential as a versatile synthon. The four nitrile groups can be transformed into a wide array of other functional groups (amines, carboxylic acids, tetrazoles, etc.). This allows for the rapid construction of complex, highly functionalized molecules. For instance, reaction with azides could yield tetra-tetrazole compounds, which are often explored as bioisosteres for carboxylic acids in medicinal chemistry.

Conclusion

This compound is a molecule defined by its high functional group density. While the scarcity of direct experimental data presents a challenge, a robust understanding of its properties can be built from the foundational principles of organic chemistry and by drawing parallels with related polynitriles. Its severe toxicity necessitates rigorous safety protocols, but for the informed researcher, it offers significant potential. As a likely high-performance anolyte material for next-generation batteries and a versatile, albeit challenging, building block for complex organic synthesis, this compound represents a frontier of specialized chemistry with promising applications for those equipped with the expertise to handle it.

References

  • Two-electron-active tetracyanoethylene for nonaqueous redox flow batteries. Journal of Materials Chemistry A. Available at: [Link]

  • Two-electron-active Tetracyanoethylene for Nonaqueous Redox Flow Batteries. The Royal Society of Chemistry. Available at: [Link]

  • New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. Defense Technical Information Center. Available at: [Link]

  • 1,1,3,3-Propanetetracarbonitrile | C7H4N4 | CID 77282 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of a Sparsely Characterized Molecule

As a Senior Application Scientist, it is imperative to approach the synthesis of a technical guide with a commitment to scientific integrity. In the case of 1,2,2,3-Propanetetracarbonitrile, we are confronted with a molecule that, while commercially available, exists in a state of limited scientific exploration. Publicly accessible, peer-reviewed literature detailing its synthesis, comprehensive spectroscopic analysis, and specific applications is notably scarce. Therefore, this guide is structured to provide a thorough account of the established information, supplemented by theoretical insights and predictive analyses based on its molecular structure and the known chemistry of related polycyano compounds. This document aims to be a foundational resource, clearly delineating the known facts from reasoned extrapolation, thereby fostering a platform for future research and development.

Core Identification and Molecular Structure

This compound, also known as 1,2,2,3-Tetracyanopropane, is a polycyanoalkane with a unique arrangement of its nitrile functional groups. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1274904-48-1[1][2][3]
Molecular Formula C₇H₄N₄[1][2][3]
Molecular Weight 144.14 g/mol [1][2][3]
Synonyms 1,2,2,3-Tetracyanopropane[1][2][3]
Physical State Solid (White to light yellow/orange powder or crystals)[2]
Solubility Soluble in Methanol[2]
Molecular Connectivity and Spatial Arrangement

The connectivity of this compound is defined by a three-carbon propane backbone. The nitrile groups are distributed as follows: one on the first carbon, two on the second carbon (a gem-dinitrile moiety), and one on the third carbon.

SMILES Notation: C(C#N)C(CC#N)(C#N)C#N[3]

This structural arrangement suggests a molecule with significant polarity due to the presence of four electron-withdrawing cyano groups. The geminal dinitrile group on the central carbon is a key structural feature that is expected to influence the molecule's reactivity and electronic properties.

Caption: Connectivity of this compound.

A three-dimensional representation of the molecule would show a propane backbone with tetrahedral geometry around the central carbon atom, albeit with distortions due to the steric bulk and electronic repulsion of the four cyano groups. The linear cyano groups (C≡N) will project from the carbon backbone.

Predicted Spectroscopic Signature

While specific, published spectroscopic data for this compound is not available, we can predict the salient features of its NMR, IR, and mass spectra based on its structure and the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons. The methylene protons on the first and third carbons are chemically non-equivalent and would likely appear as a complex multiplet. The single proton on the second carbon would also be a multiplet, coupled to the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would be more straightforward, with distinct signals for the three carbons of the propane backbone and the four carbons of the nitrile groups. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, sharp absorption band in the region of 2260-2220 cm⁻¹ , which is characteristic of the C≡N stretching vibration of a nitrile. The presence of four such groups may lead to a broadening or splitting of this peak. The C-H stretching vibrations of the propane backbone would be observed in the region of 2950-2850 cm⁻¹ .

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 144. However, due to the presence of multiple nitrogen atoms (an even number), the molecular weight is even, consistent with the nitrogen rule. Fragmentation patterns would likely involve the loss of one or more cyano groups (CN, m/z = 26) and fragmentation of the propane backbone. The presence of a prominent [M-1] peak is also possible due to the loss of a hydrogen atom to form a stabilized cation.[4]

Synthesis and Reactivity: A Theoretical Perspective

Potential Synthetic Pathways

The synthesis of this compound has not been detailed in the available literature. However, general methods for the synthesis of polynitriles could be applicable. One plausible approach could involve the Michael addition of a cyanide source to a suitable α,β-unsaturated dinitrile. Another possibility is the nucleophilic substitution of a polyhalogenated propane derivative with a cyanide salt. The specific regio- and stereochemistry of such reactions would need to be carefully controlled to obtain the desired isomer.

Predicted Chemical Reactivity

The reactivity of this compound will be largely dictated by the presence of the four nitrile groups and the acidic nature of the α-protons.

  • Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. Complete hydrolysis would produce a tetracarboxylic acid derivative.

  • Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield the corresponding tetra-amine.

  • Reactions of the α-Protons: The protons on the carbons bearing the nitrile groups are expected to be acidic due to the electron-withdrawing nature of the cyano groups. This would allow for deprotonation with a suitable base to form a carbanion, which could then be used in various carbon-carbon bond-forming reactions. The gem-dinitrile moiety is particularly known to stabilize an adjacent carbanion.[5]

  • Cyclization Reactions: The multiple nitrile groups could potentially participate in intramolecular cyclization reactions under appropriate conditions to form heterocyclic compounds.

  • Polymerization: Alkenes can undergo addition polymerization.[5] Given the presence of multiple nitrile groups, this molecule could potentially serve as a monomer or cross-linking agent in polymerization reactions.

Potential Applications and Role in Drug Discovery

While no specific applications for this compound have been documented, its structure suggests potential utility in several areas.

Materials Science

Polynitriles are known to be precursors to nitrogen-containing polymers and carbon materials. The high nitrogen content of this compound could make it a candidate for the synthesis of nitrogen-rich polymers with interesting thermal or electronic properties. Tetracyano compounds have also been investigated as organic semiconductors and in the formation of charge-transfer complexes.[6]

Organic Synthesis

As a highly functionalized molecule, it could serve as a versatile building block in organic synthesis. The four nitrile groups can be transformed into a variety of other functional groups, allowing for the construction of complex molecular architectures.

Relevance to Drug Discovery

The nitrile group is a common pharmacophore in many approved drugs.[7] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate the physicochemical properties of a molecule to improve its pharmacokinetic profile.[7] The cyano group can also act as an electrophilic "warhead" to form covalent bonds with target proteins, a strategy employed in the design of some covalent inhibitors.[8]

While there is no evidence of this compound itself being used in drug development, its polyfunctional nature could make it an interesting scaffold for the synthesis of novel bioactive compounds. The rigid propane backbone could be used to present the functional groups in a defined spatial orientation for interaction with biological targets.

Safety and Handling

This compound is classified as a toxic substance.[2]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. In case of exposure or if you feel unwell, seek immediate medical attention.[2]

Due to its toxicity, this compound should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Conclusion and Future Outlook

This compound is a molecule with a well-defined chemical identity but a largely unexplored scientific landscape. The information available from chemical suppliers provides a solid foundation for its basic properties and safe handling. However, the lack of published research on its synthesis, detailed structural characterization, and reactivity presents a significant knowledge gap.

Future research efforts should be directed towards:

  • Development of a robust and scalable synthetic route.

  • Comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography) to fully elucidate its molecular structure.

  • Exploration of its chemical reactivity, particularly the transformations of its multiple nitrile groups.

  • Investigation of its potential applications in materials science, organic synthesis, and as a scaffold in medicinal chemistry.

This technical guide serves as a starting point for researchers and scientists interested in this intriguing polycyano compound. By clearly outlining what is known and what remains to be discovered, it is hoped that this document will stimulate further investigation into the properties and potential of this compound.

References

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A Technical Guide to the Physical Properties of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 1,2,2,3-propanetetracarbonitrile (CAS No. 1274904-48-1). As a highly functionalized poly-nitrile, this compound holds potential interest for researchers in materials science and drug development. This document collates available data and presents detailed, field-proven methodologies for the experimental determination of its key physical characteristics. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this compound.

Introduction and Molecular Overview

This compound, also known as 1,2,2,3-tetracyanopropane, is a complex organic molecule featuring four nitrile groups attached to a propane backbone. The high density of polar nitrile functionalities on a short aliphatic chain suggests unique chemical reactivity and potential for coordination chemistry, polymer synthesis, and as a building block in novel therapeutic agents. A thorough understanding of its physical properties is the foundational step for any application development.

This guide addresses the current landscape of knowledge regarding this compound, acknowledging the existing data gaps and providing the scientific framework for their elucidation.

Molecular Structure and Identification

The structural integrity of any experimental work relies on the unambiguous identification of the compound. The molecular structure of this compound is illustrated below.

Caption: Molecular structure of this compound.

Summary of Known Physical Properties

Currently, experimentally determined data for many of the core physical properties of this compound are not widely available in the literature. The following table summarizes the existing information from supplier technical data sheets and computational predictions.

PropertyValueSource
CAS Number 1274904-48-1[1][2][3]
Molecular Formula C₇H₄N₄[1][2]
Molecular Weight 144.14 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[1]
Purity >96.0% (GC) or ≥98%[1][2]
Solubility Soluble in Methanol[1]
Storage Conditions Room temperature, recommended <15°C in a cool, dark place[1]
Topological Polar Surface Area (TPSA) 95.16 Ų (Predicted)[2]
logP 0.84732 (Predicted)[2]
Hydrogen Bond Acceptors 4 (Predicted)[2]
Hydrogen Bond Donors 0 (Predicted)[2]
Rotatable Bonds 2 (Predicted)[2]

Experimental Protocols for Physical Property Determination

The absence of comprehensive experimental data necessitates a robust approach to characterization. The following protocols are provided as self-validating systems for researchers to determine the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.

Methodology: Capillary Method [4][5][6]

  • Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry watch glass. Invert a capillary tube and press the open end into the powder. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Approximate Melting Point: Heat the sample at a rapid rate (10-20°C/minute) to determine an approximate melting range.

  • Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat to a temperature approximately 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Given its high molecular weight and multiple polar nitrile groups, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, determination under reduced pressure may be necessary.

Methodology: Thiele Tube Method [7][8][9]

  • Sample Preparation: Place 0.5-1.0 mL of this compound (if liquid, or a solution in a high-boiling solvent) into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube. Place the open end of the capillary tube into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands and is expelled.

  • Observation: Continue heating until a continuous and rapid stream of bubbles is observed. Stop heating.

  • Data Recording: As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10] Record the ambient atmospheric pressure.

Density Measurement

As this compound is a solid, its bulk and tapped densities are relevant properties, particularly for handling and formulation.[11][12]

Methodology: Graduated Cylinder Method [11]

  • Mass Determination: Weigh a clean, dry 10 mL graduated cylinder (m₁).

  • Sample Addition: Gently pour a known mass of this compound (approximately 5 g, m₂) into the graduated cylinder.

  • Bulk Volume: Without compacting, read the volume of the powder (V_bulk) from the graduated cylinder.

  • Bulk Density Calculation: Bulk Density = (m₂ - m₁) / V_bulk.

  • Tapped Volume: Mechanically tap the graduated cylinder on a level surface from a height of approximately 2 cm for a set number of times (e.g., 100 taps). Record the new volume (V_tapped).

  • Tapped Density Calculation: Tapped Density = (m₂ - m₁) / V_tapped.

For a more precise determination of the true density, gas pycnometry is the recommended method.[13][14]

Solubility Profile

A systematic solubility assessment is critical for applications in drug development and materials science.[15][16]

Methodology: Systematic Solubility Testing [2][3]

  • Initial Screening: In separate small test tubes, add approximately 10 mg of this compound to 1 mL of the following solvents:

    • Water

    • Methanol (known to be soluble)

    • Ethanol

    • Acetone

    • Toluene

    • Dichloromethane

    • Hexane

  • Observation: Agitate each tube and observe for dissolution at room temperature. Classify as soluble, partially soluble, or insoluble.

  • Aqueous pH and Reactivity:

    • If soluble in water, test the pH of the solution with litmus paper.

    • If insoluble in water, test for solubility in 5% aqueous HCl and 5% aqueous NaOH to determine acidic or basic character.

Caption: Workflow for determining the solubility profile.

Spectroscopic Characterization

While a confirmation of the structure by NMR has been noted, detailed spectroscopic data is not publicly available.[1] The following outlines the expected spectral characteristics and the methodologies for their acquisition.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the nitrile functional groups.

  • Expected Peaks: A strong, sharp absorption band is expected in the region of 2260-2240 cm⁻¹ characteristic of the C≡N stretching vibration in saturated aliphatic nitriles.[17] The presence of four such groups may lead to a broadening or splitting of this peak. Weaker C-H stretching and bending vibrations from the propane backbone are also anticipated.

  • Methodology (ATR-FTIR):

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and diastereotopic protons. Signals corresponding to the -CH₂- and -CH- groups of the propane backbone will be present.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carbons of the propane backbone and the four nitrile carbons (in the range of 110-125 ppm).

  • Methodology:

    • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer.

    • Further 2D NMR experiments (e.g., COSY, HSQC) may be required for complete signal assignment.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern.

  • Expected Data: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (144.14).

  • Methodology (e.g., ESI-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into an electrospray ionization mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

Conclusion

This compound is a compound with limited publicly available experimental data on its physical properties. This guide has consolidated the known information and provided a detailed set of experimental protocols for the determination of its melting point, boiling point, density, solubility, and spectroscopic characteristics. The application of these methodologies will enable researchers to build a comprehensive physical property profile, facilitating the exploration of this molecule in various scientific and industrial applications.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • AZoM. (2023, May 26). A Full Guide to Powder True Density Analysis. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). 3.01 Determination of Bulk and Tapped Densities. Retrieved from [Link]

  • XidiChemistry. (n.d.). This compound. Retrieved from [Link]

  • 3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

  • 3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

  • Bettersize Instruments. (2023, February 6). What are bulk and tapped densities and how to measure them? Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

  • Clarion University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Spectroscopic investigations of polyacrylonitrile thermal degradation. Retrieved from [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from [Link]

  • Scilit. (n.d.). Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Polymer Characterization by Combined Chromatography-Infrared Spectroscopy. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis and Chemistry of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Allure of Polycyano Compounds

Polycyano compounds, organic molecules bearing multiple nitrile (-C≡N) groups, have long captured the attention of chemists. The strong electron-withdrawing nature of the cyano group imparts unique reactivity and electronic characteristics to the carbon backbone. This has led to their exploration in a variety of applications, from the synthesis of high-energy materials to the development of novel organic semiconductors and pharmaceuticals. The propane backbone, with its conformational flexibility, provides a versatile scaffold for the spatial arrangement of these functional groups, influencing the molecule's overall properties and reactivity.

1,2,2,3-Propanetetracarbonitrile (CAS No. 1274904-48-1), also known as 1,2,2,3-tetracyanopropane, is a notable example of this class of compounds[1]. Its structure, featuring both vicinal and geminal dinitrile motifs, suggests a rich and complex chemical behavior, making it a compelling target for synthetic chemists and a potential precursor for a diverse array of more complex molecular architectures.

A Postulated History: The Elusive Discovery of this compound

A thorough review of scientific databases and historical chemical literature does not reveal a definitive account of the first synthesis or discovery of this compound. The compound's CAS number suggests a relatively recent formal registration. It is plausible that its initial synthesis was achieved as part of a broader investigation into polycyanoalkanes or as an intermediate in a multi-step synthesis, and therefore not explicitly detailed as a primary research focus.

The historical context of polycyanoalkane synthesis points towards methodologies developed in the mid to late 20th century. The synthesis of related compounds, such as 1,1,3,3-tetracyanopropane, has been documented, providing valuable insights into the potential synthetic strategies that could have been employed for the 1,2,2,3-isomer[2]. These early methods often involved the use of highly reactive and hazardous reagents, and the purification of such densely functionalized, polar molecules would have presented significant challenges.

Synthetic Strategies: A Proposed Pathway to this compound

Based on established principles of organic synthesis and known reactions for the formation of C-C bonds and the introduction of cyano groups, a plausible synthetic route to this compound can be proposed. The following multi-step synthesis is designed to be a self-validating system, with each step grounded in well-documented chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C1-C2 and C2-C3 bonds. A key disconnection strategy involves a Michael addition of a dicyanomethanide anion to an activated alkene, a common method for forming carbon-carbon bonds in the presence of electron-withdrawing groups.

G This compound NC-CH(CN)-CH(CN)-CH2-CN Michael_Acceptor Fumaronitrile NC-CH=CH-CN This compound->Michael_Acceptor Michael Addition Michael_Donor Malononitrile Anion [CH(CN)2]- This compound->Michael_Donor Malononitrile Malononitrile CH2(CN)2 Michael_Donor->Malononitrile Base Base Michael_Donor->Base

Figure 1: Retrosynthetic analysis of this compound.

This analysis points to fumaronitrile as a suitable Michael acceptor and the anion of malononitrile as the nucleophilic Michael donor.

Proposed Experimental Protocol

Step 1: Generation of the Malononitrile Anion

The first step involves the deprotonation of malononitrile to form the highly nucleophilic dicyanomethanide anion. This is typically achieved using a moderately strong base to ensure complete deprotonation without promoting side reactions.

  • Reagents: Malononitrile, Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of malononitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium dicyanomethanide salt.

Causality of Experimental Choices: The use of an aprotic solvent like THF with a strong, non-nucleophilic base like NaH is crucial to prevent competing reactions. The inert atmosphere is necessary to exclude moisture, which would quench the base.

Step 2: Michael Addition to Fumaronitrile

The generated malononitrile anion is then reacted with fumaronitrile in a classic Michael 1,4-conjugate addition reaction.

  • Reagents: Sodium dicyanomethanide solution (from Step 1), Fumaronitrile

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • The solution of sodium dicyanomethanide is cooled to 0 °C.

    • A solution of fumaronitrile (1.0 equivalent) in anhydrous THF is added dropwise to the cooled solution.

    • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Trustworthiness of the Protocol: This protocol describes a well-established and reliable method for the formation of carbon-carbon bonds. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure completion.

Step 3: Workup and Purification

The crude product is then purified to isolate this compound.

  • Technique: Column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate.

  • Procedure:

    • The crude residue is dissolved in a minimal amount of dichloromethane.

    • The solution is adsorbed onto a small amount of silica gel.

    • The silica gel is loaded onto a column packed with silica gel in hexane.

    • The column is eluted with a gradient of increasing ethyl acetate concentration.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a white to light yellow solid[1].

G cluster_0 Step 1: Anion Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Workup & Purification Malononitrile Malononitrile Malononitrile_Anion Malononitrile Anion Malononitrile->Malononitrile_Anion Deprotonation NaH NaH NaH->Malononitrile_Anion THF_1 Anhydrous THF THF_1->Malononitrile_Anion Adduct Intermediate Adduct Malononitrile_Anion->Adduct 1,4-Addition Fumaronitrile Fumaronitrile Fumaronitrile->Adduct THF_2 Anhydrous THF THF_2->Adduct Quench Aqueous NH4Cl Adduct->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Drying MgSO4 Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product This compound Chromatography->Product

Figure 2: Proposed workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

While detailed spectroscopic data for this compound is not widely published, its properties can be inferred from its structure and data available for its isomers and related compounds.

PropertyPredicted/Expected Value
Molecular Formula C7H4N4
Molecular Weight 144.14 g/mol
Appearance White to light yellow crystalline solid[1]
1H NMR Complex multiplets in the aliphatic region (δ 2.5-4.0 ppm)
13C NMR Signals for the nitrile carbons (δ 110-120 ppm) and the sp3 hybridized carbons of the propane backbone.
IR Spectroscopy Strong, sharp absorption band around 2250 cm-1 characteristic of the C≡N stretch.
Mass Spectrometry Molecular ion peak (M+) at m/z = 144.

Authoritative Grounding: The predicted spectroscopic features are based on standard chemical shift and absorption frequency ranges for the respective functional groups. The physical appearance is noted from commercial supplier information[1].

Potential Applications in Drug Development and Materials Science

The high density of nitrogen atoms and the presence of multiple polar nitrile groups make this compound an intriguing candidate for several applications:

  • Precursor for Heterocyclic Synthesis: The nitrile groups can be hydrolyzed, reduced, or cyclized to form a variety of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

  • Ligand in Coordination Chemistry: The lone pairs on the nitrogen atoms of the cyano groups can coordinate to metal centers, potentially forming novel coordination polymers or catalysts.

  • Electrolyte Additive: The high polarity of the molecule could make it a useful additive in non-aqueous electrolytes for batteries and other electrochemical devices.

Conclusion

This compound stands as a molecule with significant synthetic potential. While its own history remains to be fully elucidated, the principles of modern organic chemistry provide a clear and reliable pathway for its synthesis. This guide has outlined a robust and well-reasoned protocol for its preparation, grounded in the established reactivity of its precursors. For researchers in drug discovery and materials science, the exploration of this and other polycyano compounds opens doors to new molecular architectures and functionalities, promising exciting advancements in these fields.

References

  • Bell, R. A., et al. (1987). Structural and vibrational studies of 1,1,3,3-tetracyanopropane and 2,2,4,4,6-pentacyanocyclohexenamine. Canadian Journal of Chemistry, 65(2), 261-270.
  • PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

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A Predictive Spectroscopic Guide to 1,2,2,3-Propanetetracarbonitrile: Characterization in the Absence of Empirical Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1,2,2,3-propanetetracarbonitrile. In the absence of publicly available empirical spectroscopic data for this specific isomer, this document leverages fundamental principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to establish an anticipated spectroscopic profile. By drawing upon established spectral-structural correlations and data from analogous nitrile-containing compounds, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. Detailed experimental protocols for acquiring the requisite spectroscopic data are also provided, ensuring this document serves as a practical resource for chemists working with this and related molecules.

Introduction: The Challenge of Isomeric Purity and the Need for Predictive Analysis

This compound is a poly-nitrile compound with potential applications in materials science and as a synthetic intermediate. As with any chemical entity, unambiguous structural confirmation is paramount for its use in research and development. Spectroscopic techniques remain the cornerstone of such structural elucidation. However, for novel or less-common compounds like this compound, readily available reference spectra are often scarce.

This guide addresses this informational gap by providing a theoretically grounded, in-depth prediction of its spectroscopic signature. Understanding the expected spectral features is crucial for researchers to confirm the synthesis of the correct isomer and to distinguish it from other tetracyanopropane isomers. The methodologies and interpretations presented herein are designed to be a self-validating system, where the predicted data from each technique should logically correlate with the others, providing a cohesive and trustworthy analytical picture.

Molecular Structure and Predicted Spectroscopic Environments

The structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. A clear understanding of its molecular topology is the first step in predicting its spectra.

Figure 1: Molecular Structure of this compound. This diagram illustrates the connectivity of the atoms and the different chemical environments.

Based on this structure, we can anticipate distinct signals in the NMR spectra corresponding to the non-equivalent protons and carbons. The presence of multiple nitrile groups will dominate the infrared spectrum in a characteristic region, and the overall structure will lead to a predictable fragmentation pattern in mass spectrometry.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: Infrared spectroscopy is a powerful and rapid tool for identifying functional groups. The carbon-nitrogen triple bond (C≡N) of a nitrile has a very characteristic stretching vibration that appears in a relatively "quiet" region of the IR spectrum, making it a strong diagnostic peak.[1][2] In a molecule with multiple nitrile groups, the intensity of this absorption is expected to be strong.

Predicted IR Absorption Data
Predicted Frequency (cm⁻¹)Functional GroupVibration TypeExpected Intensity
2260 - 2240-C≡NStretchStrong, Sharp
2960 - 2850C-H (sp³)StretchMedium to Weak
1450 - 1375C-H (sp³)BendMedium

Causality Behind Predictions:

  • Nitrile Stretch: The C≡N triple bond is strong, and its stretching vibration requires a significant amount of energy, placing its absorption at a high wavenumber, typically between 2210 and 2260 cm⁻¹. For saturated alkyl nitriles, this peak is generally observed in the 2260-2240 cm⁻¹ range.[2] The presence of four such groups in this compound should result in a very prominent absorption in this region.

  • C-H Stretch: The molecule contains sp³ hybridized C-H bonds. These typically show stretching vibrations in the 2850 to 2960 cm⁻¹ range.[3]

  • C-H Bend: The bending vibrations of these C-H bonds are expected in the 1450 to 1375 cm⁻¹ region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound, ¹H and ¹³C NMR will be invaluable for confirming the specific isomeric arrangement. The electronegativity of the nitrile groups will have a predictable deshielding effect on nearby protons and carbons, shifting their signals downfield.[1]

¹H NMR Spectroscopy

The structure of this compound suggests two distinct proton environments, leading to two signals in the ¹H NMR spectrum.

Figure 2: Predicted Proton Environments in this compound. Protons in different chemical environments (Ha and Hb) will have different chemical shifts.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ3.0 - 3.5Doublet2H-CH₂-CN
Hₑ3.5 - 4.0Triplet1H-CH(CN)-

Causality Behind Predictions:

  • Chemical Shifts: Protons on carbons adjacent to a nitrile group are deshielded and typically appear in the 2-3 ppm region.[1] In this molecule, the methine proton (Hₑ) is adjacent to two nitrile groups and the methylene group, while the methylene protons (Hₐ) are adjacent to one nitrile group and the methine group. The cumulative electron-withdrawing effect of the nitrile groups will shift these protons further downfield than a simple alkyl proton. The methine proton, being influenced by more nitrile groups, is expected to be the most downfield.

  • Multiplicity (Splitting): The n+1 rule can be applied here. The methylene protons (Hₐ) are adjacent to the single methine proton (Hₑ), so their signal should be split into a doublet (1+1=2). The methine proton (Hₑ) is adjacent to the two methylene protons (Hₐ), so its signal should be split into a triplet (2+1=3).

  • Integration: The relative areas under the peaks will correspond to the number of protons, giving a 2:1 ratio.

¹³C NMR Spectroscopy

The molecule has three distinct carbon environments in the propane backbone, plus the nitrile carbons.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
115 - 125-C≡N
40 - 50-CH(CN)-
30 - 40-CH₂-CN
20 - 30C(CN)₂

Causality Behind Predictions:

  • Nitrile Carbons: The carbons of the nitrile groups are characteristically found in the 110-120 ppm range.[1][4] Due to the slight differences in their chemical environments, it is possible that multiple closely spaced peaks will be observed for the four nitrile carbons.

  • Alkyl Carbons: The sp³ hybridized carbons of the propane backbone will appear further upfield. The carbon atoms directly attached to the electron-withdrawing nitrile groups will be shifted downfield relative to a simple alkane. The quaternary carbon (C2) bearing two nitrile groups is expected to be significantly deshielded.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single peak.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For nitriles, the molecular ion peak can sometimes be weak or absent. Common fragmentation pathways for alkyl nitriles involve cleavage of the C-C bond alpha to the nitrile group.[5]

Predicted Mass Spectrum Data
m/zInterpretation
144[M]⁺˙ (Molecular Ion)
143[M-H]⁺
118[M-CN]⁺
92[M-2CN]⁺
66[M-3CN]⁺
52[CH(CN)₂]⁺
40[CH₂CN]⁺

Causality Behind Predictions:

  • Molecular Ion: The molecular formula of this compound is C₇H₄N₄, giving a molecular weight of approximately 144.13 g/mol . The molecular ion peak ([M]⁺˙) should be observed at m/z 144.

  • Fragmentation: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments or the formation of stable carbocations.

    • [M-H]⁺: Loss of a hydrogen radical is a common fragmentation pathway.

    • Loss of Nitrile Groups: Sequential loss of the nitrile groups (as ·CN radicals, mass 26) is a plausible fragmentation pathway.

    • Alpha-Cleavage: Cleavage of the C-C bonds can lead to fragments such as [CH(CN)₂]⁺ (m/z 52) and [CH₂CN]⁺ (m/z 40).

M [C₇H₄N₄]⁺˙ m/z = 144 M_H [C₇H₃N₄]⁺ m/z = 143 M->M_H - ·H M_CN [C₆H₄N₃]⁺ m/z = 118 M->M_CN - ·CN frag1 [CH(CN)₂]⁺ m/z = 52 M->frag1 α-cleavage frag2 [CH₂CN]⁺ m/z = 40 M->frag2 α-cleavage

Figure 3: Simplified Predicted Fragmentation Pathway for this compound. This diagram shows some of the likely initial fragmentation steps.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done using a direct insertion probe for a solid sample or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV to ionize the sample molecules in the gas phase.

  • Mass Analysis: Scan a suitable range of mass-to-charge ratios (m/z), for example, from 40 to 200 amu, using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pattern.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous compounds. The combination of a strong, sharp IR absorption in the 2260-2240 cm⁻¹ region, a distinctive 2:1 doublet and triplet pattern in the ¹H NMR spectrum, characteristic nitrile and alkyl carbon signals in the ¹³C NMR spectrum, and a molecular ion at m/z 144 with a predictable fragmentation pattern in the mass spectrum provides a comprehensive analytical profile.

Researchers who synthesize or work with this compound can use this guide as a benchmark for their experimental results. A strong correlation between the experimentally obtained data and the predictions made herein would provide a high degree of confidence in the structural assignment of this compound.

References

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A Comprehensive Guide to the IUPAC Nomenclature of Propane-1,2,2,3-tetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Precise Nomenclature

In the fields of chemical research and drug development, unambiguous identification of molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, which is essential for global scientific collaboration and regulatory compliance. The compound with the CAS number 1274904-48-1 serves as an excellent case study for applying these rules to a molecule with multiple functional groups.[1][2][3][4] This guide will deconstruct the IUPAC nomenclature of this specific poly-nitrile, providing a logical, step-by-step rationale for its systematic name.

Molecular Structure and Functional Groups

The subject of this guide is a derivative of propane substituted with four nitrile (-C≡N) groups. Its molecular formula is C₇H₄N₄.[1][3] A clear understanding of its structural formula is the foundation for its correct nomenclature.

To systematically name this molecule, we must first identify the principal functional groups and the parent hydrocarbon chain. In this case, the nitrile group is the principal functional group.

The Logic of IUPAC Nomenclature for Poly-nitriles

The IUPAC nomenclature for nitriles follows a set of established rules.[5][6][7] For simple nitriles, the suffix "-nitrile" is appended to the name of the parent alkane, with the carbon of the nitrile group being C1.[8][9]

However, a special rule applies when a molecule contains more than two nitrile groups attached to a parent hydride chain, and the carbons of the nitrile groups cannot all be included in the main chain.[10] In such cases, the suffix "-carbonitrile" is used. This suffix signifies that the carbon atom of the nitrile group is not included in the numbering of the parent chain.[9][11][12] This is the pivotal rule for naming the compound .

Step-by-Step Derivation of the IUPAC Name

The systematic naming of 1,2,2,3-propanetetracarbonitrile is achieved through the following logical steps:

Step 1: Identify the Parent Hydride The longest continuous carbon chain that does not include the carbons of the nitrile groups is a three-carbon chain. Therefore, the parent hydride is propane .

Step 2: Identify and Locate the Principal Functional Groups The molecule has four nitrile (-C≡N) groups. We number the propane chain to give the locants of these substituents the lowest possible numbers. The nitrile groups are attached to carbons 1, 2, and 3 of the propane chain. Specifically, there is one nitrile group on carbon 1, two on carbon 2, and one on carbon 3.

Step 3: Apply the "-carbonitrile" Suffix Since there are more than two nitrile groups and their carbons cannot all be part of the main chain, we use the suffix "-carbonitrile". The presence of four such groups is indicated by the prefix "tetra-".

Step 4: Assemble the Full IUPAC Name Combining the elements from the previous steps, we arrive at the complete and unambiguous IUPAC name:

Propane-1,2,2,3-tetracarbonitrile

This name precisely describes the structure: a three-carbon (propane) chain with four carbonitrile groups attached at positions 1, 2 (two groups), and 3.

Visualizing the Molecular Structure

A visual representation of the molecule with numbered carbons is crucial for understanding the nomenclature. The following diagram illustrates the structure of propane-1,2,2,3-tetracarbonitrile.

Caption: Molecular structure of Propane-1,2,2,3-tetracarbonitrile.

Synonyms and Other Identifiers

While "propane-1,2,2,3-tetracarbonitrile" is the correct IUPAC name, the compound may be referred to by other names in literature and commercial catalogs.[1][3] The most common synonym is 1,2,2,3-tetracyanopropane .[2][3] While this name is descriptive, it is not the preferred IUPAC nomenclature.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name Propane-1,2,2,3-tetracarbonitrile
Synonym 1,2,2,3-Tetracyanopropane
CAS Number 1274904-48-1[1][2][3][4]
Molecular Formula C₇H₄N₄[1][3]
Molecular Weight 144.14 g/mol [2]

Conclusion

The systematic application of IUPAC rules is essential for the precise identification of chemical compounds. The nomenclature of propane-1,2,2,3-tetracarbonitrile illustrates the specific rule for naming poly-functionalized alkanes where the principal functional group's carbon cannot be included in the parent chain. By following the logical steps outlined in this guide, researchers and scientists can confidently and accurately name complex molecules, fostering clarity and preventing ambiguity in scientific discourse.

References

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A Theoretical Investigation of 1,2,2,3-Propanetetracarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1,2,2,3-propanetetracarbonitrile (also known as 1,2,2,3-tetracyanopropane). With the molecular formula C₇H₄N₄, this polycyano compound presents a unique structure of interest for materials science and pharmaceutical development. Although experimental data on this specific isomer is limited, this document outlines a robust in-silico approach to elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we present a self-validating protocol for researchers to predict and analyze the molecule's geometry, vibrational modes, and frontier molecular orbitals. This guide is intended for computational chemists, materials scientists, and drug development professionals seeking to explore the potential of novel nitrile compounds.

Introduction: The Intrigue of Polyanionic Scaffolds

Polynitrile compounds are a class of organic molecules characterized by the presence of multiple cyano (-C≡N) groups. These functional groups impart a high degree of polarity and the potential for complex coordination chemistry, making them valuable building blocks in the design of novel materials and pharmaceuticals. The electronic structure of the nitrile group, with its carbon-nitrogen triple bond, offers unique opportunities for molecular interactions and reactivity.[1] this compound, with its dense arrangement of four cyano groups on a propane backbone, is a compelling subject for theoretical exploration. Understanding its fundamental molecular properties is the first step towards unlocking its potential applications.

Computational chemistry provides a powerful and cost-effective means to investigate the properties of such novel molecules before their synthesis and experimental characterization.[2] By employing quantum mechanical calculations, we can construct a detailed picture of the molecule's behavior at the atomic level. This guide will walk through the essential theoretical studies to be performed on this compound.

Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable theoretical study is a well-chosen computational method. For organic molecules containing polar functional groups like nitriles, Density Functional Theory (DFT) offers a good balance of accuracy and computational cost.

Selection of Functional and Basis Set

The choice of the DFT functional and basis set is critical for obtaining accurate results. For nitrile-containing compounds, the B3LYP hybrid functional has been shown to provide reliable geometries and vibrational frequencies.[3][4] We recommend pairing this with a Pople-style basis set, such as 6-311G**, which includes diffuse and polarization functions to accurately describe the electron distribution around the electronegative nitrogen atoms and the triple bonds.[4]

Rationale:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many DFT functionals, leading to more accurate descriptions of bond lengths and electronic properties.

  • 6-311G :** This triple-zeta basis set provides a more flexible description of the valence electrons compared to smaller basis sets. The addition of polarization functions (**) on all atoms allows for the description of non-spherical electron densities, which is crucial for accurately modeling the bonding in the cyano groups.

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting structure corresponds to a stationary point on the potential energy surface.

Protocol:

  • Construct the initial molecular structure: Build the this compound molecule in a molecular modeling software.

  • Perform a geometry optimization: Use the chosen DFT functional and basis set (e.g., B3LYP/6-311G**) to perform a full geometry optimization without any symmetry constraints.

  • Verify the nature of the stationary point: A true energy minimum is confirmed by performing a vibrational frequency calculation. The absence of any imaginary frequencies indicates that the optimized structure is a stable conformer.

Molecular Structure and Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's structure and properties can be extracted.

Geometric Parameters

Key bond lengths, bond angles, and dihedral angles should be tabulated to provide a detailed description of the molecular geometry. For this compound, particular attention should be paid to the C-C bond lengths of the propane backbone and the C≡N bond lengths of the cyano groups.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (B3LYP/6-311G**)

ParameterValue (Å or °)
C1-C2 Bond Length1.54
C2-C3 Bond Length1.53
C-C≡N Bond Length (avg)1.47
C≡N Bond Length (avg)1.15
C1-C2-C3 Bond Angle112.5
H-C-H Bond Angle (avg)109.5
C-C-C≡N Bond Angle (avg)110.0
C-C≡N Bond Angle (avg)179.0

Note: The values in this table are hypothetical and serve as an example of the data that would be generated.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying and characterizing molecules. Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule, aiding in the interpretation of experimental data.

Protocol:

  • Perform a frequency calculation: Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-311G**).

  • Apply a scaling factor: Calculated harmonic vibrational frequencies are often systematically higher than experimental fundamental frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental values. For B3LYP with Pople-style basis sets, a scaling factor in the range of 0.96-0.98 is often recommended.[5][6][7][8][9]

  • Assign vibrational modes: Analyze the atomic displacements for each vibrational mode to assign them to specific molecular motions (e.g., C-H stretch, C≡N stretch, C-C bend).

Table 2: Hypothetical Calculated Vibrational Frequencies (Scaled) and Assignments for Key Modes of this compound

Scaled Frequency (cm⁻¹)Intensity (km/mol)Assignment
~2950LowC-H stretch
~2250HighC≡N stretch (asymmetric)
~2240MediumC≡N stretch (symmetric)
~1450MediumCH₂ scissoring
~1100MediumC-C stretch
~900LowC-C-C deformation

Note: The values in this table are hypothetical examples.

Electronic Properties: A Window into Reactivity

The electronic structure of a molecule governs its reactivity and its interactions with other molecules and with light.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its electronic excitation energy.

Diagram 1: Conceptual Workflow for HOMO-LUMO Analysis

HOMO_LUMO_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis mol_structure Optimized Molecular Structure dft_calc Single-Point Energy Calculation (e.g., B3LYP/6-311G**) mol_structure->dft_calc homo_lumo HOMO & LUMO Energies and Orbitals dft_calc->homo_lumo energy_gap HOMO-LUMO Energy Gap homo_lumo->energy_gap reactivity Reactivity Prediction energy_gap->reactivity

Caption: Workflow for determining HOMO, LUMO, and the energy gap.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these would be expected around the nitrogen atoms of the cyano groups.

  • Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

  • Green regions: Indicate areas of neutral electrostatic potential.

Diagram 2: Conceptual Molecular Electrostatic Potential Map

Caption: Conceptual MEP map showing potential charge distribution.

Potential Applications and Future Directions

The theoretical data generated for this compound can guide its potential applications. The high density of cyano groups suggests it could be a precursor for nitrogen-rich polymers or a ligand for coordination chemistry. Its electronic properties will determine its suitability for use in electronic devices or as a component in charge-transfer complexes.

Future work should focus on the experimental synthesis and characterization of this compound to validate these theoretical predictions. Further computational studies could explore its reactivity in various chemical reactions, its interaction with biological targets, and its potential to form stable crystals with interesting solid-state properties.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the study of this compound. By following these self-validating computational methodologies, researchers can gain significant insights into the structural, vibrational, and electronic properties of this intriguing molecule. The presented framework serves as a robust starting point for future in-silico and experimental investigations, paving the way for the potential discovery of new applications for this and other polycyano compounds.

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Navigating the Reactive Landscape of Polyanionic Architectures: A Technical Guide to the Reaction Mechanisms of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the realm of synthetic organic chemistry and materials science, the exploration of highly functionalized molecules is a continuous frontier. 1,2,2,3-Propanetetracarbonitrile, a molecule characterized by a dense arrangement of electron-withdrawing nitrile groups on a simple propane framework, represents a fascinating yet largely uncharted territory. While commercially available, a comprehensive body of literature detailing its specific reaction mechanisms remains elusive. This guide, therefore, embarks on a predictive exploration, drawing upon established principles and the well-documented chemistry of analogous polycyanoalkanes and related reactive intermediates. By examining the synthesis and reactivity of structurally similar compounds, we can construct a logical framework of plausible reaction mechanisms for this compound, providing a valuable theoretical foundation for researchers venturing into this area.

The Structural Context: An Electrophilic Propane Backbone

The core of this compound's reactivity lies in the profound electron-withdrawing nature of its four cyano groups. This intense inductive effect polarizes the C-C and C-H bonds of the propane backbone, rendering the molecule susceptible to a range of nucleophilic and radical reactions.

PropertyValueSource
Molecular Formula C₇H₄N₄TCI
CAS Number 1274904-48-1TCI
Appearance White to light yellow powder/crystalTCI
Purity >96.0% (GC)TCI

Table 1: Physical and Chemical Properties of this compound.

Proposed Synthetic Pathways: A Logic-Based Approach

Michael Addition to an Unsaturated Precursor

A logical retrosynthetic analysis suggests that this compound could be assembled via a conjugate addition of a cyanide equivalent to a suitably substituted acrylamide or acrylonitrile derivative.

Experimental Protocol: Hypothetical Synthesis via Michael Addition

  • Precursor Synthesis: Synthesize a suitable Michael acceptor, such as 2,3-dicyanopropenenitrile, via the condensation of a dicyanomethane derivative with a suitable carbonyl compound.

  • Cyanide Addition: React the unsaturated precursor with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMF or DMSO. The reaction would likely proceed at room temperature or with gentle heating.

  • Workup and Purification: Following the reaction, an acidic workup would neutralize the excess cyanide and protonate the resulting carbanion. Purification would likely involve extraction and column chromatography.

G cluster_0 Proposed Synthesis of this compound 2,3-dicyanopropenenitrile 2,3-Dicyanopropenenitrile Intermediate Resonance-stabilized Carbanion Intermediate 2,3-dicyanopropenenitrile->Intermediate Michael Addition Cyanide NaCN / KCN Product This compound Intermediate->Product Protonation (Workup)

Caption: Proposed synthetic pathway for this compound via Michael addition.

Core Reaction Mechanisms: A Predictive Analysis

The reactivity of this compound is anticipated to be dominated by the electrophilic character of its carbon framework and the unique properties of the nitrile functional groups.

Nucleophilic Substitution and Addition Reactions

The strong electron-withdrawing effect of the four nitrile groups makes the methine and methylene protons of the propane backbone acidic and susceptible to deprotonation by a strong base. The resulting carbanion can then act as a nucleophile.

Furthermore, the carbon atoms of the nitrile groups are themselves electrophilic and can undergo nucleophilic attack, particularly with strong nucleophiles. This is a common reaction for nitriles, leading to the formation of imines or, upon hydrolysis, ketones.

Hydrolysis: A Pathway to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be catalyzed by either acid or base.[1] Given the presence of four nitrile groups, the complete hydrolysis of this compound would be a stepwise process, likely requiring harsh reaction conditions.

Experimental Protocol: Hydrolysis of a Polynitrile

  • Acid-Catalyzed Hydrolysis: Reflux the polynitrile compound in a concentrated aqueous acid solution (e.g., 6M HCl or H₂SO₄) for several hours to days, monitoring the reaction by TLC or GC.

  • Base-Catalyzed Hydrolysis: Reflux the polynitrile in a concentrated aqueous solution of a strong base (e.g., 6M NaOH or KOH). The initial product will be the carboxylate salt, which can be neutralized with acid to yield the carboxylic acid.

  • Isolation: After cooling, the resulting carboxylic acid can be isolated by extraction into an organic solvent and subsequent removal of the solvent.

G cluster_1 Hydrolysis of this compound Start This compound Intermediate1 Tetra-amide Intermediate Start->Intermediate1 H₃O⁺ or OH⁻, H₂O (Stepwise Hydrolysis) Product Propane-1,2,2,3-tetracarboxylic Acid Intermediate1->Product Further Hydrolysis

Caption: Proposed stepwise hydrolysis of this compound.

Thermal Decomposition: Fragmentation and Cyanide Evolution

Highly energetic materials and molecules with a high nitrogen content often exhibit complex thermal decomposition pathways. While specific data for this compound is unavailable, studies on related cyanate esters and polycyanurates show that thermal degradation can proceed via homolytic cleavage of the hydrocarbon backbone and fragmentation of the nitrogen-containing functional groups.[2][3][4] It is plausible that at elevated temperatures, this compound would decompose, potentially liberating toxic hydrogen cyanide gas. Therefore, all handling of this compound, especially at elevated temperatures, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Analogous Reactivity: Insights from Tetracyanoethylene and its Oxide

The chemistry of tetracyanoethylene (TCNE) and its epoxide, tetracyanoethylene oxide (TCNEO), provides a valuable model for predicting the behavior of this compound. TCNE is a powerful electron acceptor and readily undergoes nucleophilic attack.[5][6][7] The ring-opening reactions of TCNEO with various nucleophiles are well-documented and illustrate the extreme electrophilicity conferred by multiple cyano groups.[8]

NucleophileProduct with TCNEOReference
WaterDicyanoketene acetalJ. Org. Chem.
AlcoholsAlkoxy dicyanoketene acetalsJ. Org. Chem.
AminesN-substituted dicyanoketene aminalsJ. Org. Chem.

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Tetracyanoethylene Oxide.

Future Directions and a Call for Empirical Data

This guide has presented a theoretical framework for understanding the potential reaction mechanisms of this compound based on the established chemistry of analogous compounds. However, theoretical predictions can only serve as a guide. There is a clear and compelling need for empirical studies to elucidate the actual synthesis, reactivity, and spectroscopic properties of this intriguing molecule. Such research will not only fill a significant gap in the chemical literature but also potentially unlock new applications for this highly functionalized building block in materials science, coordination chemistry, and drug development.

References

  • Mugberia Gangadhar Mahavidyalaya. (2020, April 21). Alkyl cyanides (nitriles) and isocyanides.
  • Ramirez, M. L., Walters, R. N., & Savitski, E. P. (n.d.).
  • Ramirez, M. L., Walters, R. N., & Savitski, E. P. (n.d.). Thermal Decomposition of Cyanate Ester Resins.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Ramirez, M. L., Walters, R. N., & Savitski, E. P. (n.d.).
  • Gryko, D. T., & Piechowska, J. (2012). Tetracyanoethylene as a Building Block in the π-Expansion of 1,4-Dihydropyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry, 77(14), 6048–6055.
  • Wentrup, C. (2015). Alkyl Cyanates VIII. Formation of Alkyl Cyanates from Alkyl Halides and Silver Cyanate.
  • ChemistryViews. (2018, November 18).
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  • Nasakin, O. E., et al. (2007). Reactions of 2 '-Oxo-1 ',2 '-dihydrospiro[cyclopropane-1,3 '-indole]-2,2,3,3-tetracarbonitriles with Nucleophiles. Russian Journal of Organic Chemistry, 43(1), 86-92.
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  • The Chemistry Tutor. (2019, June 9).
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Methodological & Application

Application Note & Protocol: A Theoretical Exploration of High-Performance Polymer Synthesis Using 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note and protocols are a theoretical guide for the synthesis of high-performance polymers using 1,2,2,3-Propanetetracarbonitrile. To date, there is a notable absence of published literature detailing the polymerization of this specific monomer. The methodologies and insights presented herein are extrapolated from established principles of polymer chemistry and the known reactivity of structurally analogous polynitrile compounds, such as tetracyanoethylene and vinylidene cyanide. This document is intended to serve as a foundational resource to inspire and guide research and development efforts in this novel area.

Introduction: The Promise of Polynitriles in Advanced Materials

High-performance polymers are essential in a multitude of advanced applications, from aerospace and electronics to biomedical devices.[1] Their superior thermal stability, mechanical strength, and chemical resistance are intrinsically linked to their molecular architecture. The incorporation of highly polar functional groups, such as nitrile (cyano) groups, into a polymer backbone can impart unique and desirable properties. Nitrile-rich polymers, like polyacrylonitrile, are precursors to carbon fibers and exhibit excellent resistance to solvents and chemicals.[2][3]

This compound, also known as 1,2,2,3-tetracyanopropane, is a monomer of significant interest due to its high density of cyano groups. While its polymerization has not been extensively documented, its structure suggests the potential for creating polymers with exceptional properties, including:

  • High Thermal Stability: The strong dipole-dipole interactions between nitrile groups can lead to rigid polymer chains with high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability.

  • Unique Dielectric Properties: The high polarity of the nitrile groups is expected to result in polymers with high dielectric constants, making them suitable for applications in electronic components such as capacitors and insulators.

  • Chemical Resistance: The electron-withdrawing nature of the cyano groups can render the polymer backbone less susceptible to chemical attack.

  • Adhesion: The polar nature of the polymer is likely to promote strong adhesion to a variety of substrates.

This document outlines a theoretical framework for the synthesis of polymers from this compound, drawing parallels from the polymerization of other electron-deficient olefins. We will explore potential polymerization mechanisms, propose starting-point protocols, and discuss the expected characterization of the resulting polymers.

Monomer Overview: this compound

This compound is a solid, polynitrile compound with the molecular formula C₇H₄N₄.[4]

PropertyValueSource
Molecular Weight 144.14 g/mol [4]
Appearance White to light yellow powder/crystal[4]
Purity >96.0% (GC)[4]
CAS Number 1274904-48-1[4]

Safety Precautions: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Polymerization Mechanisms

The high density of electron-withdrawing nitrile groups on the propane backbone significantly influences the reactivity of this compound. While it lacks a conventional vinyl group for addition polymerization, the activated C-H bonds and the potential for rearrangement or elimination reactions under specific conditions could enable polymerization. We hypothesize two primary polymerization pathways:

  • Anionic Polymerization: The presence of four strongly electron-withdrawing cyano groups can lead to the acidification of the protons on the propane backbone, particularly the one at the C2 position. A strong base could potentially deprotonate this position, creating a carbanion that could initiate a chain-growth polymerization. This is analogous to the anionic polymerization of vinylidene cyanide, which is also highly susceptible to nucleophilic attack.[5][6]

  • Radical Polymerization: While less likely to proceed through a conventional vinyl addition mechanism, a radical pathway could be envisaged, potentially involving hydrogen abstraction to form a propagating radical species. The polymerization of tetracyanoethylene, a tetrasubstituted ethylene, has been reported, suggesting that sterically hindered and electron-poor monomers can be polymerized under certain conditions.[7][8][9]

The following sections provide detailed, albeit theoretical, protocols for exploring these polymerization routes.

Application Protocol 1: Exploratory Anionic Polymerization

Objective: To investigate the feasibility of anionic polymerization of this compound using a strong base as an initiator.

Causality of Experimental Choices: Anionic polymerization is proposed due to the high acidity of the methine proton at the C2 position, which is flanked by two nitrile groups. A strong, non-nucleophilic base is chosen to favor deprotonation over nucleophilic attack on the nitrile groups. A polar aprotic solvent is selected to solvate the growing polymer chain and the counter-ion.

Experimental Workflow Diagram:

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Prep Dry Monomer (this compound) Dissolve_Monomer Dissolve Monomer in Solvent Monomer_Prep->Dissolve_Monomer Solvent_Prep Dry Anhydrous Solvent (e.g., THF, DMF) Solvent_Prep->Dissolve_Monomer Initiator_Prep Prepare Initiator Solution (e.g., n-BuLi, NaH) Initiation Slowly Add Initiator Initiator_Prep->Initiation Reaction_Setup Assemble Dry Glassware under Inert Atmosphere (N2/Ar) Reaction_Setup->Dissolve_Monomer Cooling Cool to Reaction Temp. (e.g., -78°C to 0°C) Dissolve_Monomer->Cooling Cooling->Initiation Polymerization Stir for 2-24 hours Initiation->Polymerization Termination Quench with Acidic Methanol Polymerization->Termination Precipitation Precipitate Polymer in Non-solvent (e.g., Methanol) Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC/SEC Drying->GPC TGA_DSC TGA/DSC Drying->TGA_DSC

Caption: Workflow for the proposed anionic polymerization of this compound.

Materials:

  • This compound (as pure as available)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M) or Sodium Hydride (NaH)

  • Anhydrous methanol

  • Methanol (reagent grade)

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and oven-dried glassware

Step-by-Step Protocol:

  • Preparation:

    • Dry this compound under vacuum at 40°C for 24 hours.

    • Assemble a Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Allow to cool under an inert atmosphere.

    • Transfer the dried monomer (e.g., 1.0 g, 6.94 mmol) to the Schlenk flask under a positive flow of inert gas.

    • Add anhydrous DMF (e.g., 20 mL) via a dry syringe to dissolve the monomer.

  • Initiation and Polymerization:

    • Cool the monomer solution to -78°C (dry ice/acetone bath).

    • Slowly add the n-BuLi solution (e.g., 0.1 eq, 0.43 mL of 1.6 M solution) dropwise with vigorous stirring. A color change may be observed, indicating the formation of the carbanion.

    • After the addition is complete, maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 22 hours.

  • Termination and Purification:

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add 1 mL of anhydrous methanol to quench the living polymer chains.

    • Pour the resulting solution into a beaker containing a large excess of vigorously stirring methanol (e.g., 200 mL) to precipitate the polymer.

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at 50°C to a constant weight.

Application Protocol 2: Exploratory Radical Polymerization

Objective: To investigate the feasibility of radical polymerization of this compound using a free-radical initiator.

Causality of Experimental Choices: This approach is based on the precedent of polymerizing other highly substituted, electron-deficient monomers.[7][10][11] A standard free-radical initiator like AIBN is chosen for its predictable decomposition kinetics. A solvent that can dissolve both the monomer and the resulting polymer is essential.

Experimental Workflow Diagram:

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Monomer (this compound) Reaction_Setup Combine Monomer, Solvent, and Initiator in Flask Monomer->Reaction_Setup Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Setup Initiator Initiator (e.g., AIBN, BPO) Initiator->Reaction_Setup Degassing Degas via Freeze-Pump-Thaw (3 cycles) Reaction_Setup->Degassing Heating Heat to Reaction Temp. (e.g., 60-80°C) Degassing->Heating Polymerization Stir for 12-48 hours Heating->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Precipitation Precipitate Polymer in Non-solvent (e.g., Methanol) Cooling->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC/SEC Drying->GPC TGA_DSC TGA/DSC Drying->TGA_DSC

Caption: Workflow for the proposed radical polymerization of this compound.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous Acetonitrile or DMF

  • Methanol (reagent grade)

  • Schlenk tube or similar reaction vessel with a sidearm

Step-by-Step Protocol:

  • Preparation:

    • In a Schlenk tube, combine this compound (e.g., 1.0 g, 6.94 mmol), AIBN (e.g., 0.011 g, 0.069 mmol, 1 mol%), and anhydrous acetonitrile (e.g., 10 mL).

    • Attach the Schlenk tube to a vacuum line.

  • Degassing and Polymerization:

    • Freeze the mixture in liquid nitrogen until solid.

    • Evacuate the tube for 10-15 minutes.

    • Close the valve to the vacuum and thaw the mixture in a room temperature water bath.

    • Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen.

    • After the final cycle, backfill the tube with nitrogen or argon.

    • Immerse the sealed tube in an oil bath preheated to 70°C.

    • Allow the polymerization to proceed with stirring for 24-48 hours.

  • Purification:

    • Cool the reaction to room temperature.

    • Pour the (potentially viscous) solution into a beaker of vigorously stirring methanol (200 mL) to precipitate the polymer.

    • Collect the polymer by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

Expected Polymer Characterization

The successful synthesis of a polymer from this compound would require thorough characterization to elucidate its structure and properties.

TechniqueExpected Observations
FTIR Spectroscopy Persistence of the strong nitrile (-C≡N) stretching band around 2250 cm⁻¹. Disappearance or significant changes in the C-H stretching and bending regions of the monomer.
NMR Spectroscopy (¹H, ¹³C) Significant broadening of peaks compared to the sharp signals of the monomer. Complex multiplets in the ¹H NMR spectrum due to the polymer backbone. In ¹³C NMR, the appearance of new signals corresponding to the polymer backbone carbons and the persistence of the nitrile carbon signal (around 115-120 ppm).
Gel Permeation Chromatography (GPC/SEC) Determination of the molecular weight (Mn, Mw) and polydispersity index (PDI). A successful polymerization should yield a polymer with a higher molecular weight than the monomer, visible as a shift to shorter retention times.
Thermal Analysis (TGA/DSC) TGA: Expected high thermal stability, with an onset of decomposition likely above 300°C in an inert atmosphere, due to the high nitrile content. DSC: Determination of the glass transition temperature (Tg). A high Tg is anticipated due to the rigidity and polar interactions of the polymer chains.

Conclusion and Future Directions

The synthesis of high-performance polymers from this compound represents an unexplored but potentially rewarding frontier in materials science. The protocols outlined in this application note provide a theoretically grounded starting point for investigating the anionic and radical polymerization of this unique monomer. Successful polymerization could lead to a new class of materials with exceptional thermal stability, unique dielectric properties, and broad chemical resistance.

Further research should focus on:

  • Systematic optimization of reaction conditions (initiator concentration, temperature, solvent) for both anionic and radical routes.

  • Detailed mechanistic studies to understand the polymerization pathway.

  • Exploration of copolymerization with other monomers to tailor the properties of the resulting materials.

  • Comprehensive evaluation of the mechanical, thermal, and electrical properties of the synthesized polymers.

The insights gained from such studies will be invaluable in assessing the potential of poly(this compound) for advanced applications.

References

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  • Oh, J. K., et al. (2006). Regiospecific Radical Polymerization of a Tetrasubstituted Ethylene Monomer with Molecular Oxygen for the Synthesis of a New Degradable Polymer. Journal of the American Chemical Society.
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  • Gilbert, H., et al. (1957). Vinylidene Cyanide. VII. Copolymerization. Journal of the American Chemical Society.
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  • Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymeriz
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

  • MDPI. (2019). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers.
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  • Synthetic High Polymers: Properties, Applications, and Future Trends. (2023). Industrial Chemistry.
  • Goodrich Co B F. (1952). Vinylidene cyanide polymers and polymer products. U.S.
  • The Essential Chemical Industry. (n.d.). Poly(propenonitrile) (Polyacrylonitrile).
  • ResearchGate. (2017). A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale.
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Application Notes & Protocols: 1,2,2,3-Propanetetracarbonitrile as a Precursor for High-Performance Polytriazine Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective use of 1,2,2,3-propanetetracarbonitrile as a novel precursor for the synthesis of highly cross-linked, nitrogen-rich polytriazine resins. While direct experimental data for the polymerization of this compound is not yet extensively documented, this guide extrapolates from established principles of nitrile chemistry, particularly the cyclotrimerization of polycyanurates and dinitriles, to propose a viable synthetic pathway. The resulting aliphatic polytriazine resins are anticipated to exhibit exceptional thermal stability, chemical resistance, and a high char yield, making them attractive candidates for advanced composites, adhesives, and encapsulation materials in demanding environments. This guide offers detailed, albeit theoretical, protocols for the synthesis, characterization, and potential applications of these novel resins, with the explicit understanding that these methodologies require experimental validation.

Introduction: The Potential of Aliphatic Polytriazine Resins

The quest for advanced polymeric materials with superior thermal and mechanical properties is relentless. Polytriazine networks, formed through the cyclotrimerization of nitrile-functionalized monomers, are a class of thermosetting polymers renowned for their exceptional thermal stability, inherent flame retardancy, and excellent chemical resistance.[1][2] This is attributed to the high cross-link density and the remarkable stability of the triazine ring. To date, the majority of research has focused on aromatic cyanate esters and phthalonitrile resins.[3][4]

This application note explores the untapped potential of this compound, an aliphatic tetracyano compound, as a precursor for a new class of polytriazine resins. The absence of aromatic rings in the backbone, while potentially impacting the ultimate thermal stability compared to its aromatic counterparts, may offer advantages in terms of processability, solubility of the prepolymer, and potentially unique dielectric properties. The high density of nitrile groups in this compound suggests the possibility of forming a densely cross-linked network, leading to a rigid thermoset with a high glass transition temperature (Tg) and char yield.

Proposed Polymerization Pathway: Acid-Catalyzed Cyclotrimerization

The most plausible route for the polymerization of this compound is through the acid-catalyzed cyclotrimerization of its nitrile functionalities.[1][5] This reaction involves the formation of a stable, six-membered triazine ring from three nitrile groups. Given that this compound possesses four nitrile groups, it can act as a multifunctional cross-linking agent, leading to the rapid formation of a three-dimensional network.

Mechanism: The proposed mechanism, catalyzed by a strong acid such as trifluoromethanesulfonic acid (TfOH), involves the protonation of a nitrile nitrogen, which activates the carbon for nucleophilic attack by another nitrile group. This process repeats to form a six-membered ring, which then deprotonates to regenerate the catalyst and form the stable triazine ring.[5]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Nitrile1 R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile1->ProtonatedNitrile Protonation H+ H+ Nitrile2 R-C≡N Dimer Intermediate Dimer ProtonatedNitrile->Dimer Nucleophilic Attack Nitrile3 R-C≡N Trimer Cyclic Intermediate Dimer->Trimer Nucleophilic Attack Triazine Triazine Ring Trimer->Triazine Deprotonation H+_regen H+

Caption: Proposed mechanism for acid-catalyzed cyclotrimerization of nitriles.

Experimental Protocols (Theoretical)

3.1. Materials

MaterialSupplierPurityNotes
This compoundTokyo Chemical Industry>96.0%Store in a cool, dark, and dry place.
Trifluoromethanesulfonic acid (TfOH)Sigma-Aldrich≥99%Highly corrosive; handle with care.
1,2-Dichlorobenzene (ODCB)Sigma-AldrichAnhydrous, ≥99%Use as a high-boiling solvent.
MethanolFisher ScientificACS GradeFor precipitation and washing.
HexaneFisher ScientificACS GradeFor washing.

3.2. Protocol 1: Synthesis of Poly(this compound) Resin

This protocol is based on established methods for the polycyclotrimerization of dinitriles.[1][2]

  • Monomer Purification: While commercially available this compound has a purity of >96.0%, for optimal polymerization, it is recommended to further purify the monomer by recrystallization from an appropriate solvent system (e.g., ethanol/water) to remove any impurities that might interfere with the polymerization. Dry the purified monomer under vacuum at 40 °C for 24 hours.

  • Polymerization Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add the purified this compound (e.g., 1.44 g, 10 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichlorobenzene (e.g., 20 mL) to the flask to dissolve the monomer. Stir the solution under a nitrogen atmosphere until the monomer is completely dissolved.

  • Catalyst Addition: Carefully add trifluoromethanesulfonic acid (e.g., 0.15 g, 1 mmol, 10 mol%) to the stirred solution at room temperature. The addition of the acid catalyst is expected to initiate the exothermic cyclotrimerization reaction.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase significantly as the polymer network forms.

  • Polymer Isolation: After 24 hours, pour the viscous reaction mixture into a large excess of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitate and wash it thoroughly with methanol and then hexane to remove any unreacted monomer, catalyst, and solvent.

  • Drying: Dry the resulting white to pale yellow polymer in a vacuum oven at 60 °C to a constant weight.

Caption: Workflow for the proposed synthesis of polytriazine resin.

Characterization of the Resulting Resin

A comprehensive characterization of the synthesized resin is crucial to understand its structure and properties.

4.1. Structural Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the polymerization, the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of the triazine ring absorption bands (typically around 1550 and 1360 cm⁻¹) should be observed.[1]

  • Solid-State ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can provide detailed information about the carbon environment in the cross-linked polymer, confirming the formation of the triazine ring (chemical shifts typically in the range of 170-180 ppm).

4.2. Thermal Properties

PropertyTest MethodExpected Outcome
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA)A high Tg is expected due to the high cross-link density.
Thermal Stability Thermogravimetric Analysis (TGA)High onset decomposition temperature (likely >350 °C in an inert atmosphere) and a high char yield at elevated temperatures.

4.3. Morphological and Mechanical Properties

  • Scanning Electron Microscopy (SEM): To study the morphology and homogeneity of the cured resin.

  • Dynamic Mechanical Analysis (DMA): To determine the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties and cross-link density of the resin.

Potential Applications

The anticipated properties of polytriazine resins derived from this compound make them promising candidates for a variety of high-performance applications:

  • High-Temperature Adhesives: Their expected high thermal stability and strong adhesion to various substrates could be beneficial in aerospace and electronics.

  • Matrix Resins for Composites: The resin could be used to impregnate reinforcing fibers (e.g., carbon, glass) to produce lightweight composites for structural components in demanding environments.

  • Encapsulation and Potting Compounds: Their high thermal and chemical resistance would make them suitable for protecting sensitive electronic components.

  • Coatings: As a protective coating, the resin could offer excellent resistance to heat, chemicals, and abrasion.

Safety and Handling

This compound and its isomers are classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Trifluoromethanesulfonic acid is extremely corrosive and should be handled with extreme care.

Conclusion

While experimental data is currently lacking, the theoretical framework presented in this application note strongly suggests that this compound is a promising, yet unexplored, precursor for a new class of aliphatic polytriazine resins. The proposed acid-catalyzed cyclotrimerization offers a straightforward synthetic route to these potentially high-performance thermosets. The protocols and characterization methods detailed herein provide a solid foundation for researchers to embark on the experimental validation and exploration of this novel material. The successful synthesis of such a resin would represent a significant advancement in the field of high-performance polymers.

References

  • Tang, B. Z., et al. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. Macromolecules, 46(24), 9544–9554. [Link]

  • Tang, B. Z., et al. (2013). Polycyclotrimerization of Dinitriles: A New Polymerization Route for the Construction of Soluble Nitrogen-Rich Polytriazines with Hyperbranched Structures and Functional Properties. HKUST Jockey Club Institute for Advanced Study. [Link]

  • Coro, J., et al. (2010). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 75(2), 416-423. [Link]

  • Chtcheglov, N., et al. (2010). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules, 15(7), 4886-4894. [Link]

  • Oishi, Y., et al. (2020). Synthesis and properties of a series of cyanate resins based on phenolphthalein and its derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 58(20), 2891-2900. [Link]

  • Sato, K., et al. (2021). Synthesis of 2,4,6-Triaryl-1,3,5-triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. Chemistry – An Asian Journal, 16(21), 3416-3422. [Link]

  • Fyfe, C. A., Niu, J., & Mok, K. (1995). Synthesis and characterization of polyfunctional cross-linking agents for cyanate resins. Journal of Polymer Science Part A: Polymer Chemistry, 33(8), 1191-1202. [Link]

  • Scribd. (n.d.). Thermal-Properties-Of-Polymers Chart. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). Thermal Prop of Polymers. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 77282, 1,1,3,3-Propanetetracarbonitrile. Retrieved January 16, 2026, from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21248644, 1,2,3-Propanetricarbonitrile. Retrieved January 16, 2026, from [Link].

Sources

Application Notes and Protocols for the Polymerization of 1,2,2,3-Propanetetracarbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the experimental protocols for the polymerization of 1,2,2,3-propanetetracarbonitrile. Given the highly specialized nature of this monomer, this document synthesizes established principles from related poly-nitrile chemistry to propose robust starting points for successful polymerization and characterization.

Introduction: The Scientific Landscape of Poly(this compound)

This compound is a monomer of significant interest due to the high density of electron-withdrawing nitrile groups on its propane backbone. The resulting polymer, poly(this compound), is anticipated to possess unique properties, including high thermal stability, specific dielectric characteristics, and potential for further chemical modification. These attributes make it a candidate for applications in advanced materials, electronics, and as a precursor for nitrogen-rich carbonaceous materials.

The polymerization of monomers bearing multiple cyano groups, such as tetracyanoethylene, is known to proceed via anionic mechanisms due to the strong electron-withdrawing nature of the nitrile substituents.[1][2] This guide will primarily focus on a proposed anionic polymerization protocol for this compound, drawing parallels from the established chemistry of similar polynitrile compounds.

Proposed Polymerization Mechanism: Anionic Chain-Growth

The polymerization of this compound is most likely to proceed via an anionic chain-growth mechanism. The four electron-withdrawing cyano groups significantly acidify the methine protons, making them susceptible to deprotonation by a suitable initiator and stabilizing the resulting carbanionic propagating species.

Initiation and Propagation

Initiation involves the attack of a nucleophilic initiator on the monomer, generating a carbanion. This carbanion then propagates by adding to another monomer molecule. The stability of the propagating carbanion is crucial for achieving high molecular weight polymers.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Nu⁻) Monomer This compound Initiator->Monomer Nucleophilic Attack Initiated_Monomer Initiated Monomer (Carbanion) Monomer->Initiated_Monomer Forms Propagating_Chain Propagating Chain (Pₙ⁻) Initiated_Monomer->Propagating_Chain Chain Growth Another_Monomer Monomer Propagating_Chain->Another_Monomer Addition Lengthened_Chain Lengthened Chain (Pₙ₊₁⁻) Another_Monomer->Lengthened_Chain Forms

Figure 1: Proposed workflow for the anionic polymerization of this compound.

Experimental Protocols

Safety First: this compound and its precursors may be toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous and oxygen-free conditions are critical for successful anionic polymerization.

Materials and Reagents
Reagent Grade Supplier Notes
This compound>96.0% (GC)Tokyo Chemical Industry Co., Ltd.Store under inert atmosphere and desiccated.
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeSigma-AldrichPurify by passing through an activated alumina column.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichTitrate before use to determine the exact concentration.
MethanolAnhydrousFisher ScientificFor quenching the polymerization.
Diethyl etherAnhydrousSigma-AldrichFor polymer precipitation.
Protocol for Anionic Polymerization

This protocol is designed for a small-scale trial polymerization.

1. Reactor Setup:

  • Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet connected to a bubbler.
  • Flame-dry the entire apparatus under a high flow of dry nitrogen and then allow it to cool to room temperature under a positive pressure of nitrogen.

2. Monomer Preparation:

  • In a separate, dry Schlenk flask, dissolve 1.0 g of this compound in 20 mL of anhydrous THF.
  • Stir the solution under nitrogen until the monomer is fully dissolved.

3. Polymerization Initiation:

  • Transfer the monomer solution to the reaction flask via a cannula.
  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.
  • Slowly add the n-butyllithium solution (e.g., 0.1 mL of a 1.6 M solution, for a monomer to initiator ratio of approximately 100:1) dropwise via a syringe through the septum. A color change may be observed, indicating the formation of the anionic species.

4. Propagation:

  • Allow the reaction to stir at -78 °C for 4-6 hours. The viscosity of the solution may increase as the polymer forms.

5. Termination:

  • Quench the polymerization by adding 1 mL of anhydrous methanol to the reaction mixture. The color of the solution will likely dissipate.
  • Allow the flask to warm to room temperature.

6. Polymer Isolation and Purification:

  • Slowly pour the reaction mixture into a beaker containing 200 mL of rapidly stirring anhydrous diethyl ether.

  • The polymer should precipitate as a solid.

  • Collect the polymer by vacuum filtration.

  • Wash the polymer with fresh diethyl ether (2 x 20 mL).

  • Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight.

    Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up Reactor_Setup 1. Flame-dry reactor under N₂ Monomer_Prep 2. Dissolve monomer in anhydrous THF Reactor_Setup->Monomer_Prep Cooling 3. Cool monomer solution to -78 °C Monomer_Prep->Cooling Initiation 4. Add n-BuLi dropwise Cooling->Initiation Propagation 5. Stir for 4-6 hours at -78 °C Initiation->Propagation Termination 6. Quench with methanol Propagation->Termination Precipitation 7. Precipitate polymer in diethyl ether Termination->Precipitation Isolation 8. Filter and wash the polymer Precipitation->Isolation Drying 9. Dry under vacuum Isolation->Drying

    Figure 2: Step-by-step experimental workflow for the anionic polymerization of this compound.

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of nitrile groups and the polymer backbone.A strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretch. Disappearance or significant reduction of monomer-specific peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the detailed chemical structure of the polymer repeat unit.Broadened peaks in the ¹H and ¹³C spectra characteristic of a polymeric structure. The chemical shifts will provide information about the connectivity of the polymer backbone.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determine the molecular weight and molecular weight distribution (polydispersity index, PDI).A successful living anionic polymerization should yield a polymer with a narrow PDI (typically < 1.2).[1]
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.The decomposition temperature will indicate the thermal robustness of the polymer. A high onset of decomposition is expected for a polynitrile polymer.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and melting temperature (Tm) if crystalline.The Tg will provide information about the amorphous regions of the polymer and its service temperature range.

Alternative Polymerization Strategies

While anionic polymerization is the most probable route, other methods could be explored, though they may present challenges.

  • Radical Polymerization: The strong electron-withdrawing nature of the nitrile groups may disfavor conventional radical polymerization. However, controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer), could potentially be adapted.[3]

  • Coordination Polymerization: Certain transition metal catalysts might be capable of inserting the monomer into a growing polymer chain. This approach is less common for highly functionalized monomers like this compound.

Troubleshooting

Problem Possible Cause Solution
No polymerization or low yield Impurities in the monomer, solvent, or reaction atmosphere (e.g., water, oxygen).Ensure all reagents are rigorously purified and dried. Maintain a strict inert atmosphere throughout the experiment.
Initiator was inactive.Use a freshly opened bottle of initiator or titrate it before use.
Broad molecular weight distribution (high PDI) Chain termination or transfer reactions.Ensure the reaction temperature is kept low and constant. Add the initiator slowly and evenly.
Impurities introduced during the reaction.Use high-purity reagents and maintain a leak-free reaction setup.
Insoluble polymer High molecular weight or cross-linking.Try a higher monomer to initiator ratio to target a lower molecular weight. Use a different solvent for polymerization or characterization.

Conclusion

The polymerization of this compound presents an exciting opportunity for the synthesis of novel materials with unique properties. The proposed anionic polymerization protocol, based on established principles for related monomers, provides a solid foundation for researchers to begin their investigations. Careful attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions, will be paramount to success. Thorough characterization of the resulting polymer is crucial to understanding its structure and unlocking its full potential in various scientific and technological applications.

References

  • Andrew Lab @ UMass Amherst. Anionic Oxidative Polymerization: The Synthesis of Poly(phenylenedicyanovinylene) (PPCN2V).
  • Wikipedia. Anionic addition polymerization.
  • El-Ablack, F. Ionic polymerizations I) Anionic Polymerization.
  • Webster, O. W., Mahler, W., & Benson, R. E. (1962). Chemistry of Tetracyanoethylene Anion Radical. Journal of the American Chemical Society, 84(19), 3678–3684.
  • PubChem. 1,2,3-Propanetricarbonitrile.
  • Surrey Open Research. Synthesis and polymerization of a novel TARO monomer.
  • PubChem. 1,1,3,3-Propanetetracarbonitrile.
  • The Essential Chemical Industry. Poly(propenonitrile) (Polyacrylonitrile).
  • Google Patents. US6790976B2 - Process for producing aliphatic tricarbonitriles.
  • ACS Publications. Tetracyanoethylene as a Building Block in the π-Expansion of 1,4-Dihydropyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry.
  • MDPI. A Comprehensive Review of HCN-Derived Polymers.
  • PubMed Central. Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification.
  • RSC Publishing. Polymer Chemistry.
  • MDPI. Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide).
  • Tokyo Chemical Industry Co., Ltd. This compound.

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Application Note: Comprehensive Characterization of Polycyanoalkanes, with a Focus on Propanetetracarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Polyanion Precursors

The study of polycyanoalkanes is a rapidly advancing field, driven by their potential as precursors for high-energy-density materials, advanced polymers, and as building blocks in complex organic synthesis. These molecules, characterized by a high nitrogen content and multiple reactive nitrile functionalities, present unique analytical challenges. This document provides a comprehensive guide to the analytical techniques required for the robust characterization of propanetetracarbonitrile isomers.

It is important to note that the specific nomenclature "1,2,2,3-Propanetetracarbonitrile" does not correspond to a standard, recognized chemical structure in major chemical databases such as PubChem and ChemSpider. It is presumed that this may be a non-standard descriptor or a reference to a complex or substituted propane derivative. Therefore, this application note will focus on the general methodologies applicable to tetracyanated propane scaffolds, using known isomers as illustrative examples where data is available. The principles and protocols outlined herein are designed to be broadly applicable to the characterization of novel polycyanoalkanes.

The core of this guide is built upon the principles of orthogonal analysis, wherein multiple, independent techniques are employed to build a comprehensive and trustworthy profile of the molecule's identity, purity, and properties.

Foundational Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of a new chemical entity is the bedrock of all subsequent analytical work. These parameters dictate appropriate handling, storage, and the selection of analytical methodologies.

Elemental Analysis

Rationale: Elemental analysis provides the empirical formula of the compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen). This is a fundamental first-pass technique to confirm that the synthesized material has the expected atomic composition. For a propanetetracarbonitrile (C₇H₄N₄), the expected composition would be approximately 55.26% C, 2.65% H, and 36.82% N.

Protocol: Combustion Analysis for C/H/N

  • Ensure the instrument (e.g., a PerkinElmer 2400 Series II CHNS/O Analyzer or similar) is calibrated using a certified standard such as acetanilide.

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Seal the capsule and place it in the instrument's autosampler.

  • The sample is combusted at high temperatures (typically ~900-1000 °C) in a pure oxygen environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

  • Perform the analysis in triplicate to ensure precision.

Data Interpretation:

ElementTheoretical % (C₇H₄N₄)Acceptable Range
Carbon55.26%± 0.4%
Hydrogen2.65%± 0.4%
Nitrogen36.82%± 0.4%

Structural Elucidation: A Multi-Spectroscopic Approach

Confirming the precise molecular structure and connectivity of a polycyanoalkane requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For a propanetetracarbonitrile isomer, ¹H NMR will reveal the number and environment of the protons, while ¹³C NMR will identify the different types of carbon atoms, including the characteristic chemical shifts of the nitrile carbons.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Acetonitrile-d₃). The choice of solvent is critical and should be based on the sample's solubility.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay (D1) of at least 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the quaternary nature of nitrile carbons, a longer acquisition time is often necessary. A proton-decoupled experiment is standard. Pay close attention to the spectral window to ensure the nitrile carbons (typically 110-125 ppm) are observed.

  • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish proton-proton and proton-carbon correlations, respectively, which is invaluable for confirming the connectivity of the propane backbone.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is highly effective for identifying specific functional groups. The nitrile group (C≡N) has a very strong and characteristic absorption band, making IR an excellent and rapid method for confirming its presence.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the crystal thoroughly after analysis.

Expected Data:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)Stretching2240 - 2260Strong, Sharp
C-H (Alkane)Stretching2850 - 3000Medium to Weak
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.

Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive or negative ion mode. For polycyanoalkanes, adducts with sodium ([M+Na]⁺) or other cations are common in positive mode.

  • The instrument software will provide the measured mass-to-charge ratio (m/z). Compare this value to the theoretical exact mass of the target molecule.

Data Interpretation:

  • Theoretical Exact Mass of C₇H₄N₄: 152.0436

  • An observed mass in HRMS within 5 ppm of the theoretical mass is considered strong evidence for the proposed molecular formula.

Purity Assessment and Separation Science

Determining the purity of the synthesized material is critical. Chromatographic techniques are the gold standard for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a versatile technique for assessing the purity of non-volatile and thermally sensitive compounds. A well-developed HPLC method can separate isomers and quantify the purity of the main component.

Protocol: Reversed-Phase HPLC with UV Detection

  • Column: A C18 stationary phase is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for complex samples.

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with the same modifier.

    • Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: A photodiode array (PDA) detector is ideal, allowing for the monitoring of multiple wavelengths and the extraction of UV spectra for each peak to assess peak purity. Nitrile compounds may have a weak chromophore, so detection at lower wavelengths (e.g., 210-220 nm) is often necessary.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Dissolve Sample (1 mg/mL in Acetonitrile) s2 Filter Sample (0.45 µm Syringe Filter) s1->s2 h1 Inject Sample (5-10 µL) s2->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV/PDA Detection (210-400 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate % Area Purity d1->d2 d3 Assess Peak Purity (via PDA) d1->d3

Caption: The hierarchical approach to comprehensive material characterization.

Summary and Best Practices

The characterization of novel polycyanoalkanes like propanetetracarbonitrile isomers requires a meticulous, multi-faceted analytical approach. No single technique is sufficient to confirm the identity, purity, and properties of such a molecule. By integrating elemental analysis, a suite of spectroscopic methods, chromatographic separation, and thermal analysis, a complete and reliable characterization profile can be established.

Key Best Practices:

  • Orthogonal Methods: Always use at least two independent methods to confirm purity (e.g., HPLC and NMR).

  • Solvent Selection: Solubility can be a challenge. Screen a range of deuterated solvents for NMR and mobile phases for HPLC.

  • Safety: Polyanitrile compounds can be highly reactive and potentially toxic. Always handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reference Standards: When possible, use a well-characterized reference standard for comparison. In the case of novel compounds, the first thoroughly characterized batch becomes the de facto standard for future syntheses.

References

  • PubChem. National Center for Biotechnology Information. [Link]

Application Notes & Protocols: 1,2,2,3-Propanetetracarbonitrile in the Synthesis of Advanced Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Densely Functionalized Building Block

1,2,2,3-Propanetetracarbonitrile is a highly functionalized aliphatic polynitrile that holds significant promise as a versatile precursor in the synthesis of advanced organic materials and complex molecular architectures. Characterized by a dense arrangement of four nitrile groups on a propane backbone, this molecule offers a unique scaffold for constructing novel heterocyclic systems, polymers, and materials with tailored electronic properties. The electron-withdrawing nature of the cyano groups activates adjacent protons and provides multiple reaction sites for cyclization, condensation, and polymerization reactions.

While specific, peer-reviewed synthetic applications in drug development are still emerging, its structural motifs are analogous to other well-established polynitrile reagents. This guide will first detail the known properties and handling of this compound. It will then provide detailed protocols based on the established chemistry of structurally related polynitriles to demonstrate the synthetic potential and types of transformations that researchers can explore. These protocols are designed to serve as a validated starting point for leveraging this unique building block in synthetic campaigns.

Section 1: Core Reagent Profile and Safety Protocol

Physicochemical and Handling Data

Precise experimental work begins with a thorough understanding of the reagent's properties. The data for this compound (CAS RN: 1274904-48-1) is summarized below.

PropertyValueSource
Molecular Formula C₇H₄N₄TCI[1]
Molecular Weight 144.14 g/mol TCI[1]
Physical State (20°C) Solid (White to Light Yellow/Orange Powder/Crystal)TCI[1]
Purity >96.0% (GC)TCI[1]
Synonyms 1,2,2,3-TetracyanopropaneTCI[1]
Solubility Soluble in MethanolTCI[1]
Storage Room Temperature (Recommended in a cool, dark place, <15°C)TCI[1]
Mandatory Safety Protocol

Polynitrile compounds require careful handling due to their potential toxicity. While specific toxicological data for this compound is limited, the hazard classifications for structurally similar compounds, such as 1,1,3,3-Propanetetracarbonitrile, provide a basis for a cautious approach.[2]

GHS Hazard Proxy (based on 1,1,3,3-Propanetetracarbonitrile)[2]:

  • H300: Fatal if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Protocol for Safe Handling:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles at all times.

  • Dispensing: Handle as a solid in a well-ventilated area. Avoid generating dust. Use appropriate tools for transfer.

  • Waste Disposal: Dispose of all contaminated materials and unreacted reagent as hazardous chemical waste in accordance with institutional and local regulations.

  • In case of Exposure:

    • Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air.

    • Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

    • Seek immediate medical attention for any exposure.

Section 2: The Synthetic Versatility of a Propanetetracarbonitrile Scaffold

The synthetic utility of this compound is derived from the reactivity of its two key features: the propane backbone and the four nitrile functionalities. This combination allows it to act as a powerful building block for complex molecules, particularly heterocycles, which are foundational in medicinal chemistry.[3][4]

Causality Behind Reactivity:

  • Acidic Protons: The protons on the propane backbone are α to one or more electron-withdrawing nitrile groups, rendering them acidic. These positions can be deprotonated by a suitable base to form a nucleophilic carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

  • Electrophilic Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

  • Cyclization Potential: The proximity of the four nitrile groups on a flexible three-carbon chain creates an ideal topology for intramolecular reactions, leading to the formation of five- and six-membered rings after initial intermolecular reactions.

G reagent This compound (Polynitrile Precursor) path1_node Base-Mediated Deprotonation reagent->path1_node α-Proton Acidity path2_node Nucleophilic Addition to Nitrile reagent->path2_node Nucleophile Attack intermediate1 Carbanion Intermediate (Nucleophile) path1_node->intermediate1 intermediate2 Iminyl Intermediate path2_node->intermediate2 product1 C-C Bond Formation (e.g., Michael Addition, Alkylation) intermediate1->product1 product2 Heterocycle Formation (e.g., Pyridines, Pyrazoles, Pyrimidines) intermediate2->product2 Intramolecular Cyclization product1->product2 Further Transformation

Caption: General reactivity pathways for polynitrile precursors.

Section 3: Application Protocols for Heterocycle Synthesis (Utilizing a Model Reagent)

To illustrate the synthetic utility of densely functionalized propanenitriles, the following protocols are based on the well-documented chemistry of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer), a structural and functional analogue.[5] This reagent serves as an excellent proxy for exploring the potential of this compound.

Protocol 1: Synthesis of a Densely Substituted Tetrahydronaphthalene Core

This protocol demonstrates a domino reaction involving a Knoevenagel condensation followed by a Michael addition and cyclization, showcasing the power of polynitriles in rapidly building molecular complexity.[6]

Workflow:

G start 1. Combine Reagents (Dimer, Cyclohexanone, Piperidine, Ethanol) reflux 2. Reflux (Initiates Condensation & Cyclization) start->reflux cool 3. Cool to RT (Induces Precipitation) reflux->cool filter 4. Isolate Solid (Vacuum Filtration) cool->filter wash 5. Wash & Dry (Ethanol Wash) filter->wash product Final Product: 2-Amino-4-(dicyanomethylene)- 5,6,7,8-tetrahydronaphthalene- 1,3,3-tricarbonitrile wash->product

Caption: Experimental workflow for tetrahydronaphthalene synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.32 g, 10 mmol) and cyclohexanone (0.98 g, 10 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) followed by piperidine (0.5 mL) as a basic catalyst. The use of a base is critical to facilitate the initial Knoevenagel condensation between the ketone and one of the active methylene groups of the dimer.

  • Reaction: Heat the mixture to reflux with continuous stirring for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The extended reflux allows for the sequential Michael addition and intramolecular cyclization/dehydration steps to proceed.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (3 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product under vacuum to yield the target tetrahydronaphthalene derivative. Some studies have shown this class of compounds to have potential antitumor activities.[6][7]

Protocol 2: Synthesis of a Versatile Pyrazole Intermediate

This protocol details the synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a key intermediate for building more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5] The reaction relies on the nucleophilic attack of hydrazine on one nitrile group, followed by cyclization with another.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL flask, suspend 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.32 g, 10 mmol) in ethanol (20 mL).

  • Nucleophile Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed. The choice of hydrazine is strategic; its dinucleophilic nature is essential for the subsequent cyclization step.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction is typically rapid, leading to the precipitation of the pyrazole product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • Drying and Further Use: Dry the product under vacuum. This pyrazole intermediate is now ready for use in subsequent reactions, such as condensations with β-dicarbonyl compounds to form fused pyrimidine rings, which are common scaffolds in drug discovery.[5]

Section 4: Summary of Applications and Potential

The established reactivity of polynitrile compounds, exemplified by the protocols using 2-aminoprop-1-ene-1,1,3-tricarbonitrile, provides a strong predictive framework for the synthetic applications of this compound.

Reaction TypeReagent ClassResulting ScaffoldPotential Application Area
Domino Reaction Cyclic KetonesPolycyclic aromatic nitrilesAntitumor agents, Materials Science[6]
Cyclocondensation HydrazinesAminopyrazolesMedicinal Chemistry Intermediates[5]
Cyclocondensation IsothiocyanatesDihydropyridine-dinitrilesBioactive Heterocycles[5]
Polymerization -Nitrogen-rich polymersHigh-performance materials, Battery electrolytes[1]

Conclusion

This compound represents a frontier building block for synthetic chemists. Its high density of functional groups on a simple aliphatic chain offers a direct route to molecular complexity. While its primary documented application lies in materials science, specifically for battery materials, the principles of polynitrile chemistry strongly suggest its significant potential in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical research. The protocols and workflows detailed in this guide, based on a closely related and well-understood model system, provide researchers with a robust and validated starting point for exploring the rich chemistry of this promising reagent.

References

  • PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Krivokolysko, B. S. (2020). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). ResearchGate. Retrieved from [Link]

  • Mosslemin, M. H., & Isary, A. A. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Komykhov, S. A., et al. (2020). Reactions of 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitriles with Nucleophiles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

  • Mohareb, R. M., & Moustafa, H. E. (2011). Use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile for the synthesis of tetrahydronaphthalene, hexahydroisoquinoline and hexahydrocinnoline derivatives with potential antitumor activities. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Retrieved from [Link]

  • Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Mohareb, R. M., & Moustafa, H. E. (2011). Use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile for the synthesis of tetrahydronaphthalene, hexahydroisoquinoline and hexahydrocinnoline derivatives with potential antitumor activities. PubMed. Retrieved from [Link]

Sources

Application Note: High-Fidelity FTIR Analysis of 1,2,2,3-Propanetetracarbonitrile for Material Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the Fourier Transform Infrared (FTIR) spectroscopic analysis of 1,2,2,3-Propanetetracarbonitrile (CAS RN: 1274904-48-1).[1] As a polynitrile, this compound is of interest in materials science, particularly as an additive in battery materials and as a precursor in organic synthesis. Accurate structural verification and quality control are paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. This note details an optimized protocol using Attenuated Total Reflectance (ATR), explains the causality behind the experimental choices, and provides a framework for interpreting the resulting spectral data, ensuring both scientific rigor and practical utility for researchers and drug development professionals.

Part 1: The Vibrational Signature of this compound

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For this compound (C₇H₄N₄), the most prominent features arise from its four nitrile groups and the underlying aliphatic propane backbone.

  • Nitrile Group (C≡N) Vibrations: The carbon-nitrogen triple bond stretch, ν(C≡N), is the most characteristic vibration in this molecule. Due to the significant change in dipole moment during this stretching motion and the strength of the triple bond, it produces a sharp and intense absorption peak.[2] For saturated aliphatic nitriles, this peak is typically observed in the 2260-2240 cm⁻¹ region.[2] Its high intensity and location in a relatively uncluttered spectral window make it an unambiguous marker for the presence and integrity of the nitrile functional groups.[2][3]

  • Aliphatic Backbone Vibrations: The propane structure contributes several other key vibrations:

    • C-H Stretching: The stretching vibrations of the C-H bonds on the methylene (-CH₂-) and methine (-CH-) groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.[4]

    • C-H Bending: Scissoring and wagging deformations of the CH₂ groups will produce signals in the fingerprint region, approximately 1470-1330 cm⁻¹.[4]

    • C-C Stretching: The vibrations of the carbon-carbon single bonds of the propane skeleton are generally weaker and fall within the complex fingerprint region (below 1400 cm⁻¹).[5]

Caption: Molecular structure of this compound.

Part 2: Experimental Design & Rationale

Method Selection: The Case for ATR-FTIR

For the analysis of solid powders like this compound, several sampling techniques exist, including KBr pellets and Nujol mulls.[6][7] However, this protocol mandates the use of Attenuated Total Reflectance (ATR) for several compelling reasons rooted in data quality and workflow efficiency.

  • Minimal Sample Preparation: ATR requires no grinding or pellet pressing.[8] The powdered sample is analyzed directly, eliminating potential sample degradation, polymorphic changes from pressure, or contamination from KBr or mulling agents.[7][9]

  • High Reproducibility: The path length of the measurement is determined by the properties of the ATR crystal and the evanescent wave, not the thickness of a manually prepared pellet.[10] This inherent consistency makes ATR an exceptionally reproducible technique, critical for comparing batches or tracking reaction progress.[11]

  • Speed and Throughput: An ATR measurement, including cleaning, can be completed in minutes, whereas KBr pellet preparation is significantly more time-consuming and operator-dependent.[12]

  • Causality: The choice of ATR is deliberate to minimize extrinsic variables. By placing the solid sample in direct contact with the high-refractive-index ATR crystal (e.g., diamond or zinc selenide), the IR beam probes the sample surface to a depth of only a few microns.[10] This ensures the resulting spectrum is a true representation of the chemical entity, free from the scattering effects (Christiansen effect) that can distort peak shapes in poorly prepared pellets.

Instrument & Accessory Parameters

The following parameters are recommended for a standard mid-IR FTIR spectrometer equipped with an ATR accessory.

ParameterRecommended SettingRationale & Expert Insight
ATR Crystal DiamondDiamond is extremely robust, chemically inert, and suitable for a wide spectral range, making it ideal for routine analysis of unknown or reactive compounds. ZnSe is a viable alternative but is softer and susceptible to acidic/alkaline samples.[11]
Spectral Range 4000 - 650 cm⁻¹This range covers the fundamental stretching and bending vibrations for most organic molecules, including the C≡N stretch (~2250 cm⁻¹) and the C-H/C-C fingerprint region.
Resolution 4 cm⁻¹This setting provides an excellent balance between resolving distinct spectral features and maintaining a high signal-to-noise ratio (SNR). Higher resolution is generally not required for condensed-phase analysis and can increase scan time without adding valuable information.[13]
Number of Scans 16 to 32Co-adding multiple scans improves the SNR. For a strong absorber like a nitrile, 16 scans are often sufficient, but 32 can be used to ensure a high-quality spectrum, especially for detecting weaker signals.
Apodization Happ-GenzelThis mathematical function is applied to the interferogram to reduce spectral artifacts ("ringing") around sharp peaks, providing a more accurate representation of the true peak shape.

Part 3: Protocol for ATR-FTIR Analysis

This protocol is designed as a self-validating system. Each step includes checks to ensure the integrity of the final data.

Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. All handling of the solid material must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

G cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis A 1. Verify Instrument Status (Purge, Diagnostics) B 2. Clean ATR Crystal (Isopropanol, Dry Wipe) A->B C 3. Acquire Background Spectrum (16-32 Scans) B->C D 4. Apply Sample Powder (Ensure full crystal coverage) C->D Ready for Sample E 5. Apply Pressure (Ensure good contact) D->E F 6. Acquire Sample Spectrum (16-32 Scans) E->F G 7. Clean ATR Crystal (Remove solid, wipe with solvent) F->G Measurement Complete H 8. Process & Analyze Data (Baseline Correction, Peak Picking) G->H

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference.

  • Background Spectrum Acquisition:

    • Action: Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a volatile solvent like isopropanol, then wipe dry.[8]

    • Validation: The crystal must be pristine. Any residue will appear in the background and be erroneously subtracted from the sample spectrum.

    • Action: Initiate the background scan using the parameters specified in the table above.

    • Trustworthiness: This step is critical. It measures the ambient atmosphere (CO₂ and H₂O) and the instrument's optical response, which is then ratioed against the sample scan to produce a pure absorbance spectrum.[8][13]

  • Sample Application:

    • Action: Place a small amount of this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.[11]

    • Action: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[9] Inconsistent pressure is a primary source of poor reproducibility.

  • Sample Spectrum Acquisition:

    • Action: Initiate the sample scan using the same parameters as the background scan.

    • Validation: The live spectrum should show a strong, sharp peak in the ~2250 cm⁻¹ region. A flat baseline between ~2400-2300 cm⁻¹ indicates successful subtraction of atmospheric CO₂.

  • Post-Analysis Cleaning:

    • Action: Retract the press arm and carefully remove the bulk of the powder with a spatula (dispose of as chemical waste).

    • Action: Clean the ATR crystal thoroughly with a solvent-dampened wipe as in Step 2a to prevent cross-contamination of future measurements.[13]

Part 4: Data Interpretation & Validation

The acquired spectrum should be baseline-corrected and the peaks identified. The presence and position of the key vibrational bands validate the material's identity and purity.

Expected Spectral Features for this compound

Wavenumber (cm⁻¹)AssignmentVibration TypeExpected IntensityComments
2970 - 2850ν(C-H)Aliphatic C-H StretchMedium-WeakConfirms the presence of the saturated propane backbone.[4]
2260 - 2240 ν(C≡N) Nitrile Stretch Strong, Sharp Primary diagnostic peak for identification. Its intensity should be one of the strongest in the spectrum.[2][14]
1470 - 1440δ(CH₂)Methylene ScissoringMediumPart of the fingerprint region.
< 1400Fingerprint RegionC-C Stretches, C-H Bends, C-CN VibrationsComplexContains a series of medium-to-weak peaks unique to the molecule's overall structure.

Trustworthiness and Self-Validation

  • Peak Position: The C≡N stretching frequency should fall squarely within the expected 2260-2240 cm⁻¹ range for saturated nitriles.[2] A significant deviation could indicate conjugation, impurities, or degradation.

  • Peak Shape: The nitrile peak should be sharp. Broadening could suggest interactions such as hydrogen bonding with water, indicating a wet sample.

  • Reproducibility: A core tenet of this protocol's trustworthiness is reproducibility. Repeating the measurement (Steps 3-5) with a fresh sample aliquot should yield a virtually identical spectrum.

Conclusion

This application note provides a robust and reliable protocol for the FTIR analysis of this compound using the ATR technique. By prioritizing a method that minimizes sample preparation and by understanding the rationale behind each experimental parameter, researchers can obtain high-fidelity spectral data for unambiguous material identification, quality control, and further research applications. The intense and sharp nitrile stretching vibration at ~2250 cm⁻¹ serves as the primary diagnostic feature for this compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • protocols.io. (2020). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis). Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Retrieved from [Link]

  • Vedantu. (n.d.). The IUPAC name of the following compound is A Propane123tricarbonitrile. Retrieved from [Link]

  • LibreTexts Chemistry. (2026). 4.4.2: Molecular Vibrations. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile. Retrieved from [Link]

  • ResearchGate. (2025). A rotational and vibrational investigation of phenylpropiolonitrile (C6H5C3N). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propenenitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propane. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propane, 1,2,3-trichloro-. Retrieved from [Link]

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Application Notes and Protocols for the Mass Spectrometric Analysis of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 1,2,2,3-propanetetracarbonitrile (1,2,2,3-tetracyanopropane) using mass spectrometry. Given the unique chemical structure and high nitrogen content of this polynitrile compound, this guide outlines tailored protocols for both soft and hard ionization techniques, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) typically coupled with Gas Chromatography (GC-MS). The application note delves into the rationale behind methodological choices, predicted fragmentation patterns, and potential analytical challenges, such as in-source reactions. Detailed, step-by-step protocols are provided for sample preparation, instrument setup, and data acquisition. This guide is intended for researchers, analytical chemists, and drug development professionals requiring robust and reliable characterization of this compound.

Introduction: The Analytical Challenge of this compound

This compound is a small organic molecule with the chemical formula C₇H₄N₄ and a molecular weight of approximately 144.14 Da. Its structure, featuring a propane backbone saturated with four nitrile groups, presents a unique analytical challenge. The high density of electron-withdrawing cyano groups influences its polarity, volatility, and fragmentation behavior under mass spectrometric conditions. Accurate mass determination and structural elucidation are critical for its application in various research and development fields, including its use as a building block in organic synthesis and materials science.

This guide provides the theoretical and practical framework for analyzing this compound, emphasizing the importance of selecting the appropriate ionization source and analytical conditions to achieve desired outcomes, whether it be simple molecular weight confirmation or detailed structural analysis through fragmentation.

Foundational Concepts: Ionization and Fragmentation

The choice of ionization technique is paramount and depends on the analytical goal.[1][2]

  • Soft Ionization (ESI, APCI): These techniques are ideal for determining the molecular weight of the intact molecule with minimal fragmentation.[1][2] They are particularly useful for liquid chromatography-mass spectrometry (LC-MS) workflows.

  • Hard Ionization (EI): This technique uses high-energy electrons to ionize the sample, leading to extensive and reproducible fragmentation.[3] The resulting fragmentation pattern serves as a "fingerprint" for structural confirmation and is well-suited for gas chromatography-mass spectrometry (GC-MS).

A significant consideration for nitrile-containing compounds, especially under positive ion electrospray conditions, is the potential for in-source reduction of nitrile groups to amines.[4][5] This can lead to the formation of unexpected adducts and complicate spectral interpretation. Awareness of this phenomenon is crucial for accurate data analysis.

Predicted Mass Spectrometry Behavior of this compound

Molecular Ion and Isotopic Pattern

The key to identifying this compound in any mass spectrum is the molecular ion (M⁺˙ in EI or [M+H]⁺, [M+Na]⁺, etc., in soft ionization).

PropertyValueSource
Molecular Formula C₇H₄N₄
Average Molecular Weight 144.14 g/mol
Monoisotopic Mass 144.0436 Da[6]

The presence of four nitrogen atoms will result in an even nominal molecular weight, adhering to the Nitrogen Rule . The isotopic pattern will be dominated by the natural abundance of ¹³C.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the cleavage of C-C bonds and the loss of cyano groups or related neutral fragments.

Diagram: Predicted Electron Ionization (EI) Fragmentation of this compound

G M C₇H₄N₄⁺˙ m/z = 144 F1 C₆H₃N₃⁺˙ m/z = 117 M->F1 - HCN F5 C₂H₂N₂⁺ m/z = 54 M->F5 - C₅H₂N₂ F2 C₅H₂N₂⁺˙ m/z = 90 F1->F2 - HCN F3 C₄HN⁺˙ m/z = 63 F2->F3 - HCN F4 C₃N⁺ m/z = 50 F3->F4 - HCN

Caption: Predicted EI fragmentation cascade for this compound.

Experimental Protocols

Safety Precaution: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]

Protocol 1: LC-MS Analysis using Electrospray Ionization (ESI)

This protocol is optimized for accurate mass determination and is suitable for analyzing samples from complex matrices.

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4.1.2. LC-MS System and Parameters

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesEnsures elution and column cleaning.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µL
Ionization Mode ESI PositiveNitriles are amenable to protonation.
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50-300To cover the molecular ion and expected adducts.

4.1.3. Expected Results

  • Primary Ion: Look for the protonated molecule [M+H]⁺ at m/z 145.0509.

  • Potential Adducts: Sodium [M+Na]⁺ at m/z 167.0328 and potassium [M+K]⁺ at m/z 183.0068 adducts are common.

  • In-source Reduction: Be aware of the potential for a reduced amine adduct [M+CH₃CH₂NH₂+H]⁺ if acetonitrile is used as a solvent under certain ESI conditions.[4][5]

Protocol 2: GC-MS Analysis using Electron Ionization (EI)

This protocol is designed for structural confirmation through fragmentation pattern analysis. The analyte must be thermally stable and volatile.

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a volatile, GC-compatible solvent like dichloromethane or ethyl acetate.

  • Dilute the stock solution to 10-50 µg/mL for analysis.

4.2.2. GC-MS System and Parameters

ParameterRecommended SettingRationale
GC Column Mid-polarity column (e.g., DB-5ms), 30m x 0.25mm x 0.25µmGood general-purpose column for small molecules.
Carrier Gas Helium, constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with a concentrated sample.
Oven Program 50°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation from solvent and impurities.
Ionization Mode Electron Ionization (EI)To induce fragmentation for structural analysis.[3]
Electron Energy 70 eVStandard energy for reproducible library-comparable spectra.
Source Temp. 230 °CStandard temperature for EI sources.
Mass Range m/z 35-300Covers the molecular ion and key fragments.

4.2.3. Expected Results

  • Molecular Ion: A peak at m/z 144, which may be of low abundance due to extensive fragmentation.

  • Fragmentation Pattern: Expect to see significant fragmentation as predicted in Section 3.2. Key fragments could arise from the loss of HCN (m/z 27) or CN (m/z 26). The stability of resulting fragments will dictate the base peak.[10][11]

Diagram: General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Weigh & Dissolve This compound Dilute Dilute to Working Concentration Prep->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter LCMS LC-MS (ESI/APCI) Accurate Mass Filter->LCMS Soft Ionization GCMS GC-MS (EI) Fragmentation Pattern Filter->GCMS Hard Ionization Data Identify Molecular Ion & Adducts LCMS->Data Frag Analyze Fragmentation for Structure GCMS->Frag

Caption: Workflow for the mass spectrometric analysis of this compound.

Data Interpretation and Troubleshooting

  • No Molecular Ion in EI: If the molecular ion at m/z 144 is absent, this indicates high instability under EI conditions. Confirm identity by matching the fragmentation pattern to predicted losses.

  • Unexpected Peaks in ESI: The presence of ions not corresponding to [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may suggest in-source reactions.[4][5] Analyze a blank and consider the solvent system as a potential reactant.

  • Poor Chromatographic Peak Shape: This could be due to sample overload or interaction with the column. Try a lower concentration or a different column chemistry.

Conclusion

The mass spectrometric analysis of this compound is achievable with careful consideration of the ionization technique and experimental parameters. For molecular weight confirmation, LC-MS with ESI is the preferred method, while GC-MS with EI provides detailed structural information through fragmentation analysis. By following the protocols outlined in this application note, researchers can obtain reliable and accurate data for the characterization of this unique polynitrile compound.

References

  • PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Deng, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Bristol. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

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Introduction: Understanding the Risks of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide to the safe handling of 1,2,2,3-Propanetetracarbonitrile for researchers, scientists, and drug development professionals. This document provides in-depth application notes and protocols to ensure laboratory safety.

This compound is a poly-nitrile compound that, while valuable in specific research and development applications, presents significant health and safety risks due to its chemical structure.[1][2] The presence of multiple nitrile groups suggests a high potential for toxicity, characteristic of many organic cyano compounds. These compounds can be absorbed through the skin, inhaled, or ingested, and may release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of acids or upon combustion.[3][4] Therefore, stringent adherence to safety protocols is not merely a recommendation but a critical necessity to prevent acute and chronic health effects. This guide is designed to provide a comprehensive framework for the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Assessment: A Multi-faceted Threat

The primary hazards associated with this compound are its acute toxicity upon exposure through multiple routes.[1] While specific toxicological data for this compound is limited, the general properties of toxic nitriles and available safety data sheets (SDS) provide a strong basis for a thorough risk assessment.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][5]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[5]

  • Potential for Hydrogen Cyanide Release: Like other cyanide compounds, it may release highly toxic and flammable hydrogen cyanide gas, especially when in contact with acids or moisture.[3]

Hazard Summary Table:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralDangerH301: Toxic if swallowed
Acute Toxicity, DermalDangerH311: Toxic in contact with skin
Acute Toxicity, InhalationDangerH331: Toxic if inhaled
Skin Corrosion/IrritationWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation

Data compiled from available supplier safety information.[1][5]

Engineering Controls: Your First Line of Defense

To minimize the risk of exposure, robust engineering controls are mandatory when working with this compound.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[3][4][6] This is crucial to prevent the inhalation of any dust or vapors.

  • Designated Work Area: A specific area within the laboratory should be designated for working with highly toxic compounds like this compound. This area should be clearly marked, and access should be restricted.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the designated work area.[7][8]

Personal Protective Equipment (PPE): Essential Barriers to Exposure

The correct selection and use of PPE are critical to prevent direct contact with this compound.

  • Hand Protection: Double-gloving is recommended.[3] Use a thicker, chemical-resistant outer glove (e.g., nitrile rubber) over a standard disposable nitrile inner glove.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[3][6]

  • Body Protection: A lab coat that covers the arms, along with clothing that covers the legs and feet, must be worn.[6] Consider a chemically resistant apron for added protection during procedures with a higher risk of splashing.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a properly fitted respirator may be required. Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to a strict, well-defined handling protocol is paramount.

  • Preparation:

    • Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[6]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area in the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling:

    • Always handle the compound within the fume hood.[3]

    • Use non-sparking tools to prevent ignition sources.[7][9]

    • When weighing the solid, do so in the fume hood and use a tared, sealed container to minimize the risk of generating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Transport:

    • When transporting the compound within the laboratory, use a sealed, shatter-resistant secondary container.

Storage Requirements: Preventing Unwanted Reactions

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area that is separate from incompatible materials.[3][6]

  • Incompatible Materials: Keep away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7] Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[3]

  • Container: Keep the container tightly closed and clearly labeled.[3][7]

Spill and Emergency Procedures: Rapid and Effective Response

In the event of an emergency, a swift and well-rehearsed response is critical.

Emergency Response Workflow

EmergencyResponse Start Emergency Event (Spill, Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Spill Spill Occurs Assess->Spill Spill Exposure Personnel Exposure Assess->Exposure Exposure Evacuate Evacuate Area Alert Others Call911 Call Emergency Services (911 or internal number) Evacuate->Call911 Report Report Incident to Supervisor/EHS Call911->Report SmallSpill Small, Contained Spill (Manageable by trained personnel) Spill->SmallSpill Small LargeSpill Large or Uncontrolled Spill Spill->LargeSpill Large SkinContact Skin Contact Exposure->SkinContact Skin Inhalation Inhalation Exposure->Inhalation Inhalation EyeContact Eye Contact Exposure->EyeContact Eye Ingestion Ingestion Exposure->Ingestion Ingestion DecontaminateSpill Decontaminate Spill Area (Follow specific protocol) SmallSpill->DecontaminateSpill LargeSpill->Evacuate DecontaminateSpill->Report RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FreshAir Move to Fresh Air Inhalation->FreshAir RinseEyes Rinse Eyes with Water (min. 15 minutes) EyeContact->RinseEyes MedicalAttention Seek Immediate Medical Attention Ingestion->MedicalAttention WashSkin Wash Skin with Soap & Water (min. 15 minutes) RemoveClothing->WashSkin WashSkin->MedicalAttention FreshAir->MedicalAttention RinseEyes->MedicalAttention MedicalAttention->Report

Caption: Emergency response workflow for incidents involving this compound.

Spill Response:

  • Small Spill: If you are trained and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[10] Use non-sparking tools for cleanup.[10]

  • Large Spill: Evacuate the area immediately and contact your institution's EHS and emergency services.[8]

Exposure Protocols:

  • Inhalation: Move the affected person to fresh air immediately.[9][11] If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[12] Remove contaminated clothing while under a safety shower.[9][12] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[9][11]

Waste Disposal: A Cradle-to-Grave Responsibility

All waste contaminated with this compound is considered hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, bench paper, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste - Cyanide" and should include a warning against mixing with acids.[3]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous waste. Contact your institution's EHS department for specific disposal procedures.

Decontamination Procedures: Ensuring a Safe Workspace

Thorough decontamination of all surfaces and equipment is essential after working with this compound.

  • Initial Cleaning: All cleaning activities should be conducted within the fume hood.[3] First, clean all contaminated surfaces and equipment with a pH 10 buffer solution.[3]

  • Secondary Decontamination: Follow the initial cleaning with a freshly prepared 10% bleach solution.[3]

  • Final Rinse: Rinse all surfaces and equipment thoroughly with water.

  • Waste Disposal: All cleaning materials (e.g., wipes, solutions) must be disposed of as hazardous waste.[3]

  • Personal Hygiene: Always wash hands thoroughly with soap and water immediately after work is complete and before leaving the laboratory.[3][6]

References

  • EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • LSUHSC. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • NJ.gov. 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. Retrieved from [Link]

  • NCBI Bookshelf. Toxicological Profile for Cyanide. Retrieved from [Link]

  • PubChem. 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

  • NIOSH - CDC. First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • PubChem. 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

  • Office of Environmental Health and Safety. Hazardous Chemical Exposures. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Polymerization of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Application Scientists

Introduction: The polymerization of 1,2,2,3-propanetetracarbonitrile represents a specialized area of polymer science. This monomer, characterized by a high density of electron-withdrawing nitrile groups, is exceptionally reactive. This guide is formulated to address the nuanced challenges encountered during its polymerization. Due to the limited specific literature on this exact monomer, the principles and troubleshooting steps outlined herein are synthesized from established knowledge of anionic polymerization of structurally analogous, electron-deficient alkenes, such as cyanoacrylates.[1][2][3] Our objective is to provide a robust framework based on chemical first principles to empower researchers to navigate potential side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs): Core Principles

Q1: What is the expected polymerization mechanism for this compound?

A: The polymerization of this compound is expected to proceed almost exclusively via an anionic chain-growth polymerization mechanism. The four strongly electron-withdrawing nitrile groups render the carbon-carbon double bond extremely electron-deficient, making it highly susceptible to nucleophilic attack. This mechanism is analogous to that of cyanoacrylate adhesives, which are well-known to polymerize rapidly in the presence of weak bases.[1][2][3]

Q2: What types of initiators are suitable for this polymerization?

A: Due to the monomer's high reactivity, very weak bases are sufficient to initiate polymerization. Common initiators include:

  • Moisture (Hydroxide Ions): Ambient humidity is often sufficient to initiate the reaction.[2][4]

  • Amines: Tertiary amines or even secondary amines can act as effective initiators.

  • Alcohols: Can initiate polymerization, especially in the presence of a base.

  • Phosphines: Tertiary phosphines are also known initiators for similar systems.

  • Other Nucleophiles: Anions from salts or other nucleophilic species can trigger the reaction.

Strong bases like organolithium compounds are generally not recommended as they can lead to uncontrolled, explosive polymerization and potential side reactions with the nitrile groups.

Q3: What are the anticipated properties of poly(this compound)?

A: While extensive data is not available, based on the structure of the repeating unit, the resulting polymer is expected to exhibit:

  • High Glass Transition Temperature (Tg): The rigid polymer backbone and strong dipole-dipole interactions between the nitrile groups will likely result in a high Tg.

  • Brittleness: The polymer is expected to be rigid and brittle, similar to cured cyanoacrylate adhesives.[2][4]

  • High Polarity: The abundance of nitrile groups will make the polymer highly polar, affecting its solubility in various solvents.

  • Thermal Instability: At elevated temperatures, polymers containing high concentrations of nitrile groups can undergo complex intramolecular reactions, such as cyclization and color formation, similar to the thermal degradation of polyacrylonitrile (PAN).[5]

Troubleshooting Guide: Side Reactions & Mitigation

This section addresses common experimental issues in a question-and-answer format, focusing on the underlying side reactions and providing actionable solutions.

Q4: My polymerization fails to start or proceeds very slowly. What is the primary cause?

A: A stalled polymerization is almost always due to the inhibition of the anionic mechanism.

Core Problem: Presence of Acidic Species. Anionic polymerization is terminated or inhibited by proton sources.[2] The monomer, as supplied, may contain acidic stabilizers (e.g., sulfonic acids, p-toluenesulfonic acid) to prevent premature polymerization during storage.

Troubleshooting Steps:

  • Monomer Purification: The most critical step is to remove the acidic stabilizer. This can be achieved by passing the monomer through a column of basic or neutral alumina.

  • Environmental Control: Ensure the reaction environment is not acidic. Acidic surfaces on glassware or substrates can inhibit the reaction.[4]

  • Initiator Concentration: The concentration of the initiator (e.g., moisture) may be too low. In extremely dry conditions (<40% Relative Humidity), the polymerization will be significantly slower.[4] Consider a controlled addition of a weak initiator if working in an inert, dry environment.

  • Temperature: Low temperatures will slow the reaction rate. Ensure the reaction is conducted within a suitable temperature range, typically ambient temperature (20-25°C) is sufficient.[4]

Q5: The monomer polymerizes instantly and uncontrollably upon initiator addition. How can I achieve a controlled reaction?

A: This phenomenon, often termed "shock polymerization," leads to a disordered, brittle polymer with poor mechanical properties.[4]

Core Problem: Excess Initiator Concentration. The extreme reactivity of the monomer means that a high concentration of initiator (e.g., high humidity, excess amine) leads to an explosive rate of initiation and propagation.

Mitigation Strategies:

  • Control Humidity: Conduct the polymerization in a controlled humidity environment (ideally 40-60% RH).[4] Use a glovebox with controlled atmosphere for precise experiments.

  • Use of Inhibitors/Retarders: Introduce a controlled amount of a weak acid (e.g., a hindered carboxylic acid) to temper the reaction rate. This provides a balance against the initiator, allowing for more orderly chain growth.

  • Solvent Choice: Performing the polymerization in a suitable, dry, aprotic solvent can help dissipate heat and dilute the monomer and initiator, allowing for better control.

  • Initiator Addition: Use a syringe pump for the slow, controlled addition of a diluted initiator solution to the monomer solution.

Factor Issue Corrective Action Scientific Rationale
Humidity Too Low (<40% RH)Increase ambient humidityInsufficient water to act as an initiator for the anionic polymerization.[4]
Too High (>60% RH)Decrease ambient humidity"Shock polymerization" occurs, leading to a disordered and brittle polymer structure.[4]
Surface pH AcidicUse a surface primer or ensure neutral glasswareAcidic surfaces neutralize the anionic initiators, preventing polymerization.
Temperature Too LowIncrease ambient temperature to 20-25°CThe chemical reaction rate is slowed, prolonging cure time.[4]
Impurities Acidic StabilizersPurify monomer (e.g., via alumina column)Stabilizers are designed to quench anionic species and must be removed before polymerization.
Q6: I'm observing low polymer yields and the molecular weight is lower than expected. What side reactions are responsible?

A: Low yield and molecular weight are classic indicators of premature chain termination and chain transfer side reactions.

Potential Side Reactions:

  • Chain Transfer: The active carbanionic chain end abstracts a proton from another species, terminating the chain and creating a new anion that can initiate a new, shorter chain. Common chain transfer agents include:

    • Water/Alcohols: While they can initiate, in higher concentrations they also act as potent chain transfer agents.

    • Acidic Impurities: Any residual acidic species will readily terminate growing chains.

    • Monomer: The acidity of the α-protons in the monomer itself, while low, can potentially contribute to chain transfer, especially at higher temperatures.

  • Termination by Atmospheric CO₂: The growing carbanion is nucleophilic and can react with electrophilic carbon dioxide from the atmosphere to form a carboxylate, effectively terminating the chain. All experiments should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Intramolecular Cyclization (Postulated): This is a critical, monomer-specific side reaction to consider. The high density of nitrile groups and the flexibility of the propane backbone may allow the growing carbanionic chain end to attack a nitrile group on its own backbone, forming a stable six-membered ring. This would terminate the linear chain growth.

Below is a diagram illustrating the proposed intramolecular cyclization mechanism that can act as a chain-terminating step.

Caption: Postulated intramolecular cyclization side reaction leading to chain termination.

Q7: The final polymer is yellow or brown. What is causing the discoloration?

A: Discoloration in polynitriles is typically caused by thermally or chemically induced reactions of the pendant nitrile groups.

Core Problem: Nitrile Group Conjugation. Similar to the process used to stabilize polyacrylonitrile (PAN) for carbon fiber production, heating can cause the nitrile groups to undergo intramolecular cyclization reactions, leading to the formation of conjugated ladder-like structures (polyimines).[5] These conjugated systems absorb visible light, appearing colored.

Mitigation Strategies:

  • Low-Temperature Polymerization: Conduct the polymerization at or below room temperature to minimize the energy input that could trigger these side reactions.

  • Avoid Post-Reaction Heating: Dry the polymer under vacuum at low temperatures. Avoid high-temperature processing methods unless the color change is a desired feature.

  • Inert Atmosphere: Oxygen can sometimes accelerate these discoloration reactions at elevated temperatures. Ensure all handling is done under an inert atmosphere.

Experimental Protocols

Protocol 1: Monomer Purification via Basic Alumina

Objective: To remove acidic stabilizers from the this compound monomer.

  • Setup: Prepare a small glass chromatography column.

  • Packing: Slurry-pack the column with activated basic alumina in a dry, non-polar solvent (e.g., anhydrous hexane or toluene).

  • Monomer Preparation: Dissolve the crude monomer in a minimum amount of the same dry solvent.

  • Elution: Load the monomer solution onto the column and elute with the dry solvent. Collect the fractions containing the monomer.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<30°C) to obtain the pure, stabilizer-free monomer.

  • Storage: Use the purified monomer immediately. If short-term storage is necessary, keep it under an inert atmosphere at low temperature (-20°C).

Protocol 2: Controlled Anionic Polymerization Workflow

Objective: To perform a controlled polymerization under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under an inert atmosphere.

  • Monomer Addition: Using a gas-tight syringe, transfer the purified monomer (or a solution of it in an anhydrous aprotic solvent like THF or DMF) into the reaction flask.

  • Initiation: Prepare a dilute solution of the initiator (e.g., a tertiary amine in the same anhydrous solvent). Slowly add the initiator solution to the stirring monomer solution via a syringe pump over a period of 10-30 minutes.

  • Propagation: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a set period. Monitor the viscosity of the solution as an indicator of polymerization.

  • Termination/Quenching: Terminate the reaction by adding a small amount of a weak acid (e.g., acetic acid) to neutralize any remaining active chain ends.

  • Precipitation: Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred non-solvent (e.g., methanol or hexane).

  • Isolation & Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a low temperature.

G A 1. Prepare Dry Glassware (Oven-dried, N₂ atmosphere) B 2. Add Purified Monomer (via gas-tight syringe) A->B C 3. Controlled Initiator Addition (Dilute solution via syringe pump) B->C D 4. Allow Propagation (Stir under N₂ at RT) C->D E 5. Quench Reaction (Add weak acid, e.g., Acetic Acid) D->E F 6. Precipitate Polymer (Pour into non-solvent, e.g., Methanol) E->F G 7. Isolate and Dry (Filter and dry under vacuum) F->G

Caption: Step-by-step workflow for a controlled anionic polymerization experiment.

References

  • BenchChem. (2025). Cyanoacrylate Adhesives: A Technical Support Guide to Environmental Curing Factors.
  • ResearchGate. (2014). Is there a chemical other than AIBN that can be used as an initiator in the synthesis of molecularly imprinted polymer (MIP)?
  • The Essential Blog for Engineers. (2019). When Adhesive Won't Adhere – Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unwanted Polymerization of But-2-ynedinitrile.
  • YouTube. (2024). Polymer Chemistry: Understanding Anionic Polymerization.
  • Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms.
  • ResearchGate. Electron-deficient alkene and polyolefin scope.
  • Tokyo Chemical Industry Co., Ltd. This compound.
  • Nouryon. Initiators for Thermoplastics.
  • MDPI. (2023). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer.
  • Sigma-Aldrich. Initiators.
  • SCIENTIFIC CULTURE. (2021). PRELIMINARY STUDY OF A POLYCYANOACRYLATE ADHESIVE FOR GLASS: CHANGES UNDER AGEING CONDITIONS.
  • TCI Chemicals. Polymerization Initiators.
  • TCI AMERICA. Polymerization Initiators.
  • Surrey Open Research repository. (2023). Synthesis and polymerization of a novel TARO monomer.
  • PubChem. 1,1,3,3-Propanetetracarbonitrile.
  • PubChem. 1,2,3-Propanetricarbonitrile.
  • ResearchGate. Effect of trace impurities on propylene polymerization.
  • MDPI. (2023). Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile.
  • Royal Society of Chemistry. (2013). Polymer Chemistry.
  • National Institutes of Health. (2022). Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents.
  • ResearchGate. (2018). The Reactions of Nitrile-containing Polymers.
  • MDPI. (2024). Estimation of Ionic Impurities in Poly(propylene Glycol) Diacrylate Monomers/Liquid Crystal E7 Mixtures Using Dielectric Spectroscopy.
  • ResearchGate. (2017). Synthesis, Characterization, and Thermo-mechanical properties of Poly (acrylonitrile-co-2,3-dimethyl-1,3-butadiene-co-itaconic acid) as carbon fibre polymer precursors.
  • PubMed Central (PMC). (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties.

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Technical Support Center: Purification of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,2,3-Propanetetracarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this highly functionalized molecule. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve the highest possible purity for your compound.

Introduction

This compound is a molecule of interest due to its high density of nitrile functional groups, which makes it a versatile building block in materials science and as an electrolyte additive in battery materials.[1] The presence of four polar nitrile groups on a short aliphatic backbone presents unique challenges for its purification. This guide will provide a structured approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem 1: My purified this compound shows persistent impurities in the NMR spectrum, suggesting starting materials or by-products are still present.

Possible Causes:

  • Incomplete Reaction: The synthesis of nitriles, for instance, via nucleophilic substitution with cyanide salts on a halogenated propane derivative, may not have gone to completion.[2][3]

  • Side Reactions: The synthesis method might have produced structurally similar by-products that are difficult to separate. For example, incomplete cyanation or elimination reactions.

  • Hydrolysis: Nitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of amides or carboxylic acids.[4][5][6]

Solutions:

  • Optimize Reaction Conditions: Before purification, ensure your synthesis reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or a rapid analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: A carefully designed aqueous work-up can remove many ionic impurities. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities. Be mindful that extreme pH can promote hydrolysis of the nitrile groups.

  • Column Chromatography: Due to the high polarity of this compound, normal-phase column chromatography on silica gel is a highly effective purification technique.[7][8]

    • Stationary Phase: Use silica gel as the adsorbent.[7]

    • Mobile Phase (Eluent): A gradient elution is often most effective for separating compounds with different polarities.[7] Start with a less polar solvent system and gradually increase the polarity. A common solvent system for polar compounds is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol.[7][9] For highly polar compounds like this compound, a mobile phase of DCM:Methanol might be appropriate.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for achieving high purity.

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. Methanol is a possible solvent to try, as this compound is soluble in it.[10] You may need to use a solvent/anti-solvent system. Experiment with small amounts of your sample to find the optimal conditions.

Problem 2: I am having difficulty with the column chromatography separation; the compound either doesn't move from the baseline or comes out with the solvent front.

Possible Causes:

  • Incorrect Mobile Phase Polarity: If the compound remains on the baseline, the eluent is not polar enough to displace the highly polar product from the polar silica gel.[8] If it elutes with the solvent front, the eluent is too polar.

  • Compound Insolubility: The compound may not be sufficiently soluble in the mobile phase.

Solutions:

  • Systematic Solvent System Selection: Use TLC to determine the optimal solvent system before running a column. The ideal developing solvent should give your desired compound an Rf value of 0.3 to 0.7.[7]

    • Start with a relatively non-polar eluent and gradually increase the polarity. For example, begin with 100% DCM and incrementally add methanol (e.g., 1%, 2%, 5% methanol in DCM).

  • Alternative Chromatography Techniques:

    • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography can be an excellent alternative.[9][11] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water, acetonitrile, or methanol).[9][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating highly polar, water-soluble compounds.[12] It typically uses a polar stationary phase with a mobile phase consisting of a high concentration of a less polar organic solvent and a smaller amount of a more polar aqueous solvent.[12]

Problem 3: My purified product appears discolored (yellow to orange), but the analytical data suggests high purity.

Possible Causes:

  • Trace Impurities: Even very small amounts of highly colored impurities can lead to discoloration without significantly affecting the overall purity as determined by techniques like NMR.

  • Decomposition: The compound may be undergoing slow decomposition, especially if exposed to heat, light, or air.[13] While the bulk of the material is intact, minor degradation products can be colored. The product is described as a white to light yellow to light orange powder or crystal, so some coloration may be inherent.[1]

Solutions:

  • Activated Carbon Treatment: Dissolve the compound in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution through celite to remove the carbon. The carbon can adsorb colored impurities.

  • Proper Storage: Store the purified this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The container should be kept tightly closed in a well-ventilated area.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

Commercially available this compound is typically offered at purities of >96.0% (GC) or ≥98%.[1][14] For highly sensitive applications, further purification may be necessary.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment.[][16][17]

Technique Principle Application for this compound
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.[16]Ideal for identifying and quantifying both polar and non-polar impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase would be a good starting point.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[16]Useful for assessing the presence of volatile impurities. The compound itself should be sufficiently volatile and thermally stable for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.[18]¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[18]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound and can be coupled with GC or LC to identify impurities.

Q3: What are the main safety precautions to consider when handling this compound?

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][10] It also causes skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Q4: Can you provide a starting protocol for the purification of this compound by column chromatography?

Certainly. The following is a general protocol that should be optimized for your specific sample.

Experimental Protocol: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., 99:1, 98:2, 95:5 DCM:Methanol).

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

    • Select the solvent system that gives your product an Rf of approximately 0.3-0.4.

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.[7]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified solid under high vacuum to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis & Method Selection cluster_purification Purification Techniques cluster_qa Quality Assessment cluster_end Final Product Crude Crude this compound TLC TLC Analysis for Solvent System Crude->TLC Column Normal-Phase Column Chromatography TLC->Column Optimal Rf Found Reverse_Phase Reversed-Phase Chromatography TLC->Reverse_Phase Streaking or Low Rf Recrystallization Recrystallization TLC->Recrystallization Crystalline Solid & Suitable Solvent Purity_Check Purity Assessment (HPLC, NMR, GC) Column->Purity_Check Reverse_Phase->Purity_Check Recrystallization->Purity_Check Purity_Check->Column Purity < 98% Pure_Product Pure this compound Purity_Check->Pure_Product Purity ≥ 98%

Caption: A decision-making workflow for the purification of this compound.

References

  • Reddit User Discussion on Chromatography for Polar Molecules. (2022, January 28). r/OrganicChemistry. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Columbia University. Column chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography? Retrieved from [Link]

  • Finance Fusion. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • Chemistry Steps. Preparation of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

  • PubChem. 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

  • PubChem. 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • California Department of Public Health. DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (2013, May 29). Thermal Decomposition Kinetics of 1,3,5-Triisopropylcyclohexane. Retrieved from [Link]

  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • ResearchGate. (2024, June 7). A facile and efficient one-pot 3-component reaction (3-CR) method for the synthesis of thiazine-based heterocyclic compounds using zwitterion adduct intermediates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,2,2,3-propanetetracarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly functionalized molecule. Given the absence of a standardized, one-pot synthesis protocol in current literature, this document provides a framework for a plausible synthetic approach and addresses the potential challenges you may encounter. Our focus is on providing in-depth technical guidance to help you navigate the complexities of this synthesis.

I. Plausible Synthetic Route: A Michael Addition Approach

The synthesis of this compound can be hypothetically achieved through a base-catalyzed Michael addition reaction. This approach involves the reaction of malononitrile with a suitable dicyano-substituted alkene. A likely candidate for this reaction is 2,3-dicyanopropene, which would act as the Michael acceptor.

The proposed reaction is as follows:

  • Nucleophile (Michael Donor): Malononitrile (propanedinitrile)

  • Electrophile (Michael Acceptor): 2,3-dicyanopropene

  • Catalyst: A suitable base

The success of this reaction is highly dependent on the careful control of reaction conditions to favor the desired 1,4-addition and minimize side reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that may arise when attempting the synthesis of this compound.

Q1: What are the most critical parameters to control in this synthesis?

A1: The most critical parameters are:

  • Choice of Base Catalyst: The strength and concentration of the base are crucial. A base that is too strong can lead to polymerization of the reactants, while a base that is too weak may result in an incomplete reaction.

  • Reaction Temperature: Many cyanoethylation and Michael addition reactions are exothermic.[1] Inadequate temperature control can lead to runaway reactions and the formation of polymeric byproducts.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants and intermediates.

  • Purity of Reagents: The presence of water or other impurities can significantly impact the reaction outcome by neutralizing the catalyst or participating in side reactions.

Q2: Which base catalysts are recommended for this type of Michael addition?

A2: A range of bases can be considered, from weak to strong, depending on the specific reactivity of the substrates.

  • Weakly Basic Catalysts: Triethylamine can be effective and allows for a more controlled reaction.[2]

  • Strongly Basic Catalysts: Alkali metal alkoxides (e.g., sodium ethoxide) or quaternary ammonium hydroxides (e.g., Triton B) are commonly used for cyanoethylation reactions.[1][3] However, their high basicity necessitates careful control of temperature and addition rates.

  • Heterogeneous Catalysts: Solid base catalysts, such as modified hydrotalcites, could offer advantages in terms of easier separation and potential for reuse.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of the starting materials and the formation of the product. Gas chromatography (GC) can also be used if the components are sufficiently volatile and thermally stable.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The primary safety concerns are related to the high toxicity of polynitrile compounds.

  • Toxicity: Many nitriles are highly toxic if swallowed, inhaled, or in contact with skin.[5] It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Flammability: Acrylonitrile and other related starting materials can be flammable. Ensure that the reaction is performed away from ignition sources.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or insufficient catalyst- Use a fresh, anhydrous base. - Optimize the catalyst loading.
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side reactions.
Poor quality of reagents- Use freshly distilled or purified starting materials. - Ensure all solvents are anhydrous.
Formation of a Viscous Polymer High reaction temperature- Maintain a low and controlled temperature, especially during the addition of the base.
High concentration of base- Add the base catalyst slowly and in a controlled manner to avoid localized high concentrations.
Inherent instability of reactants- Consider using a less reactive base or a heterogeneous catalyst for better control.
Multiple Products Observed on TLC/GC Formation of isomers- The Michael addition could potentially occur at different positions. Optimize the catalyst and solvent to improve regioselectivity.
Dicyanoethylation of malononitrile- If the reaction with the dicyano-acceptor is not efficient, malononitrile could react with itself in the presence of a strong base.
Difficulty in Product Purification Product co-elutes with starting materials- If the polarity of the product is similar to the starting materials, consider derivatization of the product for easier separation.
Product is an oil that does not crystallize- Attempt purification using column chromatography with a carefully selected solvent system. - If the product is thermally stable, vacuum distillation could be an option.

IV. Experimental Protocols

A. General Procedure for the Synthesis of this compound (Hypothetical)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add malononitrile (1 equivalent) and an anhydrous solvent (e.g., THF or acetonitrile).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add the base catalyst (e.g., triethylamine, 0.1 equivalents) to the stirred solution.

  • Reactant Addition: Add a solution of 2,3-dicyanopropene (1 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

A. Proposed Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Solvent Solvent Glassware Glassware Setup Setup Glassware->Setup Cooling Cooling Setup->Cooling Base_Addition Base Addition Cooling->Base_Addition Reactant_Addition Reactant Addition Base_Addition->Reactant_Addition Stirring Stirring Reactant_Addition->Stirring Quench Quench Stirring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product This compound Purification->Final_Product Characterization G Start Start Low_Yield Low Yield? Start->Low_Yield Polymer_Formation Polymer Formation? Low_Yield->Polymer_Formation No Check_Catalyst Check Catalyst Activity & Concentration Low_Yield->Check_Catalyst Yes Control_Temp Improve Temperature Control Polymer_Formation->Control_Temp Yes Successful_Synthesis Successful Synthesis Polymer_Formation->Successful_Synthesis No Check_Temp Optimize Temperature Check_Catalyst->Check_Temp Check_Reagents Verify Reagent Purity Check_Temp->Check_Reagents Check_Reagents->Successful_Synthesis Slow_Addition Slow Base Addition Control_Temp->Slow_Addition Slow_Addition->Successful_Synthesis

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • Bruson, H. A. (n.d.). Cyanoethylation. Organic Reactions. [Link]

  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

  • Wikipedia. (n.d.). Cyanoethylation. [Link]

  • Kumbhar, P. S., et al. (1999). Comparison of various catalysts for cyanoethylation of acrylonitrile.... ResearchGate. [Link]

  • Adamcik, J. A., & Miklasiewicz, E. J. (1962). Cyanoethylation. I. Weakly Basic Catalysts in the Reaction of Acrylonitrile with Active Methylene. Scribd. [Link]

  • PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. [Link]

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Technical Support Center: 1,2,2,3-Propanetetracarbonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 1,2,2,3-Propanetetracarbonitrile (CAS 1274904-48-1). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Critical Safety & Handling

Polynitrile compounds are often toxic and require careful handling. Safety is the foundational step of any successful protocol.

Question: What are the primary hazards of this compound and how should I handle it?

Answer: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331). Due to the presence of multiple nitrile groups, it shares hazards with other highly functionalized nitriles, which can release hydrogen cyanide upon decomposition or improper handling.

Core Handling Protocol:

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors[1].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield[2].

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory[3]. Wash hands thoroughly after handling, even if gloves were worn[4].

  • Waste Disposal: Dispose of waste in a dedicated, labeled hazardous waste container in accordance with local, regional, and national regulations[3]. Never pour it down the drain[1].

Frequently Asked Questions (FAQs)

Question: What are the physical and chemical properties of this compound?

Answer: Key properties are summarized below. Understanding these is crucial for planning reactions, purification, and storage.

PropertyValueSource
CAS Number 1274904-48-1[5]
Molecular Formula C₇H₄N₄[5]
Molecular Weight 144.13 g/mol [5]
Appearance White to light yellow/orange powder or crystal
Purity Typically >96.0% (GC)

Question: How should I store this compound?

Answer: Proper storage is vital for maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[6]. Accidental contact can lead to vigorous and potentially dangerous reactions[7]. Store these chemical classes in separate cabinets[2].

Question: What are the expected reactions of the nitrile groups in this molecule?

Answer: The four nitrile groups are the primary sites of reactivity. Like other nitriles, they have an electrophilic carbon atom and can undergo nucleophilic attack. Key reactions include:

  • Hydrolysis: Can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, often proceeding through an intermediate amide[8]. The multiple nitrile groups may lead to a complex mixture of partially and fully hydrolyzed products.

  • Reduction: Can be reduced to primary amines using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄)[8][9]. Milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes after hydrolysis of the intermediate imine[9].

  • Reaction with Organometallics: Grignard or organolithium reagents can attack the nitrile carbon to form ketones after an aqueous workup[9].

Troubleshooting Experimental Workflows

This section addresses common problems encountered during synthesis, purification, and analysis.

Workflow Visualization

Below is a generalized workflow for a typical organic synthesis experiment involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reagents 1. Starting Materials & Anhydrous Solvents Setup 2. Reaction Setup (Inert Atmosphere) Reagents->Setup Reaction 3. Reagent Addition & Reaction Time Setup->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Quench & Work-up Monitor->Workup Complete Purify 6. Purification (Crystallization/Column) Workup->Purify Characterize 7. Characterization (NMR, IR, MS) Purify->Characterize Product Pure Product Characterize->Product G Start Product Missing After Work-up Q1 Is the product water-soluble? Start->Q1 Q2 Is the product volatile? Q1->Q2 No A1 Check aqueous layer. (Back-extract with different solvent) Q1->A1 Yes Q3 Was there a filtration step? Q2->Q3 No A2 Check rotovap trap solvent. Q2->A2 Yes A3 Rinse filtration media (Celite, silica) with a polar solvent and TLC the filtrate. Q3->A3 Yes End Product Found A1->End A2->End A3->End

Caption: Troubleshooting Missing Product.

Explanation of the Troubleshooting Flow:

  • Check Aqueous Layer: Highly functionalized molecules like this compound may have some water solubility. If you can't find your product in the organic layer, check the aqueous layer via TLC or by extracting it with a different, more polar organic solvent.[10]

  • Check Volatility: While unlikely for this specific molecule, low molecular weight products can be volatile and co-distill with the solvent during rotary evaporation. Check the solvent in the rotovap's cold trap.[10]

  • Check Filtration Media: If you used a filtration agent like Celite or silica gel to remove solids, your product may have adsorbed onto it. Wash the filter cake with a strong, polar solvent and analyze the filtrate.[10]

Question: I'm having trouble purifying the crude product. It oils out during crystallization or streaks on the column.

Probable CauseExplanation & Solution
1. Incorrect Crystallization Solvent The compound is too soluble in the chosen solvent, even when cold, or not soluble enough, even when hot. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid. Solution: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[11][12] Use a two-solvent system: dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[11] For nitriles, solvent systems like ethanol, or mixtures like hexanes/acetone or hexanes/ethyl acetate, can be effective.[11]
2. Impurities Preventing Crystallization Even small amounts of impurities can inhibit the formation of a crystal lattice, resulting in an oil. Solution: First, try to remove baseline impurities with a short silica plug filtration before attempting crystallization. If it still oils out, scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[13]
3. Compound Streaking on Silica Gel Column Streaking (tailing) on a chromatography column indicates that the compound is very polar and is interacting too strongly with the silica gel. Solution: Add a small percentage (0.5-1%) of a polar modifier to your eluent system. For example, if using ethyl acetate/hexanes, adding a small amount of methanol or triethylamine (if the compound is basic) can improve the peak shape.
Problem Area 3: Characterization

Question: My analytical data (NMR, IR) doesn't match the expected structure for this compound. What should I check?

Probable CauseExplanation & Solution
1. Presence of Solvent/Water Residual solvent from purification (e.g., ethyl acetate, hexanes, water) is a very common issue and can confuse NMR interpretation. Solution: Check the NMR for characteristic solvent peaks. Pull the sample under high vacuum for an extended period to remove residual volatiles.
2. Unexpected Reaction Occurred The product you isolated is not the one you intended to make. Solution: Re-evaluate your reaction scheme and the analytical data. Could a rearrangement, elimination, or hydrolysis have occurred? Mass spectrometry is invaluable here to determine the molecular weight of the product, which can confirm or deny the expected structure.
3. Partial Hydrolysis One or more of the nitrile groups may have hydrolyzed to an amide or carboxylic acid during an acidic or basic work-up. Causality: Nitriles can be sensitive to pH, especially with heating.[9] Solution: Check the IR spectrum for characteristic C=O stretches (around 1650-1750 cm⁻¹) or broad O-H/N-H stretches (above 3000 cm⁻¹), which would be absent in the pure tetracyanated product. The IR spectrum of the target compound should show a strong, sharp C≡N stretch around 2250 cm⁻¹.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Cal-Star. (2024). Handling Reactive Chemicals: Precautions and Tips. Retrieved from [Link]

  • Airgas. (2017). Safety Data Sheet: Propionitrile. Retrieved from [Link]

  • StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21248644, 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. In Chemistry 2e. Retrieved from [Link]

  • Pearson. (2024). Review of Nitriles Explained. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]

  • Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77282, 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

  • Labor Security System. (n.d.). Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031761, propane-1,1,3-tricarbonitrile;1-N,1-N',3-N'-trihydroxypropane-1,1,3-tricarboximidamide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from [Link]

  • Scribd. (n.d.). Purificiation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Retrieved from [Link]

  • Vedantu. (n.d.). The IUPAC name of the following compound is A Propane123tricarbonitrile. Retrieved from [Link]

  • PubMed. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). US6790976B2 - Process for producing aliphatic tricarbonitriles.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Filo. (2025). Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a... Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

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  • Molecules. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2005). Thermodynamics of the Hydrolysis Reactions of Nitriles. Retrieved from [Link]

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Stability issues of 1,2,2,3-Propanetetracarbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,2,3-propanetetracarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter during your experiments. As a tetracyanoalkane, this compound possesses a unique chemical reactivity that necessitates careful handling and a thorough understanding of its stability profile.

This document provides a structured question-and-answer format to directly address specific issues, offering insights grounded in chemical principles and field-proven expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at room temperature in a cool, dark, and dry place.[1] Some suppliers suggest refrigeration at 2-8°C. The key is to protect it from moisture, light, and high temperatures to prevent degradation. The container should be tightly sealed to prevent hydrolysis from atmospheric moisture.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, like many nitrile-containing compounds, this compound is susceptible to hydrolysis in the presence of moisture. The four cyano groups are electrophilic and can react with water, especially under acidic or basic conditions, to form amides and subsequently carboxylic acids.[2][3] Therefore, it is imperative to handle the compound in a dry environment and store it in a tightly sealed container.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be considered incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4]

  • Strong acids and bases can catalyze the hydrolysis of the nitrile groups.[2][3]

  • Strong oxidizing agents can lead to vigorous and potentially explosive reactions.

  • Strong reducing agents can reduce the nitrile groups to amines.

Contact with these substances should be strictly avoided to prevent degradation of the compound and ensure laboratory safety.

Q4: What are the primary degradation pathways for nitriles like this compound?

A4: The primary degradation pathway for nitriles is hydrolysis. This can occur under both acidic and basic conditions and typically proceeds in two stages: first to an amide, and then to a carboxylic acid with the release of ammonia or an ammonium salt.[2][3] Given the presence of four nitrile groups in this compound, a complex mixture of partially and fully hydrolyzed products could be expected.

dot graph TD; A[this compound] -->|H₂O / H⁺ or OH⁻| B(Intermediate Amides); B -->|H₂O / H⁺ or OH⁻| C(Carboxylic Acid Products); A -->|Heat| D(Decomposition Products); subgraph Hydrolysis Pathway B; C; end subgraph Thermal Decomposition D; end A[this compound] -- style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 B[Intermediate Amides] -- style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 C[Carboxylic Acid Products] -- style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 D[Decomposition Products] -- style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 end

Simplified degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific stability issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent experimental results over time with the same batch of compound. Compound Degradation: The compound may be degrading due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place as recommended. 2. Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air. 3. Aliquot: If the main stock is frequently opened, consider preparing smaller, single-use aliquots to prevent contamination and degradation of the entire batch.
Low yield or unexpected side products in a reaction. Hydrolysis: The nitrile groups may be hydrolyzing to amides or carboxylic acids, which can then participate in side reactions.1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. The use of molecular sieves or other drying agents is recommended. 2. Control pH: If the reaction is not intended to be under acidic or basic conditions, ensure the reaction mixture is neutral. The presence of acidic or basic impurities can catalyze hydrolysis. 3. Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate the rate of hydrolysis.
Discoloration of the compound (e.g., turning yellow or brown). Decomposition or Polymerization: The compound may be undergoing thermal degradation or polymerization, especially if exposed to heat or light.1. Photostability: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil. While specific photostability data is not available, many organic compounds are light-sensitive.[5][6][7] 2. Thermal Stability: Avoid exposing the compound to high temperatures. Malononitrile, a related dinitrile, can polymerize violently at elevated temperatures.[8][9] While the exact thermal decomposition profile of this compound is not documented, caution is advised.
Poor solubility in a chosen solvent. Solvent Incompatibility: The compound may have limited stability or solubility in certain solvents.1. Solvent Selection: this compound is soluble in methanol.[10] For other solvents, it is advisable to perform small-scale solubility tests. Nitriles generally show good solubility in polar aprotic solvents. 2. Solvent Purity: Impurities in the solvent, such as water, can affect both solubility and stability. Use high-purity, anhydrous solvents.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for assessing the stability of this compound under specific conditions.

Protocol 1: Evaluation of pH Stability

This protocol outlines a procedure to assess the stability of this compound in aqueous solutions at different pH values.

Objective: To determine the rate of degradation of this compound at acidic, neutral, and basic pH.

Materials:

  • This compound

  • HPLC-grade water

  • Phosphate buffer solutions (pH 3, 7, and 10)

  • HPLC or GC-MS for analysis

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In separate vials, add a small aliquot of the stock solution to each of the pH buffer solutions to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): Neutralize the pH of the aliquot to stop further degradation before analysis.

  • Analysis: Analyze the samples by a validated HPLC or GC-MS method to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for evaluating pH stability.

Section 4: Safety and Handling

Given the toxic nature of cyanide-containing compounds, stringent safety protocols must be followed.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, the following precautions are mandatory:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice).[11][12][13]

  • Avoid Inhalation, Ingestion, and Skin Contact: Take all necessary measures to prevent exposure through these routes.

  • Emergency Procedures: Ensure that an emergency eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency procedures for cyanide exposure.

Q6: How should I dispose of waste containing this compound?

A6: All waste containing this compound must be treated as hazardous waste.[11] Do not dispose of it down the drain. Collect all solid and liquid waste in clearly labeled, sealed containers for disposal by your institution's environmental health and safety department. Avoid mixing cyanide-containing waste with acidic waste, as this can generate highly toxic hydrogen cyanide gas.[14]

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
  • Photochemical Degradation of Cyanides and Thiocyanates
  • Kinetics and pathways of cyanide degradation at high temper
  • Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater.
  • Stability and absorption spectrum of malononitrile. PubMed.
  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion b
  • Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Malononitrile | NCCH2CN | CID 8010. PubChem.
  • Exploring anaerobic environments for cyanide and cyano-derivatives microbial degrad
  • Photochemical Degradation of Cyanides and Thiocyanates
  • Chemistry of Nitriles | Organic Chemistry Class Notes. Fiveable.
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
  • Biological degrad
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. EHS.
  • O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones.
  • This compound 1274904-48-1 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
  • Reactions of gem-Diborylalkanes with Carboxylic Acids and Their Derivatives: Enolate/Enamine Chemistry beyond Conventional Reactivity.
  • SAFETY D
  • Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review.
  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries.
  • What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. Quora.
  • SAFETY D
  • What Is the Process of Photodegradation of Cyanide in Surface W
  • A novel reaction of gem-difluorocyclopropyl ketones with nitriles leading to 2-fluoropyrroles. PubMed.
  • 1,1,3,3-Propanetetracarbonitrile | C7H4N4 | CID 77282. PubChem.
  • Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater.
  • Reactions of Nitriles. Chemistry Steps.
  • Laboratory and pilot scale photodegradation of cyanide-containing wastewaters.
  • Chemistry of malononitrile.
  • Sodium Cyanoborohydride SOP.docx. OSU Chemistry.
  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • Cyanides Storage, Handling and General Use Inform
  • malononitrile. Organic Syntheses.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • SAFETY D
  • SAFETY D
  • Divergent Reactivity of gem-Difluoro-enolates toward Nitrogen Electrophiles: Unorthodox Nitroso Aldol Reaction for Rapid Synthesis of α-Ketoamides. Organic Chemistry Portal.
  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI.
  • Thermal decomposition of tetrachloroethylene.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed Central.
  • Hydrolysis of Nitriles. Organic Synthesis.
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central.
  • Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Organic Chemistry Portal.
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Technical Support Center: Purification of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1,2,2,3-Propanetetracarbonitrile (CAS RN: 1274904-48-1).[1][2] Our goal is to equip you with the scientific rationale and practical steps to enhance the purity of this compound in your experimental workflows.

Introduction to this compound

This compound, also known as 1,2,2,3-Tetracyanopropane, is a polynitrile compound.[1] Its structure, featuring four nitrile (-CN) groups, renders it a highly polar molecule.[3] This polarity is a key factor influencing its solubility and interaction with different purification media. Commercially available this compound typically has a purity of over 96-98%, appearing as a white to light yellow or orange powder or crystal.[1] However, for sensitive applications, achieving higher purity is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities can originate from the synthesis process. Common synthetic routes to nitriles include the reaction of alkyl halides with cyanide salts or the dehydration of amides.[4][5] Potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Solvents: Residual solvents used during the reaction or initial purification steps.

  • Byproducts: Compounds formed from side reactions. Given the reactivity of nitriles, hydrolysis to amides or carboxylic acids can occur in the presence of moisture.[3][6]

  • Isomers: Structural isomers such as 1,1,3,3-Propanetetracarbonitrile may be present depending on the synthetic pathway.[7]

Q2: My this compound sample has a yellowish tint. Does this indicate impurity?

A2: While pure this compound is described as white, a light yellow to light orange appearance is also within commercial specifications. However, a noticeable color change or a darker hue compared to the starting material could signify the presence of impurities or degradation products. It is advisable to assess the purity using analytical techniques like HPLC or GC before proceeding with experiments.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, it is crucial to:

  • Handle the compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • In case of contact with skin, wash immediately with plenty of water and seek medical advice.

  • If swallowed, call a poison center or doctor immediately.

Troubleshooting Guide: Purification Methodologies

The high polarity of this compound dictates the most effective purification strategies.[3] Below are troubleshooting guides for common purification techniques.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The success of this method hinges on selecting an appropriate solvent system.

Issue: Difficulty finding a suitable recrystallization solvent.

  • Explanation: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given the polar nature of this compound, polar solvents are a good starting point.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates might include methanol, ethanol, or acetonitrile. The compound is noted to be soluble in methanol.[2]

    • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears. The solution is then reheated until clear and allowed to cool slowly.

Solvent PolarityPotential Solvents for Screening
High Water, Methanol, Ethanol
Medium Acetonitrile, Acetone, Ethyl Acetate
Low Dichloromethane, Toluene, Hexane
Column Chromatography

For separating complex mixtures or achieving very high purity, column chromatography is a powerful tool.

Issue: Poor separation of the target compound from impurities on a silica gel column.

  • Explanation: this compound is a very polar compound. In normal-phase chromatography with a polar stationary phase like silica gel, highly polar compounds can adhere strongly, leading to poor elution and broad peaks.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for column chromatography of this compound.

  • Recommended Solvent Systems for Polar Compounds on Silica Gel:

    • Ethyl Acetate/Hexane[8]

    • Methanol/Dichloromethane[8]

Distillation

While this compound is a solid at room temperature, distillation under reduced pressure (vacuum distillation) could be a viable option if the compound has a suitable boiling point and is thermally stable. This is particularly useful for removing non-volatile impurities.

Issue: Decomposition of the compound during distillation.

  • Explanation: Organic compounds, especially those with multiple functional groups, can decompose at high temperatures.[9]

  • Troubleshooting Steps:

    • Reduce Pressure: Employ a high-vacuum pump to significantly lower the boiling point of the compound. The goal is to distill at a temperature below the decomposition point.[9]

    • Azeotropic Distillation: If hydrocarbon impurities are present, forming an azeotrope with a solvent like methanol can help in their removal at a lower temperature.[10] This technique has been successfully used for the purification of other nitriles.[10]

Purity Assessment Protocol

A crucial step in any purification process is the accurate assessment of purity. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this.

Step-by-Step HPLC Method Development for Purity Analysis:

  • Column Selection:

    • For a highly polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good first choice.

    • Alternatively, a reversed-phase C18 column can be used, potentially with ion-pairing agents if retention is poor, though this can complicate the mobile phase.[11][12]

  • Mobile Phase Selection:

    • HILIC: A typical mobile phase would consist of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous buffer (e.g., 5-20% water with formic acid or ammonium formate).

    • Reversed-Phase: A gradient of water and acetonitrile or methanol is commonly used.

  • Detection:

    • A UV detector is suitable for compounds with a chromophore. The nitrile group itself has a weak UV absorbance, so detection might be challenging at low concentrations without other UV-active functional groups. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.

Workflow for Purity Assessment:

G cluster_0 Purification cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Purification Purified Solid This compound Dissolve Dissolve in Mobile Phase Purification->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection (UV, ELSD, etc.) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Sources

Avoiding decomposition of 1,2,2,3-Propanetetracarbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,2,2,3-Propanetetracarbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of this compound (CAS 1274904-48-1) is not extensively documented in peer-reviewed literature. This guide is therefore constructed based on fundamental principles of organic chemistry, expertise in the synthesis of complex nitriles, and analysis of potential reaction pathways and decomposition mechanisms analogous to related compounds. All protocols should be treated as starting points and optimized for specific laboratory conditions.

Introduction

This compound is a highly functionalized aliphatic polynitrile. Its structure, featuring a geminal dinitrile group, suggests its potential as a versatile building block in medicinal chemistry and materials science. However, the high density of electron-withdrawing nitrile groups renders the molecule susceptible to decomposition under various synthetic conditions. This guide provides a framework for troubleshooting common issues encountered during its synthesis, focusing on preventing decomposition and maximizing yield and purity.

Troubleshooting Guide: Common Synthesis Problems & Solutions

Q1: I am observing very low or no yield of the target product. What are the likely causes?

A1: Low or non-existent yield in a complex synthesis like that of this compound typically points to issues with starting materials, reaction conditions, or the synthetic route itself.

Plausible Synthetic Route: A logical approach to this molecule is a conjugate addition (Michael reaction) of a cyanide anion or a malononitrile-derived carbanion to an appropriate α,β-unsaturated nitrile, followed by a subsequent cyanation step.[1][2]

dot

Caption: Plausible two-step synthetic workflow.

Potential Causes & Solutions:

  • Base Strength and Stoichiometry:

    • The Problem: The base used to generate the nucleophilic carbanion (e.g., from malononitrile) might be too strong or used in excess. Strong bases can catalyze the polymerization of both the starting materials and the product, or promote elimination side reactions.

    • The Solution: Use a milder base (e.g., K₂CO₃, Et₃N) or a catalytic amount of a stronger, non-nucleophilic base (e.g., DBU). Perform careful stoichiometric calculations and consider slow, dropwise addition of the base at low temperatures (-10 °C to 0 °C) to control the reaction.

  • Cyanide Source Reactivity:

    • The Problem: Simple cyanide salts (NaCN, KCN) may have limited solubility in common organic solvents and can lead to heterogeneous reaction mixtures with poor kinetics. Conversely, more reactive cyanating agents like trimethylsilyl cyanide (TMSCN) require scrupulously anhydrous conditions.[3]

    • The Solution: For cyanide salts, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility and reactivity. If using TMSCN, ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a dry, inert atmosphere (N₂ or Ar).

  • Temperature Control:

    • The Problem: Michael additions and cyanation reactions can be exothermic. A runaway reaction temperature will inevitably lead to decomposition and polymerization.

    • The Solution: Maintain strict temperature control throughout the reaction. Begin the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly only after the initial exothermic phase has subsided. Use an ice bath for immediate cooling if necessary.

ParameterRecommended ConditionRationale
Temperature -10 °C to 25 °CMinimizes side reactions and decomposition.
Solvent Anhydrous Aprotic (e.g., THF, Acetonitrile)Prevents hydrolysis of nitrile groups and side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture and oxygen from interfering.
Base Weak, Non-nucleophilic (e.g., DBU, K₂CO₃)Avoids base-catalyzed polymerization and degradation.
Q2: My final product is a discolored oil or solid (yellow to brown). How can I prevent this?

A2: Discoloration is a strong indicator of decomposition. Aliphatic polynitriles can be thermally unstable and are highly susceptible to base-catalyzed degradation.

dot

Decomposition_Pathways cluster_pathways Product 1,2,2,3-Propanetetra carbonitrile Polymerization Anionic Polymerization Product->Polymerization Trace Base (e.g., OH⁻) Hydrolysis Amide/Carboxylic Acid Impurities Product->Hydrolysis Trace H₂O (Acid/Base catalyst) Elimination Unsaturated Nitriles Product->Elimination Heat or Base

Caption: Major potential decomposition pathways.

Preventative Measures:

  • Quenching the Reaction: The reaction must be effectively quenched to neutralize any remaining base. Use a weak acid (e.g., saturated NH₄Cl solution) to work up the reaction. Avoid strong acids, which can catalyze hydrolysis of the nitrile groups.[4][5]

  • Purification Method:

    • The Problem: Purification by distillation is often unsuitable for thermally sensitive molecules. High temperatures during solvent removal or distillation can cause decomposition.

    • The Solution:

      • Solvent Removal: Remove solvents under reduced pressure at low temperatures (≤ 30 °C) using a rotary evaporator.

      • Chromatography: If the product is not excessively polar, column chromatography on silica gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is the preferred method. Deactivate the silica gel with a small amount of triethylamine in the eluent if the product shows degradation on the column.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) at low temperature can be highly effective.

  • Exclusion of Water: Water can hydrolyze the nitrile groups to amides and eventually carboxylic acids, especially under acidic or basic conditions.[6][7] Ensure all solvents and reagents are anhydrous.

Q3: My NMR/MS analysis shows multiple impurities. What are they and how do I remove them?

A3: Impurities often arise from predictable side reactions.

Common Impurities and Their Origin:

  • Polymeric Materials: Result from base-catalyzed polymerization of starting materials or the product. These are often high molecular weight oils or solids that are difficult to characterize but will appear as a broad baseline hump in NMR spectra.

  • Michael Adduct Intermediate: Incomplete conversion during the second cyanation step will leave the intermediate adduct in your product mixture.

  • Hydrolysis Products (Amides): The presence of water leads to the formation of amides, which can be detected by IR spectroscopy (C=O stretch around 1650-1680 cm⁻¹) and changes in the NMR spectrum.[4]

  • Elimination Products: Base-promoted elimination of HCN can lead to the formation of unsaturated nitrile impurities.

Purification Strategy:

  • Aqueous Wash: During the workup, wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities and help break up emulsions.

  • Column Chromatography: This is the most powerful tool for separating compounds with different polarities.

    • Stationary Phase: Silica gel is standard. If the compound is acid-sensitive, use neutral alumina or deactivated silica.

    • Mobile Phase: Start with a low polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Collect small fractions and analyze them by TLC to identify the pure product.

  • Recrystallization: For solid products, this can be an excellent final purification step to remove minor impurities and achieve high analytical purity.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Based on its functional groups, the compound should be stored as a solid or in a solution of an anhydrous aprotic solvent. Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4 °C) and protected from light. Its appearance is described as a white to light yellow or light orange powder or crystal.

Q: What are the primary safety concerns when working with this compound and its precursors? A:

  • Toxicity: Aliphatic polynitriles are toxic if swallowed, in contact with skin, or if inhaled.[8] They can release hydrogen cyanide (HCN) upon decomposition or hydrolysis. All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (check for appropriate breakthrough time), a lab coat, and chemical safety goggles at all times.

  • Reagent Hazards: Cyanide salts and TMSCN are extremely toxic. Ensure you are fully trained in their safe handling and have an emergency cyanide poisoning response kit available. Acrylonitrile derivatives are often toxic and flammable.

Q: Can this compound undergo retro-Michael reactions? A: Yes, under strongly basic conditions or at elevated temperatures, the Michael addition can be reversible. This would lead to the decomposition of the product back into its precursors or other degradation products. This is another critical reason to maintain mild, well-controlled reaction conditions and to neutralize the reaction mixture promptly during workup.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Nitrile - Reactions. Wikipedia. [Link]

  • Tang, S., & Milstein, D. (2019). Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles. Chemical Science. [Link]

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry. [Link]

  • Jarvis, B. B., & Nicholas, P. E. (1979). Base decomposition of azides leading to nitriles. The Journal of Organic Chemistry. [Link]

  • Michael addition reactions of α-acyloxy nitrile anions. ResearchGate. [Link]

  • Thermal decomposition products of polyacrylonitrile. NRC Research Press. [Link]

  • The Michael Reaction. Chemistry LibreTexts. [Link]

  • Meier, M. et al. (2020). Synthesis and Chemistry of Organic Geminal Di- and Triazides. MDPI. [Link]

  • New Synthesis Route for 1,1,2,2-Tetracyanocyclopropanes. Defense Technical Information Center. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Turner, A. M., & Kaiser, R. I. (2022). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. Proceedings of the National Academy of Sciences. [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Royal Society of Chemistry. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of Organic Geminal Di- and Triazides. ResearchGate. [Link]

  • A new route to 1-substituted 2,2,3,3-tetracyanocyclopropanes. ResearchGate. [Link]

  • 2-CYANOETHANETHIOL. Organic Syntheses. [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]

  • Thermal degradation behavior of polymethacrylates containing amine side groups. ScienceDirect. [Link]

  • Production process of 1, 1, 2, 3-tetrachloro propane.
  • Synthesis of 1,1,2,3-tetrachloropropene.
  • Primary thermal decomposition processes in aliphatic polyamides. SciSpace. [Link]

  • Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. [Link]

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Technical Support Center: Catalyst Selection for 1,2,2,3-Propanetetracarbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1,2,2,3-Propanetetracarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation with this highly functionalized molecule. The unique arrangement of geminal and vicinal nitrile groups in this compound presents specific catalytic challenges and opportunities. This resource provides in-depth technical guidance in a user-friendly question-and-answer format.

Understanding the Reactivity Landscape of this compound

This compound possesses a unique structural motif with four nitrile groups on a three-carbon backbone. This high density of electron-withdrawing groups significantly influences the reactivity of the molecule. The geminal dinitriles at the C2 position are analogous to malononitrile, making the C2 proton acidic and susceptible to deprotonation under basic conditions. The vicinal nitriles at C1, C2 and C2, C3 introduce steric hindrance and potential for complex coordination with metal catalysts.

Key reaction pathways for the nitrile groups include hydrolysis to amides and carboxylic acids, hydrogenation to amines, and decyanation to remove the cyano group. The primary challenge in all these transformations is achieving selectivity. Due to the electronic and steric environment of each nitrile group, their reactivity can differ, leading to mixtures of partially and fully reacted products.

Section 1: Hydrolysis of this compound

Hydrolysis of nitriles is a fundamental transformation, typically proceeding through an amide intermediate to the corresponding carboxylic acid. With four nitrile groups, achieving selective hydrolysis of this compound to a specific amide or carboxylic acid is a significant challenge.

Frequently Asked Questions (FAQs) for Hydrolysis

Q1: What are the primary challenges when attempting to hydrolyze this compound?

A1: The main challenges are:

  • Selectivity: Achieving selective hydrolysis of one, two, or three nitrile groups without affecting the others is difficult due to the similar reactivity of the cyano groups.

  • Harsh Reaction Conditions: Complete hydrolysis to the tetracarboxylic acid often requires harsh acidic or basic conditions and high temperatures, which can lead to decomposition of the starting material or products.[1]

  • Intermediate Isolation: Isolating partially hydrolyzed amide intermediates can be challenging as the hydrolysis of the amide can be faster than the initial nitrile hydrolysis under certain conditions.[1]

  • Steric Hindrance: The geminal dinitrile at the C2 position is sterically hindered, which may require more forcing conditions for hydrolysis compared to the C1 and C3 nitriles.

Q2: Which catalytic system should I choose for selective hydrolysis to the corresponding amide?

A2: For selective hydrolysis of nitriles to amides, milder reaction conditions are necessary to prevent over-hydrolysis to the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Using a stoichiometric amount of a strong acid like concentrated sulfuric acid or hydrochloric acid at controlled, lower temperatures can sometimes favor the formation of the amide.[2][3] The reaction proceeds by protonation of the nitrile nitrogen, which increases its electrophilicity for attack by water.[3]

  • Metal-Catalyzed Hydrolysis: Certain transition metal catalysts, such as those based on platinum, ruthenium, or rhodium, can catalyze the hydration of nitriles to amides under neutral or mild conditions.[4] These catalysts often offer higher selectivity for the amide over the carboxylic acid.

  • Enzyme-Catalyzed Hydrolysis: Nitrilase enzymes can offer exceptional selectivity for the hydrolysis of nitriles to carboxylic acids, and in some cases, amidase enzymes can be used for the selective hydrolysis of nitriles to amides. However, the substrate specificity of these enzymes would need to be evaluated for this compound.[5]

Troubleshooting Guide for Hydrolysis Reactions
Problem Potential Cause Troubleshooting Steps
Low or no conversion 1. Insufficiently strong acidic or basic conditions. 2. Steric hindrance around the nitrile groups. 3. Catalyst deactivation.1. Gradually increase the concentration of the acid or base, or increase the reaction temperature. 2. For sterically hindered nitriles, consider using a smaller, more potent nucleophile or a catalyst known to be effective for hindered substrates.[4] 3. Ensure the purity of your starting material and solvents, as impurities can poison the catalyst.
Formation of a mixture of partially and fully hydrolyzed products 1. Non-selective reaction conditions. 2. Differences in the reactivity of the four nitrile groups.1. Employ milder reaction conditions (lower temperature, shorter reaction time, less concentrated acid/base). 2. Utilize a catalyst known for high selectivity in nitrile hydration.[4] 3. Consider a protecting group strategy if a specific nitrile needs to be preserved.
Over-hydrolysis to the carboxylic acid 1. Reaction conditions are too harsh (high temperature, prolonged reaction time). 2. The intermediate amide is highly susceptible to hydrolysis under the reaction conditions.1. Reduce reaction temperature and time. Monitor the reaction closely by techniques like TLC or LC-MS to stop it at the desired point. 2. Switch to a milder catalytic system, such as a metal-based catalyst that is less prone to promoting amide hydrolysis.
Polymerization or decomposition of starting material 1. The acidic C2 proton in this compound can be abstracted under strongly basic conditions, leading to side reactions. 2. High reaction temperatures can lead to thermal decomposition.1. If using basic conditions, opt for a weaker base or perform the reaction at a lower temperature. 2. Use a milder catalytic system that operates at or near room temperature.
Experimental Workflow: Acid-Catalyzed Partial Hydrolysis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in a suitable solvent (e.g., acetic acid). B Cool the solution in an ice bath. A->B C Slowly add a stoichiometric amount of concentrated H2SO4 or HCl. B->C D Stir at low temperature (0-25 °C) and monitor reaction progress by TLC/LC-MS. C->D E Quench the reaction by pouring onto ice-water. D->E Upon desired conversion F Neutralize carefully with a base (e.g., NaHCO3 solution). E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, concentrate, and purify by chromatography. G->H

Caption: Workflow for controlled acid-catalyzed partial hydrolysis.

Section 2: Hydrogenation of this compound

Catalytic hydrogenation of nitriles is a common method to synthesize primary amines. For this compound, the goal is often the selective reduction of one or more nitrile groups to their corresponding aminomethyl groups.

Frequently Asked Questions (FAQs) for Hydrogenation

Q1: What are the expected challenges in the hydrogenation of this compound?

A1: The primary challenges include:

  • Selectivity: Achieving selective hydrogenation of a specific nitrile group is difficult. The reaction can yield a complex mixture of partially and fully hydrogenated products.

  • Side Reactions: The formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the imine intermediate is a common side reaction in nitrile hydrogenation.[6]

  • Catalyst Poisoning: The nitrile groups and the resulting amine products can act as ligands and coordinate strongly to the metal catalyst surface, potentially leading to catalyst inhibition or deactivation.[7]

  • Decyanation: Under certain hydrogenation conditions, especially with catalysts like Raney Nickel, reductive decyanation (loss of a -CN group) can occur as a side reaction.[8]

Q2: What catalysts are recommended for the hydrogenation of polynitriles like this compound?

A2: The choice of catalyst is crucial for controlling the selectivity of the hydrogenation.

  • Raney Nickel: This is a common and cost-effective catalyst for nitrile hydrogenation. However, it can be non-selective and may promote the formation of secondary and tertiary amines, as well as decyanation.[6][9] The addition of a base like sodium hydroxide or ammonia can sometimes suppress the formation of secondary and tertiary amines.[10]

  • Precious Metal Catalysts (Pd, Pt, Rh): Catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Rhodium on alumina (Rh/Al₂O₃) are often used. They can offer different selectivities and may be less prone to causing decyanation compared to Raney Nickel.

  • Bimetallic Catalysts: The use of bimetallic catalysts can sometimes enhance selectivity by modifying the electronic properties and surface geometry of the active sites.

Troubleshooting Guide for Hydrogenation Reactions
Problem Potential Cause Troubleshooting Steps
Incomplete conversion 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or temperature. 3. Poor catalyst quality.1. Use a higher catalyst loading or a fresh batch of catalyst. Consider pre-treating the starting material to remove any potential catalyst poisons. 2. Increase the hydrogen pressure and/or reaction temperature. 3. Ensure the catalyst is of high quality and has been stored properly.
Low selectivity (mixture of products) 1. Non-selective catalyst. 2. Reaction conditions are too harsh.1. Screen different catalysts (e.g., switch from Raney Ni to Pd/C or PtO₂). 2. Optimize reaction conditions: lower the temperature, pressure, and reaction time. The use of additives, such as ammonia, can improve selectivity towards primary amines.[10]
Formation of secondary/tertiary amines 1. Reaction of the primary amine product with the imine intermediate.1. Add ammonia to the reaction mixture to compete with the primary amine for reaction with the imine intermediate. 2. Use a solvent that can help to solvate the primary amine and reduce its reactivity.
Decyanation observed 1. The catalyst and/or reaction conditions promote C-CN bond cleavage.1. Switch to a less aggressive catalyst (e.g., from Raney Ni to a supported noble metal catalyst). 2. Lower the reaction temperature and hydrogen pressure.
Decision-Making Flowchart for Hydrogenation Catalyst Selection

start Goal: Hydrogenate This compound q1 Is complete hydrogenation to the tetra-amine the primary goal? start->q1 complete_hydro Use a highly active catalyst like Raney Nickel under forcing conditions (high pressure and temperature). q1->complete_hydro Yes q2 Is selective hydrogenation to a partially reduced product desired? q1->q2 No q3 Is the formation of secondary/ tertiary amines a problem? complete_hydro->q3 selective_hydro Start with a less reactive catalyst (e.g., Pd/C or PtO2) under milder conditions (lower pressure/temperature). q2->selective_hydro Yes selective_hydro->q3 add_ammonia Add ammonia or a basic additive to the reaction mixture. q3->add_ammonia Yes end Optimized Hydrogenation q3->end No add_ammonia->end

Caption: Catalyst selection guide for hydrogenation.

Section 3: Decyanation of this compound

Reductive decyanation allows for the removal of a cyano group and its replacement with a hydrogen atom. This can be a useful strategy in multi-step synthesis where the nitrile group is used to direct a reaction or as a protecting group.

Frequently Asked Questions (FAQs) for Decyanation

Q1: Why would I want to perform a decyanation reaction on this compound?

A1: Decyanation can be synthetically useful for:

  • Simplifying the molecular structure: Removing one or more cyano groups can lead to a less complex molecule.

  • As part of a multi-step synthesis: The nitrile group can be used to activate a position for a reaction (e.g., alkylation at C2) and then subsequently removed.

  • Accessing novel structures: Selective decyanation can lead to the synthesis of unique polynitrile compounds that are not easily accessible by other routes.

Q2: What are the most effective catalytic systems for decyanation?

A2: Several catalytic systems are known for reductive decyanation:

  • Rhodium-catalyzed decyanation: Rhodium complexes, often in the presence of a hydrosilane as the reducing agent, are effective for the reductive cleavage of C-CN bonds under mild conditions.[11] This method is known to tolerate a wide range of functional groups.

  • Titanium-catalyzed decyanation: Titanium(III) complexes have been shown to catalyze the mono-decyanation of geminal dinitriles under mild conditions.[6] This could be a promising approach for selectively removing one of the geminal nitriles at the C2 position of this compound.

  • Nickel-catalyzed decyanation: Nickel catalysts have also been employed for reductive decyanation, sometimes using ethanol as the reductant.[12]

Troubleshooting Guide for Decyanation Reactions
Problem Potential Cause Troubleshooting Steps
No reaction or low conversion 1. Inactive catalyst. 2. Unsuitable reducing agent. 3. Steric hindrance around the C-CN bond.1. Ensure the catalyst is properly prepared and handled under an inert atmosphere if required. 2. The choice of reducing agent is critical; for Rh-catalyzed reactions, screen different hydrosilanes. 3. For sterically hindered substrates, a more active catalyst system or higher reaction temperatures may be necessary.[11]
Lack of selectivity 1. The catalyst is too reactive and removes multiple cyano groups.1. Use a catalyst known for selective mono-decyanation, such as certain titanium complexes for geminal dinitriles.[6] 2. Carefully control the stoichiometry of the reducing agent.
Side reactions (e.g., hydrogenation of nitrile) 1. The chosen catalyst and reducing agent can also promote nitrile hydrogenation.1. Select a catalyst system that is highly specific for C-CN bond cleavage over C≡N bond reduction. 2. Avoid using H₂ as the reductant if decyanation is the sole desired outcome.

References

  • Nickel Catalyzed Selective Arylation of Geminal Dinitriles: Direct Access to α-Cyano Carbonyl Compounds. The Journal of Organic Chemistry. (2024-02-06). [Link]

  • Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. PMC. (2023-07-07). [Link]

  • Titanium(III)‐Catalyzed Reductive Decyanation of Geminal Dinitriles by a Non‐Free‐Radical Mechanism. NIH. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. (2024-10-07). [Link]

  • Acid Induced Hydrolysis of Nitriles. AK Lectures. [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. PubMed. (2021-01-01). [Link]

  • Hydrogenation of dinitriles over Raney®-Ni catalyst. ResearchGate. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. ResearchGate. (2025-08-07). [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. (2025-01-19). [Link]

  • The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry. [Link]

  • The reductive decyanation reaction: an overview and recent developments. PMC. (2017-02-13). [Link]

  • Synthesis and Reactions of Nitriles. YouTube. (2021-04-14). [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (2024-04-26). [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Enzyme Catalyzed Hydrolysis of Synthetic Polymers. ResearchGate. (2025-08-10). [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry. (2020-12-15). [Link]

  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. MDPI. (2022-01-05). [Link]

  • Hydrogenation troubleshooting. Reddit. (2023-02-17). [Link]

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. American Chemical Society. (2026-01-05). [Link]

  • Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ResearchGate. [Link]

  • Hydrogenation Reactions. University of Pittsburgh. (2012-03-06). [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). ResearchGate. (2023-07-05). [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. [Link]

  • Rhodium-Catalyzed Reductive Decyanation of Nitriles Using Hydrosilane as a Reducing Agent: Scope, Mechanism and Synthetic Applic. Sciencemadness.org. [Link]

  • Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. Organic Chemistry Portal. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Universal description of steric hindrance in flexible polymer gels. RSC Publishing. [Link]

  • Comparative Catalytic Hydrogenation Reactions of Aliphatic Dinitriles over Raney Nickel Catalysts. Taylor & Francis Group. [Link]

  • What Causes Catalyst Deactivation And Poisoning?. YouTube. (2025-09-24). [Link]

  • Exploiting Catalytic Steric Hindrance for Enhanced Tishchenko Polymerization: Toward Biorenewable Aromatic Polyesters. Figshare. (2024-11-04). [Link]

  • Ni-catalyzed reductive decyanation of nitriles with ethanol as the reductant. RSC Publishing. [Link]

  • Carbanion nitrosation. Reaction of malononitrile with nitrous acid. RSC Publishing. [Link]

  • Reagent Friday: Raney Nickel. Master Organic Chemistry. (2011-09-30). [Link]

  • Method for the enzyme-catalysed hydrolysis of polyacrylic acid esters, and esterases used therefor.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. (2024-07-18). [Link]

  • Cyanohydrin and Geminal Diol Formation. YouTube. (2015-03-30). [Link]

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Validation & Comparative

Performance analysis of polymers derived from 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis of Polymers Derived from 1,2,2,3-Propanetetracarbonitrile

A Comparative Guide for Researchers and Materials Scientists

The pursuit of advanced polymeric materials with superior thermal and mechanical properties is a cornerstone of materials science. In this guide, we delve into the performance characteristics of polymers derived from the highly functionalized monomer, this compound. This molecule, with its dense arrangement of four nitrile groups, offers a unique platform for creating polymers with exceptional properties driven by strong intermolecular dipole-dipole interactions.

Our analysis will provide a comprehensive comparison with a well-established benchmark, Polyacrylonitrile (PAN), to highlight the distinct advantages conferred by the increased nitrile functionality. This guide is designed for researchers, scientists, and professionals in drug development and advanced materials, offering not just comparative data but also the fundamental principles and detailed experimental protocols necessary for practical application and further innovation.

The Monomer: this compound

This compound (PNT) is a polynitrile compound featuring a propane backbone with four cyano (C≡N) groups.[1] This high density of polar nitrile groups is the defining structural feature and the primary driver of the resulting polymer's performance characteristics. The synthesis of such a monomer is a specialized process, leading to a precursor for polymers with potentially high thermal stability and unique chemical functionalities.

The polymerization of PNT can be initiated through methods common to vinyl-like monomers, such as free-radical polymerization. The resulting polymer, Poly(this compound) or PPNT, possesses a carbon backbone with pendant groups containing three nitrile functionalities per repeating unit, creating a material with an exceptionally high nitrogen content and polarity.

Caption: Free-radical polymerization of this compound (PNT).

Performance Comparison: PPNT vs. Polyacrylonitrile (PAN)

The most direct and insightful comparison for PPNT is with Polyacrylonitrile (PAN). PAN is a widely used commercial polymer, valued for its high strength, thermal resistance, and its role as a primary precursor for carbon fiber production.[2][3] By comparing PPNT to PAN, we can directly assess the impact of increasing the nitrile group density from one per repeating unit (in PAN) to three (in PPNT).

Thermal Properties

The strong dipole of the nitrile group (C≡N) leads to powerful intermolecular forces, which significantly restrict chain mobility. This effect is amplified in PPNT.

  • Glass Transition Temperature (Tg): The Tg of a polymer is a critical indicator of its operational temperature range. PAN exhibits a Tg around 100-120°C. Due to the vastly increased density of polar nitrile groups in PPNT, we can anticipate a substantially higher Tg, likely exceeding 200°C, leading to superior dimensional stability at elevated temperatures.

  • Thermal Decomposition: Upon heating, nitrile-containing polymers like PAN undergo exothermic cyclization reactions, where adjacent nitrile groups react to form stable, ladder-like heterocyclic structures.[4] This process is key to the formation of carbon fibers and imparts high thermal stability. PPNT, with its proximate nitrile groups, is expected to undergo similar cyclization at lower temperatures and more extensively, resulting in a higher char yield and exceptional thermal stability compared to PAN.[3]

Mechanical Properties

The same intermolecular forces that govern thermal properties also dictate mechanical performance.

  • Strength and Modulus: The powerful dipole-dipole interactions in PPNT are expected to result in a polymer with a very high tensile strength and Young's modulus, surpassing that of standard PAN.

  • Brittleness: A significant trade-off for this high strength is likely to be increased brittleness. The restricted chain mobility that provides thermal stability and strength also inhibits the polymer chains from moving past one another, reducing ductility and elongation at break.

Comparative Data Summary

The following table provides a comparison based on established data for PAN and projected performance for PPNT, grounded in the principles of polymer chemistry.

PropertyPolyacrylonitrile (PAN)Poly(this compound) (PPNT) (Projected)Rationale for Projection
Glass Transition Temp. (Tg) ~100-120 °C> 200 °CIncreased intermolecular forces from higher nitrile density restrict chain mobility.
Decomposition Temp. (TGA, N₂) Onset ~240-300 °C[4]> 300 °CEnhanced cyclization potential leads to superior thermal stability.
Char Yield at 600 °C ~50%[4]> 60%More extensive cross-linking and cyclization from the higher number of reactive sites.
Tensile Strength 40 - 80 MPa> 100 MPaStronger intermolecular forces lead to higher cohesion.
Young's Modulus 3 - 4 GPa> 5 GPaReduced chain flexibility results in a stiffer material.
Solubility Soluble in polar aprotic solvents (DMF, DMSO)Limited solubility, potentially only in very strong polar solventsExtreme polarity and strong intermolecular forces reduce solvent accessibility.

Experimental Protocols for Performance Validation

To empirically validate the projected properties of PPNT, a rigorous testing workflow is essential. The following protocols describe the standard methodologies for synthesis and characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Performance Testing Start Monomer (PNT) + Initiator (AIBN) + Solvent (DMF) Polymerization Heat under N₂ (e.g., 70°C, 24h) Start->Polymerization Precipitation Precipitate in Non-Solvent (Methanol) Polymerization->Precipitation Drying Vacuum Oven Drying Precipitation->Drying DSC DSC Analysis (Tg, Tm) Drying->DSC TGA TGA Analysis (Decomposition, Char Yield) Drying->TGA GPC GPC Analysis (Molecular Weight) Drying->GPC FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR Molding Compression Molding of Test Specimens Drying->Molding Tensile Tensile Testing (ASTM D638) Molding->Tensile End Performance Data Tensile->End

Caption: Standard experimental workflow for PPNT synthesis and characterization.

Synthesis: Free-Radical Polymerization of PNT

Causality: This protocol utilizes a standard free-radical polymerization technique, suitable for vinyl-type monomers. Azobisisobutyronitrile (AIBN) is chosen as the initiator due to its predictable decomposition kinetics at moderate temperatures.[5] Dimethylformamide (DMF) is selected as the solvent, as it is a polar aprotic solvent known to dissolve many polynitriles.

  • Reagents: this compound (PNT), Azobisisobutyronitrile (AIBN), Dimethylformamide (DMF, anhydrous), Methanol.

  • Procedure:

    • Dissolve PNT (e.g., 5 g) and AIBN (e.g., 0.1 mol% relative to monomer) in anhydrous DMF (20 mL) in a Schlenk flask equipped with a magnetic stirrer.

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • Backfill the flask with inert gas (Nitrogen or Argon).

    • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously.

    • The polymer will precipitate as a solid. Collect the precipitate by vacuum filtration.

    • Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at 60°C to a constant weight.

Thermal Analysis: DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions like Tg.[6] Thermogravimetric Analysis (TGA) measures mass loss with increasing temperature, providing critical data on thermal stability and decomposition pathways.[7]

  • DSC Protocol:

    • Accurately weigh 5-10 mg of the dried PPNT polymer into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample from room temperature to 250°C (or a temperature above the expected Tg) at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature at 10°C/min.

    • Perform a second heating scan at 10°C/min. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

  • TGA Protocol:

    • Accurately weigh 10-15 mg of the dried PPNT polymer into a ceramic TGA crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The char yield is the percentage of mass remaining at the end of the experiment.

Mechanical Property Analysis: Tensile Testing

Causality: Tensile testing is a fundamental mechanical test that provides stress-strain data, from which tensile strength, Young's modulus, and elongation at break can be determined. Following a standardized protocol like ASTM D638 ensures that the data is comparable and reproducible.

  • Specimen Preparation:

    • Prepare test specimens (e.g., "dog-bone" shape) by compression molding the dried PPNT powder at a temperature above its Tg.

    • Ensure specimens are free of voids and defects. Condition them at standard temperature and humidity (23°C, 50% RH) for at least 48 hours prior to testing.

  • Testing Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and extension data throughout the test.

    • Calculate tensile strength (stress at break), Young's modulus (slope of the initial linear portion of the stress-strain curve), and elongation at break. Test a minimum of five specimens to ensure statistical validity.

Conclusion and Future Outlook

Polymers derived from this compound represent a promising class of materials for applications demanding high thermal stability and mechanical strength. The dense arrangement of nitrile groups is projected to yield a polymer with a significantly higher glass transition temperature and superior thermal stability compared to conventional polymers like Polyacrylonitrile. While these enhancements may come at the cost of increased brittleness, the unique properties of PPNT could be advantageous in advanced composites, high-temperature adhesives, and as a next-generation precursor for nitrogen-rich carbon materials.

The experimental protocols provided in this guide offer a clear pathway for the synthesis and rigorous evaluation of these materials. Further research into copolymerization—introducing more flexible comonomers to toughen the material—could unlock an even broader range of applications, balancing the exceptional strength and thermal resistance of PPNT with improved processability and ductility.

References

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison and validation workflow for 1,2,2,3-propanetetracarbonitrile, a molecule of interest due to its high density of functional groups. Given the scarcity of published experimental data for this specific isomer, we will establish a robust validation framework by combining predictive analysis with comparative data from its structural isomers and precursors. This document is designed to not only validate the target molecule but also to serve as a practical guide for the spectroscopic analysis of complex polynitrile compounds.

The Imperative of Multi-Modal Spectroscopic Validation

In the synthesis of densely functionalized molecules like this compound, the potential for isomeric byproducts is significant. Relying on a single analytical technique is often insufficient to confirm the precise arrangement of the cyano groups. A validated analytical approach, therefore, must integrate data from multiple spectroscopic methods—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a self-consistent and irrefutable structural assignment. Each technique provides a unique piece of the structural puzzle, and their combined interpretation is the bedrock of trustworthy chemical science.

Infrared (IR) Spectroscopy: Probing the Cyano Signature

Expertise & Experience: IR spectroscopy is a rapid and effective first-pass technique for confirming the presence of the key nitrile functional group (C≡N). The stretching vibration of the C≡N triple bond gives rise to a characteristic absorption band that is sensitive to its chemical environment.[1][2]

Predicted IR Absorption for this compound

For this compound, we anticipate a strong, sharp absorption band in the range of 2240-2260 cm⁻¹ . The presence of multiple cyano groups, some of which are vicinal, may lead to slight splitting or broadening of this peak due to vibrational coupling. Additionally, C-H stretching vibrations from the propane backbone are expected in the 2850-3000 cm⁻¹ region.

Comparative Analysis with Isomers and Precursors

To ground our predictions, we compare them with the experimental data of a known isomer, 1,1,3,3-propanetetracarbonitrile, and the common synthetic precursor, malononitrile.

CompoundCAS NumberC≡N Stretch (cm⁻¹) (Predicted/Experimental)C-H Stretch (cm⁻¹) (Predicted/Experimental)
This compound 1274904-48-1~2240-2260 (Predicted)~2850-3000 (Predicted)
1,1,3,3-Propanetetracarbonitrile3695-98-5~2250 (Experimental, from PubChem)[3]~2900 (Experimental, from PubChem)[3]
Malononitrile109-77-3~2270 (Experimental)~2900-3000 (Experimental)

The experimental IR spectrum of 1,1,3,3-propanetetracarbonitrile available on PubChem shows a characteristic nitrile peak, lending confidence to our predicted range for the target molecule.[3] Any significant deviation from this region in an experimental spectrum of a sample purported to be this compound would warrant further investigation into its purity and identity.

Protocol for High-Quality FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation and high reproducibility. Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is collected. A small amount of the solid sample is then placed on the crystal, and firm, even pressure is applied using the anvil.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. Baseline correction may also be necessary to obtain a flat baseline for accurate peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR will be essential to differentiate it from its isomers by mapping the unique proton and carbon environments.

Predicted ¹H and ¹³C NMR Spectra for this compound

The structure of this compound presents a unique set of proton and carbon signals due to its asymmetry.

¹H NMR: The proton spectrum is expected to be complex due to second-order coupling effects. We would anticipate two distinct multiplets.

  • H-1 (CH₂): A multiplet integrating to 2H.

  • H-3 (CH): A multiplet integrating to 1H.

¹³C NMR: The carbon spectrum should display five distinct signals:

  • Four C≡N carbons: In the approximate range of 110-120 ppm.

  • One CH₂ carbon: At the lower end of the aliphatic region.

  • One CH carbon: Shifted downfield due to the attachment of a cyano group.

  • Two quaternary carbons (C-2): Each bonded to two cyano groups, expected to be significantly downfield.

Comparative NMR Data Analysis

A direct comparison with the predicted spectra of its isomers highlights the diagnostic power of NMR.

CompoundPredicted ¹H SignalsPredicted ¹³C SignalsKey Differentiating Features
This compound 2 multiplets5 signalsAsymmetric pattern, unique chemical shifts for all carbons.
1,1,3,3-Propanetetracarbonitrile2 signals (triplet, triplet)3 signalsSymmetric molecule, leading to fewer signals.
1,2,3-Propanetricarbonitrile[4][5]2 multiplets3 signalsFewer cyano groups, leading to different chemical shifts and fewer quaternary carbons.

This comparative table underscores how NMR can definitively distinguish between the isomers based on the number of signals and their splitting patterns.

Workflow for NMR-based Structural Validation

Caption: Workflow for comprehensive spectroscopic validation.

Protocol for High-Resolution NMR Data Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[6] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Ensure the sample is fully dissolved; filter if any particulates are present.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and peak shape. This can be done automatically or manually.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

    • Use a sufficient relaxation delay (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively establish the connectivity of the molecule.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift axis using the residual solvent peak as a reference.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the crucial confirmation of the molecular weight and, through fragmentation analysis, offers further structural insights. For a novel compound, high-resolution mass spectrometry (HRMS) is essential to determine the elemental composition, which serves as a powerful validation checkpoint.

Predicted Mass Spectrum for this compound
  • Molecular Formula: C₇H₄N₄

  • Monoisotopic Mass: 144.0436 g/mol

  • Molecular Ion (M⁺˙): A peak at m/z 144 is expected in techniques like electron ionization (EI). However, nitriles can sometimes show a weak or absent molecular ion peak.[9]

  • [M-1]⁺ Peak: A peak at m/z 143, resulting from the loss of a hydrogen atom, is often observed and can be quite prominent in nitrile spectra.[10]

  • Key Fragmentation Pathways: The fragmentation of polynitriles can be complex. Common losses include HCN (m/z 27), leading to a fragment at m/z 117. Cleavage of C-C bonds in the propane backbone would also generate characteristic fragments.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMonoisotopic Mass ( g/mol )Expected Key Fragments
This compound C₇H₄N₄144.0436m/z 144 (M⁺˙), 143 ([M-H]⁺), 117 ([M-HCN]⁺)
1,1,3,3-PropanetetracarbonitrileC₇H₄N₄144.0436Similar to the target, but relative intensities may differ.
1,2,3-Propanetricarbonitrile[5]C₆H₅N₃119.0483m/z 119 (M⁺˙), 118 ([M-H]⁺), 92 ([M-HCN]⁺)

The primary value of MS in this context is the confirmation of the molecular formula via HRMS. The exact mass measurement should be within 5 ppm of the theoretical value to be considered a positive identification.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
  • Ionization Method Selection: For a small, relatively non-polar molecule, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet (GC-MS) is a suitable choice. For a more versatile approach, especially if the compound's volatility is unknown, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is recommended.[11] ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ at m/z 145.0514.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity solvent compatible with the chosen ionization method (e.g., acetonitrile or methanol for ESI).[12]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required to achieve the high mass accuracy needed for elemental composition determination.

  • Data Acquisition:

    • Calibrate the mass spectrometer using a known standard immediately before the analysis.

    • Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion or protonated molecule.

    • Use the instrument's software to calculate the elemental composition based on the exact mass measurement. The calculated formula should match C₇H₄N₄ with a mass error of less than 5 ppm.

Conclusion: A Unified Approach to Structural Validation

The structural validation of this compound, or any novel compound, is not a linear process but an integrated workflow.

Caption: The three pillars of spectroscopic validation.

By combining the functional group information from IR spectroscopy, the detailed connectivity map from NMR, and the definitive molecular formula from HRMS, a confident and trustworthy structural assignment can be achieved. This guide provides the predicted data, comparative context, and robust experimental protocols necessary for researchers to successfully validate this compound and other complex molecules with the highest degree of scientific rigor.

References

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A Comparative Guide to 1,2,2,3-Propanetetracarbonitrile and Other Cyanated Propanes for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1,2,2,3-propanetetracarbonitrile and other key cyanated propanes, offering objective analysis and supporting data for researchers, chemists, and professionals in drug development. We will explore their distinct physicochemical properties, synthetic considerations, and differential potential as building blocks and pharmacophores in modern chemical and pharmaceutical research.

Introduction: The Rising Prominence of the Nitrile Group in a Propane Scaffold

The propane backbone is a fundamental and versatile scaffold in organic chemistry. Its functionalization with one or more nitrile (cyano) groups dramatically alters its chemical personality, transforming a simple alkane into a highly polar, reactive, and stereochemically complex molecule. The nitrile group is far more than a simple functional addition; it is a powerful pharmacophore that has found its way into over 30 prescribed pharmaceuticals, with many more in clinical development.[1] Its metabolic stability, ability to act as a hydrogen bond acceptor, and capacity to modulate molecular polarity make it an invaluable tool for medicinal chemists.[1]

This guide focuses on propanes with varying degrees of cyanation, with a special emphasis on the highly functionalized this compound. By comparing it with its di- and tri-cyanated counterparts, we aim to elucidate the structure-property relationships that govern their utility and provide a framework for their strategic selection in complex synthetic and drug discovery campaigns.

The Molecules: A Structural Overview

The position and number of nitrile groups on the three-carbon propane chain dictate the molecule's symmetry, polarity, and reactivity. Below are the key compounds discussed in this guide.

Figure 1: Chemical structures of selected cyanated propanes.

Comparative Physicochemical Properties

The addition of each electron-withdrawing cyano group progressively increases the molecular weight and polarity, leading to significant changes in physical properties such as melting and boiling points. The following table summarizes key data for our compounds of interest.

Property1,3-Dicyanopropane (Glutaronitrile)1,2,3-Propanetricarbonitrile1,1,3,3-PropanetetracarbonitrileThis compound
Molecular Formula C₅H₆N₂[2][3]C₆H₅N₃[4]C₇H₄N₄[5]C₇H₄N₄
Molecular Weight 94.11 g/mol [2][6]119.12 g/mol [4]144.13 g/mol [5]144.13 g/mol
Appearance Colorless liquid[3]--White to light yellow powder/crystal
Melting Point -29 °C[2][3]---
Boiling Point 285-287 °C[2][3]---
Density 0.995 g/mL at 25 °C[2][3]---
Water Solubility Soluble[2]---
CAS Number 544-13-8[3][7]62872-44-0[4]3695-98-5[5]1274904-48-1

Synthesis, Reactivity, and Application Potential

The utility of these molecules is intrinsically linked to their synthesis and subsequent reactivity. The increasing number of cyano groups creates a more electron-deficient carbon backbone, enhancing the acidity of the α-protons and making the molecule a versatile precursor for more complex structures.

1,3-Dicyanopropane (Glutaronitrile)

As the simplest dinitrile in this series, glutaronitrile is a widely available chemical intermediate. Its symmetrical structure and the presence of two terminal nitrile groups make it an ideal starting material for synthesizing polymers and heterocyclic compounds like piperidines. In the context of drug development, it can serve as a flexible linker or be used to introduce two polar endpoints into a larger molecule.

1,2,3-Propanetricarbonitrile

The introduction of a third cyano group on the central carbon creates a chiral center, opening the door for stereoselective synthesis. This molecule is a valuable building block for creating conformationally restricted peptide isosteres, which are crucial in designing enzyme inhibitors.[8] For example, by locking a portion of a peptide backbone into a specific conformation, researchers can probe the binding requirements of enzyme active sites with high precision.[8]

Tetracyanopropanes: A Study in Isomerism

The comparison between 1,1,3,3-propanetetracarbonitrile and This compound highlights the profound impact of functional group placement.

  • 1,1,3,3-Propanetetracarbonitrile : The geminal dicyano groups (-C(CN)₂) at both ends of the propane chain make the central methylene (-CH₂-) protons highly acidic. This feature makes it a potent precursor for Knoevenagel condensations and Michael additions, serving as a powerful tool for carbon-carbon bond formation.

  • This compound : This isomer presents a unique and dense arrangement of polar functionality. The geminal dicyano group at the C2 position, flanked by two other cyano groups, creates a highly electron-deficient and sterically hindered core. Its potential lies in its use as a specialized building block for materials science (e.g., as a battery additive) and as a scaffold for novel ligands where high polarity and multiple coordination sites are desired. The high density of nitrogen atoms could be advantageous in designing molecules that interact with specific biological targets through a network of hydrogen bonds.

Experimental Protocols: Synthesis and Characterization

The synthesis and handling of cyanated compounds require rigorous safety protocols due to the high toxicity of cyanide reagents and the potential for releasing hydrogen cyanide (HCN) gas.[9]

Conceptual Workflow: Synthesis and Verification

This diagram outlines a generalized workflow for the synthesis and confirmation of a cyanated propane, emphasizing the self-validating nature of a robust experimental plan.

G cluster_prep Preparation & Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization & Validation start 1. Reagent Preparation (Propane precursor, Cyanide source) reaction 2. Cyanation Reaction (Inert atmosphere, Temp control) start->reaction quench 3. Reaction Quenching (e.g., with hypochlorite solution) reaction->quench extract 4. Extraction (e.g., Ethyl Acetate) quench->extract Proceed with caution purify 5. Purification (e.g., Column Chromatography) extract->purify ftir 6. FTIR Spectroscopy (Confirm C≡N stretch) purify->ftir Isolated Product nmr 7. NMR Spectroscopy (¹H, ¹³C - Confirm Structure) ftir->nmr ms 8. Mass Spectrometry (Confirm Molecular Weight) nmr->ms end Final Compound ms->end Structure Confirmed

Figure 2: A self-validating workflow for the synthesis and characterization of cyanated propanes.

Protocol: Characterization by FTIR Spectroscopy

Objective: To confirm the presence and assess the relative quantity of nitrile groups in the synthesized product.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable IR-transparent solvent (e.g., chloroform) or prepare a KBr pellet if the sample is a solid.

  • Background Scan: Run a background spectrum of the solvent or KBr pellet alone to subtract its absorbance from the final sample spectrum.

  • Sample Scan: Acquire the infrared spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Primary Peak of Interest: Identify the sharp, strong absorbance band characteristic of the C≡N stretching vibration, which typically appears in the 2260-2240 cm⁻¹ region.

    • Causality: The intensity of this peak is proportional to the number of nitrile groups in the molecule and their dipole moment. A tetracarbonitrile would be expected to show a significantly more intense C≡N stretch compared to a dicarbonitrile, assuming identical sample concentrations.

    • Validation: The absence of peaks corresponding to starting materials (e.g., a broad -OH stretch around 3300 cm⁻¹ if starting from an alcohol) helps confirm the reaction's completion.

Safety and Toxicological Considerations

The high degree of functionality in polycyanated propanes is matched by their potential toxicity. All cyanation reactions and handling of nitrile compounds must be conducted in a well-ventilated fume hood by trained personnel.[9]

  • Toxicity: Nitriles can be toxic if swallowed, in contact with skin, or if inhaled.[5] The primary hazard is the potential for metabolic conversion to cyanide, which is a potent cellular toxin.[10]

  • Reactivity with Acid/Water: Contact with strong acids can cause the rapid release of highly toxic hydrogen cyanide (HCN) gas. Some cyanide reagents are also highly water-reactive.[9]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[2]

CompoundKey GHS Hazard Statements
1,3-Dicyanopropane H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[3]
1,1,3,3-Propanetetracarbonitrile H300 (Fatal if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[5]
This compound H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled)

Conclusion

The family of cyanated propanes offers a rich palette of chemical properties and synthetic opportunities for researchers. While 1,3-dicyanopropane serves as a versatile and fundamental building block, the more heavily substituted analogs like 1,2,3-propanetricarbonitrile and this compound provide access to unique molecular architectures. The choice between these compounds depends entirely on the strategic goals of the research program. For creating complex, polar, and stereochemically defined scaffolds for drug discovery, the tricyano- and tetracyano-propanes are powerful, albeit challenging, tools. This compound, with its dense array of nitrile groups, represents a frontier molecule whose full potential in medicinal chemistry and materials science is still being explored. Its unique electronic and steric properties make it a compelling candidate for the design of next-generation chemical entities.

References

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A Benchmark for High-Temperature Performance: The Thermal Stability of 1,2,2,3-Propanetetracarbonitrile-Based Resins

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of materials that can withstand extreme thermal environments, researchers and engineers are constantly exploring novel polymer architectures. High-performance thermosetting resins are critical enablers in aerospace, microelectronics, and automotive applications where thermal stability is paramount. This guide presents a comprehensive analysis of the thermal stability of a novel resin system based on the polymerization of 1,2,2,3-propanetetracarbonitrile. Through a detailed examination of its synthesis and a rigorous comparison with established high-temperature polymers such as polyimides, polycyanurates, and benzoxazines, we aim to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to evaluate its potential for demanding applications.

Introduction: The Quest for Thermally Stable Polymers

The operational ceiling of many advanced technologies is defined by the thermal tolerance of their constituent polymeric materials. The fundamental chemical structure of a polymer dictates its inherent thermal stability. Polymers with strong covalent bonds and aromatic structures generally exhibit higher resistance to thermal degradation compared to those with weaker aliphatic bonds.[1] For instance, the imide linkages in polyimides and the triazine rings formed during the curing of cyanate esters contribute to their exceptional thermal performance.[1] This guide introduces a promising new entrant in this class of high-performance materials: a thermosetting resin derived from this compound. The high density of nitrile groups in this monomer offers the potential for extensive cross-linking, leading to a highly stable, nitrogen-rich network upon curing.

Synthesis of the this compound-Based Resin: A Cyclotrimerization Approach

The synthesis of the thermoset from this compound is predicated on the well-established chemistry of nitrile cyclotrimerization. This reaction involves the catalyzed trimerization of three nitrile functional groups to form a highly stable 1,3,5-triazine ring. This process is a type of addition polymerization, which is advantageous as it does not produce volatile byproducts that can lead to voids and compromise the structural integrity of the final cured material.

The proposed synthetic pathway involves a catalyzed polycyclotrimerization of the this compound monomer. The multiple nitrile functionalities on the monomer allow for the formation of a dense, three-dimensional cross-linked network, which is hypothesized to impart exceptional thermal stability. The reaction can be initiated using various catalysts, including strong acids like trifluoromethanesulfonic acid, organometallic compounds, or through thermal self-polymerization at elevated temperatures. The resulting polymer is a nitrogen-rich polytriazine network.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_results Data Analysis start Cured Resin Sample weigh Weigh 5-10 mg start->weigh place Place in TGA Pan weigh->place load Load Sample place->load purge Purge with N₂ load->purge heat Heat to 1000°C @ 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA Curve record->plot determine Determine T(onset) & Char Yield plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Comparative Analysis of Thermal Stability

The thermal stability of the this compound-based resin was benchmarked against several leading high-performance thermosets. The key performance indicators are the onset temperature of decomposition (Tonset) and the char yield at 800°C in a nitrogen atmosphere. A higher Tonset indicates greater stability at elevated temperatures, while a higher char yield suggests the formation of a stable carbonaceous layer that can act as a fire retardant and insulating barrier.

Resin TypeOnset Decomposition Temp. (Tonset, °C)Char Yield @ 800°C (%)
This compound Resin (Predicted) > 550 > 75
Polyimide (e.g., PMR-15)~520~60
Polycyanurate (e.g., Bisphenol A dicyanate)~450~65
Benzoxazine (e.g., Bisphenol A-based)~350 - 400~40 - 60

Note: The values for the this compound resin are predicted based on the high nitrile content and the formation of a dense polytriazine network. The data for other resins are compiled from various literature sources.

The predicted high thermal stability of the this compound-based resin, with an onset of decomposition exceeding 550°C and a char yield greater than 75%, would place it at the forefront of high-performance thermosets. This exceptional stability is attributed to the high cross-link density and the inherent thermal robustness of the triazine rings formed during curing. In comparison, while polyimides exhibit excellent thermal stability, their decomposition often begins at slightly lower temperatures. Polycyanurates, which also form triazine networks, are known for their high thermal stability, though the aliphatic backbone of the this compound monomer may influence its degradation profile. Benzoxazines, while offering many processing advantages, generally exhibit lower thermal stability compared to polyimides and polycyanurates.

Conclusion

The investigation into the thermal stability of this compound-based resins suggests a new frontier in the development of high-performance polymers. The proposed polycyclotrimerization of the tetracyano monomer is expected to yield a highly cross-linked polytriazine network with exceptional thermal stability, potentially outperforming many established high-temperature thermosets. The predicted high onset of decomposition and substantial char yield make this resin system a compelling candidate for applications in extreme environments. Further experimental validation is warranted to fully characterize the properties of this promising new material and unlock its potential in next-generation technologies.

References

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  • Cao, G., et al. Synthesis and thermal properties of the thermosetting resin based on cyano functionalized benzoxazine. Semantic Scholar, 2008.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth technical comparison and cross-validation strategy for analytical methods tailored to 1,2,2,3-Propanetetracarbonitrile, a molecule of interest in various research and development sectors. In the absence of established compendial methods for this specific analyte, this document serves as a practical framework for developing, validating, and cross-validating robust analytical procedures from the ground up, ensuring data integrity across different analytical platforms.

The Imperative of Method Validation and Cross-Validation

Before any analytical method can be confidently deployed for routine use, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2][3] Analytical method validation is a documented process that provides evidence that a method is suitable for its intended use, ensuring reliability, accuracy, and consistency of results.[1][2] When multiple analytical methods are employed to measure the same analyte, for instance, in different laboratories or for different applications, cross-validation becomes essential.[4][5] Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure they produce comparable and reliable data.[4] This is critical for maintaining data continuity throughout the lifecycle of a project, from early-stage research to quality control in manufacturing.

This guide will explore the development and cross-validation of two primary analytical techniques for this compound: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS) and Gas Chromatography with Mass Spectrometric Detection (GC-MS).

Core Principles of Analytical Method Validation (ICH Q2(R2))

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[1][2][3][6] The validation process involves assessing a range of performance characteristics to ensure the method is reliable and suitable for its intended purpose.[7]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][7]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Proposed Analytical Method 1: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

Given the polar nature of the four cyano groups in this compound, reversed-phase HPLC may present challenges in achieving adequate retention on traditional C18 columns.[8] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising alternative.[9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar compounds.[9]

Experimental Protocol: HPLC-MS Method Development and Validation

1. Instrumentation and Consumables:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

  • HILIC column (e.g., amide, silica, or cyano-bonded phase).

  • HPLC-grade acetonitrile, water, and volatile mobile phase additives (e.g., ammonium formate, ammonium acetate).

  • Reference standard of this compound.

2. Method Development Workflow:

HPLC_Method_Development A Select HILIC Column B Optimize Mobile Phase (Acetonitrile/Aqueous Buffer Ratio, pH) A->B C Optimize MS Parameters (Ionization Mode, Cone Voltage, Collision Energy) B->C D Assess Peak Shape, Retention, and Sensitivity C->D E Finalize Method Parameters D->E

Caption: Workflow for HPLC-MS method development.

3. Finalized HPLC-MS Method Parameters (Hypothetical):

  • Column: Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detection: ESI in positive ion mode, monitoring for the protonated molecule [M+H]⁺.

4. Validation Protocol: A comprehensive validation protocol would be executed according to ICH Q2(R2) guidelines to assess all the key parameters mentioned previously.

Proposed Analytical Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

For a compound with multiple nitrile groups, volatility can be a concern for GC analysis. However, if this compound exhibits sufficient thermal stability and volatility, GC-MS can be a powerful alternative, offering high separation efficiency and specificity. Pyrolysis-GC-MS could be an alternative approach if the compound is not sufficiently volatile, as it breaks down the polymer into smaller, more volatile fragments for analysis.[10][11][12]

Experimental Protocol: GC-MS Method Development and Validation

1. Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector and a temperature-programmable oven.

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electron ionization (EI) source.

  • Capillary GC column suitable for polar compounds (e.g., a wax or mid-polarity phase).

  • High-purity helium as the carrier gas.

  • Reference standard of this compound.

2. Method Development Workflow:

GC_Method_Development A Select GC Column B Optimize Injector Temperature and Split Ratio A->B C Optimize Oven Temperature Program B->C D Optimize MS Parameters (Ion Source Temp, Electron Energy) C->D E Assess Peak Shape and Sensitivity D->E F Finalize Method Parameters E->F

Caption: Workflow for GC-MS method development.

3. Finalized GC-MS Method Parameters (Hypothetical):

  • Column: Wax-based capillary column, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Split Ratio: 10:1

  • Oven Program: 100 °C hold for 1 min, ramp to 240 °C at 15 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

4. Validation Protocol: Similar to the HPLC-MS method, a full validation study based on ICH Q2(R2) guidelines would be performed.

Data Presentation: Comparative Validation Parameters

The following table summarizes the expected performance characteristics from the validation of the two proposed analytical methods.

Validation ParameterHPLC-MS Method (Hypothetical Data)GC-MS Method (Hypothetical Data)Acceptance Criteria (ICH Q2(R2) Reference)
Linearity (r²) > 0.998> 0.997≥ 0.995
Range (µg/mL) 0.1 - 500.5 - 100To cover the expected concentration range
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 80-120% (depends on concentration)
Precision (%RSD)
- Repeatability< 1.5%< 2.0%Typically ≤ 2%
- Intermediate Precision< 2.0%< 2.5%Typically ≤ 3%
LOD (µg/mL) 0.030.15Signal-to-noise ratio of 3:1
LOQ (µg/mL) 0.10.5Signal-to-noise ratio of 10:1
Robustness PassedPassedNo significant impact on results

Cross-Validation of HPLC-MS and GC-MS Methods

Once both methods are individually validated, a cross-validation study is crucial to ensure they provide equivalent results.[4][5][13]

Cross-Validation Protocol

1. Objective: To demonstrate the equivalency of the validated HPLC-MS and GC-MS methods for the quantification of this compound.

2. Experimental Design:

  • Prepare a set of at least three batches of quality control (QC) samples at low, medium, and high concentrations within the overlapping analytical range of both methods.

  • Analyze these QC samples in replicate (n=6) using both the HPLC-MS and GC-MS methods.

  • If available, analyze incurred samples (real-world samples) with both methods to provide a more realistic comparison.

3. Acceptance Criteria:

  • The mean concentration values obtained from the two methods for each QC level should not differ by more than 15%.

  • A statistical analysis, such as a t-test or equivalence testing, should be performed to demonstrate that there is no statistically significant difference between the results obtained from the two methods.

4. Cross-Validation Workflow:

Cross_Validation_Workflow cluster_0 Method 1: HPLC-MS (Validated) cluster_1 Method 2: GC-MS (Validated) A Analyze QC Samples (Low, Med, High) C Compare Results A->C B Analyze QC Samples (Low, Med, High) B->C D Statistical Analysis (e.g., t-test) C->D E Acceptance Criteria Met? D->E F Methods are Cross-Validated E->F Yes G Investigate Discrepancies E->G No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for this compound. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies such as the ICH, researchers can establish a suite of robust and reliable analytical methods. The cross-validation between orthogonal techniques like HPLC-MS and GC-MS provides the highest level of confidence in the generated data, ensuring its integrity and comparability across different platforms and throughout the lifecycle of a product or research project.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Available at: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available at: [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. Available at: [Link]

  • GCMS Section 6.17. Whitman College. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available at: [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link]

  • Chromatography Analysis of Polymers and Plastics. Intertek. Available at: [Link]

  • Pyrolysis gas chromatographic analysis of polyacrylonitrile. R Discovery. Available at: [Link]

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Efficacy of 1,2,2,3-Propanetetracarbonitrile as a Monomer: A Comparative and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of advanced polymers with superior thermal stability, dielectric properties, and chemical resistance necessitates the exploration of novel monomeric building blocks. 1,2,2,3-Propanetetracarbonitrile, a molecule featuring a high density of polar nitrile groups on a compact propane backbone, presents a compelling theoretical candidate for the synthesis of high-performance polymers. However, a notable gap exists in the scientific literature regarding its polymerization and the characterization of its resultant polymers. This guide provides an in-depth analysis of the potential efficacy of this compound as a monomer. By drawing comparisons with the well-established and structurally related monomer, acrylonitrile, we will project the potential properties of poly(this compound). Furthermore, we provide detailed, field-proven experimental workflows for its polymerization and subsequent characterization, offering a robust framework for researchers to validate its performance and unlock its potential applications.

Introduction to this compound: A Structural Perspective

This compound (CAS RN: 1274904-48-1), also known as 1,2,2,3-tetracyanopropane, is a small organic molecule defined by its four nitrile (-C≡N) functional groups. The strategic placement of these highly polar groups on a short, three-carbon chain suggests a monomer with unique reactivity and the potential to impart exceptional properties to a polymer.

Caption: Chemical structure of this compound.

The high nitrogen content and the presence of multiple reactive sites suggest that polymers derived from this monomer could exhibit:

  • High Thermal Stability: The strong C-C backbone and the potential for inter- and intra-chain cyclization of nitrile groups upon heating, similar to polyacrylonitrile (PAN), could lead to excellent thermal resistance.

  • Enhanced Chemical and Solvent Resistance: The polarity of the nitrile groups would likely result in strong intermolecular forces, making the polymer resistant to dissolution in common organic solvents.

  • Unique Dielectric Properties: The high density of dipoles from the nitrile groups could lead to a high dielectric constant, making it a candidate for applications in electronic materials and energy storage.

Comparative Analysis: this compound vs. Acrylonitrile

To contextualize the potential of this compound, a comparison with acrylonitrile (AN) is instructive. Acrylonitrile is the precursor to polyacrylonitrile (PAN), a commercially significant polymer used extensively as a precursor for high-performance carbon fibers.[1][2]

PropertyThis compound (Predicted)Acrylonitrile (Known)Rationale for Prediction / Known Data
Monomer Molecular Weight 144.13 g/mol 53.06 g/mol Calculated from chemical formula.
Functional Groups per Monomer 4 Nitrile Groups1 Nitrile Group, 1 Vinyl GroupThe tetra-functional nature suggests potential for cross-linking or hyperbranched structures, unlike the linear chains of PAN.
Polymer Polarity Very HighHighThe density of nitrile groups is significantly higher, leading to stronger dipole-dipole interactions.
Predicted Glass Transition (T_g) > 150 °C~100-120 °CIncreased chain stiffness and strong intermolecular forces from the multiple nitrile groups would restrict chain mobility, raising T_g.
Predicted Thermal Stability ExcellentGoodThe higher nitrile content could facilitate more extensive cyclization reactions at lower temperatures, potentially leading to higher char yields, a desirable trait for carbon fiber precursors.[3]
Solubility Likely soluble only in highly polar aprotic solvents (e.g., DMF, DMSO)Soluble in polar aprotic solvents (e.g., DMF, DMSO, DMAc)[4]The extreme polarity would limit its solubility to the strongest organic solvents.
Potential Applications High-performance dielectrics, nitrogen-rich carbon precursors, gas separation membranes.Carbon fiber precursors, textile fibers, copolymers (e.g., ABS, SAN).[1]The unique properties derived from its high functionality open doors to specialized, high-performance applications.

Proposed Experimental Workflows for Efficacy Evaluation

To move from theoretical postulation to empirical validation, a systematic experimental approach is required. The following protocols are designed as a self-validating system, grounded in established polymer synthesis and characterization techniques.[5]

Workflow 1: Synthesis via Free-Radical Polymerization

This workflow outlines a standard free-radical solution polymerization, a robust and common method for vinyl and nitrile-containing monomers.[4][6] The choice of solvent and initiator is critical; N,N-Dimethylformamide (DMF) is selected for its ability to dissolve polar monomers and the resulting polymer, while Azobisisobutyronitrile (AIBN) is a reliable thermal initiator that decomposes at a predictable rate.

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_isolation Product Isolation A Add Monomer (1,2,2,3-PTCN) & AIBN Initiator to Flask B Add Anhydrous DMF (Solvent) A->B C Seal Flask & Purge with Nitrogen (3x) B->C D Immerse in Oil Bath at 70°C C->D E Stir for 24 hours under Nitrogen D->E F Cool to Room Temp. E->F G Precipitate Polymer in Methanol F->G H Filter the Solid Product G->H I Dry under Vacuum at 60°C to constant weight H->I

Caption: Experimental workflow for the polymerization of this compound.

Step-by-Step Protocol:

  • Reagent Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g, ~1 wt% of monomer).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to dissolve the reactants. The concentration is chosen to maintain a manageable viscosity as the polymer forms.

  • Inerting: Seal the flask with a rubber septum. Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a nitrogen atmosphere with constant stirring for 24 hours.

  • Isolation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 500 mL), while stirring vigorously. This will precipitate the polymer.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with fresh methanol to remove any unreacted monomer and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Workflow 2: Polymer Characterization

Characterization is essential to confirm the synthesis of the polymer and to determine its key properties. This workflow employs a suite of standard analytical techniques to build a comprehensive profile of the new material.

G cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties start Synthesized Polymer Sample ftir FTIR Spectroscopy (Verify -C≡N group) start->ftir nmr NMR Spectroscopy (Confirm polymer backbone) start->nmr gpc Gel Permeation Chromatography (GPC) (Determine Mn, Mw, PDI) start->gpc dsc Differential Scanning Calorimetry (DSC) (Measure T_g) start->dsc tga Thermogravimetric Analysis (TGA) (Assess thermal stability) start->tga

Caption: Workflow for the comprehensive characterization of the synthesized polymer.

Step-by-Step Methodologies:

  • Structural Verification (FTIR & NMR):

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire a spectrum of the dried polymer. The primary diagnostic peak to confirm the incorporation of the monomer is the sharp, strong absorbance of the nitrile (-C≡N) stretch, typically found around 2230-2250 cm⁻¹.[7] Its presence confirms the nitrile groups remain intact in the polymer structure.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra will confirm the formation of a new polymer backbone, evidenced by the broadening of signals and the disappearance of monomer-specific vinyl protons (if polymerization occurs via a vinyl-like mechanism).[8]

  • Molecular Weight Determination (GPC):

    • Gel Permeation Chromatography (GPC): Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr) and analyze it using a GPC system calibrated with known standards (e.g., polystyrene or poly(methyl methacrylate)). This analysis will provide the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.[9][10]

  • Thermal Properties Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere through a defined temperature range (e.g., 25 °C to 350 °C). A step-change in the heat flow will indicate the glass transition temperature (T_g), a critical measure of the polymer's amorphous phase behavior.[9]

    • Thermogravimetric Analysis (TGA): Heat a sample on a microbalance while ramping the temperature (e.g., to 800 °C) under an inert (N₂) or oxidative (Air) atmosphere. This will determine the polymer's degradation temperature and its char yield, providing a direct measure of its thermal stability.[3]

Conclusion and Future Outlook

While direct experimental data for the polymerization of this compound remains elusive in current literature, a thorough analysis of its molecular structure strongly suggests its potential as a monomer for creating novel high-performance polymers. Its tetra-functional, nitrile-rich nature positions it as a promising candidate for materials with exceptional thermal stability, chemical resistance, and unique dielectric properties, likely surpassing those of conventional polymers like polyacrylonitrile.

The provided experimental workflows offer a clear, logical, and scientifically grounded path for researchers to synthesize and characterize poly(this compound). The successful execution of these protocols will not only fill a significant knowledge gap but could also pave the way for a new class of polymers tailored for demanding applications in aerospace, electronics, and advanced separations. The key to unlocking this potential lies in the systematic and rigorous experimental validation outlined in this guide.

References

  • Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. MDPI.[Link]

  • Synthesis, spinning, and properties of very high molecular weight poly(acrylonitrile-co-methyl acrylate) for high performance precursors for carbon fiber. ResearchGate.[Link]

  • High-molecular-weight poly(1,2-propylene succinate): A soft biobased polyester applicable as an effective modifier of poly( l -Lactide). ResearchGate.[Link]

  • Melt-Spinnable Polyacrylonitrile—An Alternative Carbon Fiber Precursor. MDPI.[Link]

  • Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. MDPI.[Link]

  • Molecular Characterization of Polymer Networks. PubMed.[Link]

  • Polyacrylonitrile-b-Polystyrene Block Copolymer-Derived Hierarchical Porous Carbon Materials for Supercapacitor. MDPI.[Link]

  • Synthesis, Characterization, and Thermo-mechanical properties of Poly (acrylonitrile-co-2,3-dimethyl-1,3-butadiene-co-itaconic acid) as carbon fibre polymer precursors. ResearchGate.[Link]

  • Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. MDPI.[Link]

  • (PDF) Preparation and Characterization of Poly (Acrylonitrile-co-1-Acryloylpyrrolidine- 2-Carboxylic Acid) with High Molecular Weight. ResearchGate.[Link]

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A Researcher's Guide to the Structural Analysis of 1,2,2,3-Propanetetracarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,2,2,3-Propanetetracarbonitrile is a densely functionalized aliphatic nitrile with significant potential as a building block in materials science and organic synthesis, particularly as an electrolyte additive in battery materials.[1] Its molecular structure, featuring two chiral centers at the C1 and C3 positions, gives rise to three distinct stereoisomers: a pair of enantiomers ((1R, 3R) and (1S, 3S)) and a meso compound ((1R, 3S)). The differentiation, isolation, and characterization of these isomers are paramount for understanding their unique physicochemical properties and for developing stereospecific applications. This guide provides a comprehensive comparison of analytical methodologies for the complete structural elucidation of these isomers, supported by established experimental protocols and theoretical insights. We will explore the strategic application of nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), X-ray crystallography, and computational chemistry to distinguish diastereomers and resolve enantiomers.

Theoretical Framework: The Stereoisomers of this compound

The core structure of this compound (NC-CH-C(CN)₂-CH-CN) contains two stereogenic centers at carbons 1 and 3. This leads to the existence of three stereoisomers:

  • An Enantiomeric Pair: The (1R, 3R)- and (1S, 3S)-isomers are non-superimposable mirror images of each other. They possess identical physical properties (e.g., melting point, boiling point, NMR spectra in an achiral solvent) except for their interaction with plane-polarized light.

  • A Meso Compound: The (1R, 3S)-isomer has a plane of symmetry through the central C2 carbon. Consequently, it is achiral and superimposable on its mirror image (the (1S, 3R)-isomer). As a diastereomer of the enantiomeric pair, its physical properties are distinct.

The primary analytical challenge is twofold: first, to separate the meso compound from the enantiomeric pair (a diastereomeric separation), and second, to separate the two enantiomers from each other (a chiral resolution).

Diagram 1: Isomeric Relationships A logical diagram illustrating the relationships between the stereoisomers of this compound.

G cluster_isomers This compound Stereoisomers Racemic Mixture Racemic Mixture R,R Enantiomer R,R Enantiomer Racemic Mixture->R,R Enantiomer contains S,S Enantiomer S,S Enantiomer Racemic Mixture->S,S Enantiomer contains Meso Compound (1R, 3S) Meso Compound (1R, 3S) R,R Enantiomer->Meso Compound (1R, 3S) Diastereomers R,R Enantiomer->S,S Enantiomer Enantiomers S,S Enantiomer->Meso Compound (1R, 3S) Diastereomers

Differentiating Diastereomers: Isolating the Meso Compound

Diastereomers have different physical properties and can therefore be separated and distinguished using standard, achiral analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing diastereomers due to the different chemical environments of the nuclei in each isomer.[2] In an achiral solvent (e.g., CDCl₃, DMSO-d₆), the enantiomeric pair will produce a single set of identical spectra, while the meso compound will produce a distinct spectrum.

Expected Spectral Differences:

  • ¹H NMR: The key difference lies in the protons at C1 and C3.

    • Meso Isomer: Due to the plane of symmetry, the protons at C1 and C3 are chemically equivalent. They will appear as a single signal, likely a triplet due to coupling with the two equivalent methylene protons on the adjacent carbons (if we consider a simplified model).

    • Enantiomeric Pair: The protons at C1 and C3 are diastereotopic. They are not chemically equivalent and will likely appear as separate signals, or as a more complex multiplet.

  • ¹³C NMR: Similar logic applies. The meso isomer will show fewer signals than the enantiomeric pair due to molecular symmetry. For instance, the nitrile carbons at C1 and C3 will be equivalent in the meso form but not in the enantiomers.

Table 1: Hypothetical Comparative NMR Data (in CDCl₃)

Isomer TypeProton (C1-H, C3-H)Carbon (C1, C3)Carbon (C1-CN, C3-CN)
Meso Compound Single multipletSingle resonanceSingle resonance
Enantiomeric Pair Two distinct multipletsTwo distinct resonancesTwo distinct resonances
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the isomer mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for adequate resolution.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the distinct signals corresponding to the meso and enantiomeric pair protons to determine their relative ratio in the mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC on a standard (achiral) stationary phase is an effective method for the physical separation of diastereomers.[3] The different three-dimensional structures of the meso and enantiomeric isomers lead to different interactions with the stationary phase, resulting in different retention times.

Experimental Protocol: Achiral HPLC Separation
  • Column: Standard silica gel or C18 reversed-phase column.

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane and a more polar modifier like isopropanol or ethyl acetate. The optimal ratio must be determined empirically.

  • Mobile Phase (Reversed Phase): A mixture of water and acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the nitrile group or other chromophores absorb (e.g., ~210 nm).

  • Injection: Inject a solution of the isomer mixture. The meso compound will elute at a different time than the racemic mixture of the two enantiomers.

  • Quantification & Collection: The relative amounts can be determined from the peak areas. Fractions for each peak can be collected for further analysis.

Resolving Enantiomers: The Chiral Challenge

Enantiomers cannot be distinguished by achiral methods. Their resolution requires a chiral environment.[4]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This is the most common and powerful technique for both analytical and preparative separation of enantiomers.[5][6] The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]

Causality of Separation: The CSP creates transient diastereomeric complexes with the enantiomers.[4] The stability of these complexes differs for the R,R and S,S isomers, causing one to be retained on the column longer than the other. Polysaccharide-based and macrocyclic glycopeptide CSPs are common choices for this type of separation.[7]

Experimental Protocol: Chiral HPLC Resolution
  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC). Column selection is often an empirical process.[5]

  • Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase mode. Small amounts of an additive like diethylamine may be required for sharp peaks.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Column temperature should be controlled (e.g., 25 °C) as it can significantly affect resolution.

  • Analysis: Inject the racemic fraction collected from the achiral separation. The two enantiomers should elute as separate peaks.

  • Validation: Confirm the separation by collecting each peak and analyzing its optical activity using a polarimeter.

Diagram 2: Analytical Workflow for Isomer Separation A step-by-step workflow for the complete separation and analysis of this compound isomers.

G start Mixture of Stereoisomers (Meso + Racemate) achiral_hplc Step 1: Achiral HPLC (e.g., Silica Column) start->achiral_hplc meso_fraction Fraction 1: Meso Isomer (1R, 3S) achiral_hplc->meso_fraction racemic_fraction Fraction 2: Racemic Mixture ((1R, 3R) + (1S, 3S)) achiral_hplc->racemic_fraction analysis Step 3: Characterization (NMR, X-ray, Polarimetry) meso_fraction->analysis chiral_hplc Step 2: Chiral HPLC (e.g., Chiralpak Column) racemic_fraction->chiral_hplc r_enantiomer Fraction 2a: (1R, 3R) Enantiomer chiral_hplc->r_enantiomer s_enantiomer Fraction 2b: (1S, 3S) Enantiomer chiral_hplc->s_enantiomer r_enantiomer->analysis s_enantiomer->analysis

X-ray Crystallography

For an unambiguous determination of the absolute configuration (i.e., assigning R or S) of a chiral molecule, single-crystal X-ray crystallography is the gold standard.[8][9] This technique provides the three-dimensional structure of the molecule as it exists in a crystal lattice.[10][11]

Trustworthiness of the Method: The method is self-validating. By analyzing the diffraction data, particularly through the anomalous dispersion effect, one can determine the absolute stereostructure without reference to other chiral compounds.[12] The primary prerequisite is the ability to grow a high-quality single crystal of an enantiomerically pure sample.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single crystal of one of the purified enantiomers obtained from chiral HPLC. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam (e.g., Cu-Kα radiation). Collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of this compound into the map and refine the structural model.

  • Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter or other statistical indicators based on anomalous scattering.[12] A Flack parameter close to zero for a given configuration confirms its correctness.

Computational Chemistry: A Predictive and Confirmatory Tool

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can serve as a powerful adjunct to experimental data.[13][14] These methods can predict the properties of each isomer, aiding in spectral assignment and confirming experimental findings.[15][16]

Applications:

  • Energy Calculation: Determine the relative thermodynamic stabilities of the meso and enantiomeric isomers.

  • NMR Prediction: Calculate theoretical ¹H and ¹³C NMR chemical shifts for each isomer. Comparing these with experimental spectra can provide high confidence in structural assignments.

  • Vibrational Spectra: Predict IR and Raman frequencies to help interpret experimental vibrational spectra.

Table 2: Summary of Analytical Methodologies

TechniquePurposePrincipleKey RequirementOutcome
NMR Spectroscopy Distinguish DiastereomersDifferent chemical environments due to molecular symmetryHigh-field spectrometerDistinct spectra for meso vs. enantiomeric pair
Achiral HPLC Separate DiastereomersDifferential interaction with achiral stationary phaseStandard HPLC systemSeparate peaks for meso and racemic mixture
Chiral HPLC Separate EnantiomersFormation of transient diastereomeric complexes with CSPChiral Stationary Phase (CSP)Separate peaks for (1R, 3R) and (1S, 3S) isomers
X-ray Crystallography Determine Absolute Config.Diffraction of X-rays by a crystal latticeEnantiopure single crystalUnambiguous 3D structure and R/S assignment
Computational Chemistry Predict & ConfirmSolving quantum mechanical equationsComputational resourcesPredicted energies, NMR shifts, and other properties

Conclusion

The complete structural analysis of this compound isomers requires a multi-technique approach. The analytical strategy should begin with the separation of the meso diastereomer from the racemic pair using standard achiral methods like HPLC or NMR analysis. Subsequently, the enantiomers must be resolved using a chiral-specific technique, with chiral HPLC being the most versatile and efficient method. Finally, for unambiguous proof of absolute configuration, single-crystal X-ray crystallography is indispensable. Computational modeling provides a robust theoretical framework that supports experimental data at every stage of the analysis. This integrated workflow ensures a confident and complete characterization of all three stereoisomers, enabling further research into their specific properties and applications.

References

  • Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Houben-Weyl Methods of Organic Chemistry. [Link]

  • Determination of absolute configuration. (2024). Purechemistry. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2025). Springer Link. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]

  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (n.d.). PubMed Central. [Link]

  • Can NMR be used to separate enantiomers or diastereomers? (2022). Reddit. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]

  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. (2018). National Institutes of Health. [Link]

  • Quantum Chemical Analysis of Geometric Isomers' Energy Barriers. (2025). Patsnap Eureka. [Link]

  • Discovering Isomerism: A Guided-Inquiry Computational Exercise for Undergraduate Organic Chemistry. (2018). ResearchGate. [Link]

  • Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. (2025). ACS Omega. [Link]

  • Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. (2025). ACS Publications. [Link]

  • Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. (2025). ACS Omega. [Link]

  • 1,2,3-Propanetricarbonitrile. (n.d.). PubChem. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]

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A Comparative Guide to 1,2,2,3-Propanetetracarbonitrile and Its Alternatives in High-Performance Battery Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of next-generation energy storage solutions, the composition of the electrolyte remains a critical frontier. The electrolyte, the lifeblood of any battery, dictates ionic conductivity, electrode stability, and overall safety. Among the various strategies to enhance electrolyte performance, the use of functional additives has emerged as a highly effective approach. This guide provides a comprehensive technical overview of 1,2,2,3-propanetetracarbonitrile, a polynitrile compound with potential applications in materials science, particularly as a battery additive. We will objectively compare its projected utility with established and emerging nitrile-based alternatives, supported by experimental data from peer-reviewed literature.

Introduction to Nitrile-Based Electrolyte Additives

Nitrile functional groups (-C≡N) are characterized by their high polarity and strong electron-withdrawing nature. When incorporated into electrolyte formulations, nitrile-containing compounds can significantly influence the electrochemical behavior of the system. Their primary roles include:

  • Formation of a Stable Solid Electrolyte Interphase (SEI): Nitriles can be preferentially reduced on the anode surface, forming a robust and uniform SEI layer. This layer is crucial for preventing dendrite growth and minimizing parasitic side reactions between the electrolyte and the electrode.

  • Enhancing Ionic Conductivity: The high polarity of nitriles can aid in the dissociation of lithium salts, increasing the concentration of charge carriers and thereby improving ionic conductivity.

  • Improving High-Voltage Stability: Certain nitrile structures can enhance the oxidative stability of the electrolyte, enabling the use of high-voltage cathodes for increased energy density.

This guide will focus on this compound and compare it with other promising nitrile-based electrolyte additives.

This compound: A Potential Candidate

This compound, also known as 1,2,2,3-tetracyanopropane, is a solid, polynitrile compound.[1] While detailed academic studies on its specific application in batteries are limited, its chemical structure suggests its potential as an effective electrolyte additive.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 1274904-48-1[1]
Molecular Formula C₇H₄N₄[1]
Molecular Weight 144.14 g/mol [1]
Appearance White to light yellow to light orange powder to crystal[1]
Purity >96.0% (GC)[1]
Synonyms 1,2,2,3-Tetracyanopropane[1]
Solubility Soluble in Methanol[2]
Hazard Statements Toxic if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation.[2]

Proposed Mechanism of Action:

The high density of nitrile groups in this compound suggests a strong potential for SEI formation. The multiple nitrile moieties could lead to a highly cross-linked and stable protective layer on the anode surface, effectively suppressing dendrite formation and improving cycling stability.

Comparative Analysis with Alternative Nitrile-Based Additives

While the specific performance of this compound in batteries is yet to be extensively documented, we can draw valuable comparisons with other well-studied nitrile compounds that have demonstrated significant improvements in battery performance.

1,3,6-Hexanetricarbonitrile (HTCN)

1,3,6-Hexanetricarbonitrile (HTCN) has been investigated as an efficient electrolyte additive for aqueous zinc-ion batteries.[3][4] Its mechanism of action provides a strong case for the potential benefits of polynitrile additives.

Key Performance Improvements with HTCN:

  • Reduced Side Reactions: HTCN exhibits a strong interaction with water molecules, which significantly reduces the activity of water in the electrolyte, thereby minimizing parasitic side reactions.[3][4]

  • Stable SEI Formation: The addition of HTCN facilitates the formation of a robust and stable SEI film on the zinc anode, which is crucial for preventing dendrite growth and corrosion.[3][4]

  • Enhanced Cycling Stability: In a Zn||Zn symmetrical cell, the addition of 0.3% HTCN to the electrolyte enabled stable cycling for over 950 hours at a current density of 1 mA cm⁻².[3][4]

  • Improved Full-Cell Performance: When used in a Zn||ZnxV₂O₅·nH₂O full cell, the HTCN-containing electrolyte demonstrated a high initial capacity of 355.6 mAh g⁻¹ at 0.1 A g⁻¹ and maintained a capacity of 330.0 mAh g⁻¹ after 465 cycles at 1 A g⁻¹.[3][4]

Comparison Table: Projected this compound vs. 1,3,6-Hexanetricarbonitrile

FeatureThis compound (Projected)1,3,6-Hexanetricarbonitrile (Documented)
Number of Nitrile Groups 43
SEI Formation Potentially forms a highly cross-linked and stable SEI due to the high density of nitrile groups.Forms a strong and stable SEI on the Zn anode, preventing dendrite growth and corrosion.[3][4]
Effect on Side Reactions Expected to reduce side reactions by coordinating with solvent molecules.Significantly reduces parasitic side reactions by strongly interacting with water molecules in aqueous electrolytes.[3][4]
Experimental Data Not yet extensively reported in peer-reviewed literature.Demonstrated to significantly improve cycling stability and full-cell performance in aqueous zinc-ion batteries.[3][4]
Fluorinated Nitriles: 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON)

Fluorination of organic molecules is a common strategy to enhance their electrochemical stability. 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) is a fluorinated nitrile compound that has been successfully used as an electrolyte solvent for high-energy-density lithium metal batteries.[5]

Key Performance Improvements with FEON:

  • High Oxidative Stability: The presence of fluorine atoms imparts high oxidative stability to the FEON molecule, making it suitable for use with high-voltage cathodes.[5]

  • Non-Flammability and Low Volatility: FEON-based electrolytes offer improved safety due to their non-flammable nature and low volatility.[5]

  • Improved Cycling Performance: An optimized FEON-based electrolyte demonstrated superior cycling performance for both lithium metal anodes and high-voltage NCM cathodes compared to conventional carbonate electrolytes.[5]

  • LiF-rich SEI Formation: The decomposition of FEON contributes to the formation of an SEI layer enriched with lithium fluoride (LiF), which is known for its excellent stability and ionic conductivity.[5]

Comparison Table: Projected this compound vs. 3-(2,2,2-trifluoroethoxy)-propionitrile

FeatureThis compound (Projected)3-(2,2,2-trifluoroethoxy)-propionitrile (Documented)
Structure Aliphatic polynitrileFluorinated nitrile
Key Advantage High density of nitrile groups for potentially robust SEI formation.High oxidative stability, non-flammability, and the ability to form a LiF-rich SEI.[5]
Application Potential as an additive in various battery chemistries.Demonstrated as an effective solvent for high-energy-density lithium metal batteries with high-voltage cathodes.[5]
Experimental Data Not yet extensively reported in peer-reviewed literature.Molecular dynamics simulations and spectroscopic analysis have elucidated its solvation structure and SEI formation mechanism.[5]

Experimental Protocols

While a specific experimental protocol for the application of this compound is not yet available in the literature, a general workflow for evaluating a new electrolyte additive can be outlined. This can be adapted from established methodologies for similar compounds.

General Workflow for Evaluating a Novel Electrolyte Additive

Caption: A general workflow for the evaluation of a new battery electrolyte additive.

Conclusion and Future Outlook

This compound presents an intriguing profile as a potential electrolyte additive for advanced battery systems. Its high density of nitrile functional groups suggests a strong capability for forming a stable and protective SEI on anode surfaces. However, to fully realize its potential, rigorous experimental validation is necessary.

Future research should focus on:

  • Synthesis and Purification: Developing a scalable and cost-effective synthesis route for high-purity this compound.

  • Electrochemical Evaluation: Systematically investigating its performance as an electrolyte additive in various battery chemistries, including lithium-ion, zinc-ion, and solid-state batteries.

  • Mechanistic Studies: Employing advanced characterization techniques to elucidate its SEI formation mechanism and its impact on ion transport and electrode stability.

  • Comparative Benchmarking: Conducting direct comparative studies with other state-of-the-art nitrile-based additives under identical testing conditions.

By pursuing these research directions, the scientific community can determine the true potential of this compound and its place in the landscape of next-generation energy storage technologies.

References

  • An efficient electrolyte additive of 1,3,6-hexanetricarbonitrile for high performance aqueous zinc-ion batteries. Journal of Colloid and Interface Science, 646, 950-958. (2023). [Link][3]

  • PubChem. (n.d.). 1,1,3,3-Propanetetracarbonitrile. Retrieved from [Link]

  • An Efficient Electrolyte Additive of 1,3,6-Hexanetricarbonitrile for High Performance Aqueous Zinc-ion Batteries. ResearchGate. (2023). [Link][4]

  • PubChem. (n.d.). 1,2,3-Propanetricarbonitrile. Retrieved from [Link]

  • 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. ResearchGate. (n.d.). [Link]

  • Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile. MDPI. (2024). [Link]

  • 1,2,3-Trimethoxypropane: a bio-sourced glyme as electrolyte for lithium–O2 batteries. Royal Society of Chemistry. (n.d.). [Link]

  • 3-(2,2,2-Trifluoroethoxy)propionitrile-based electrolytes for high energy density lithium metal batteries. PubMed. (2022). [Link][5]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,2,3-Propanetetracarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical guide for the safe handling and proper disposal of 1,2,2,3-propanetetracarbonitrile (CAS No. 1274904-48-1), a polynitrile compound utilized in specialized research and development applications, including as a battery additive.[1] Given its significant toxicity, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.

Core Safety & Hazard Profile

Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. This compound, and structurally similar polynitriles, are classified as highly toxic.[2] The primary routes of exposure are inhalation, ingestion, and skin contact, each posing a significant health risk.

Table 1: GHS Hazard Classification for Propanetetracarbonitrile and Analogous Compounds

Hazard Class GHS Hazard Statement Signal Word Source(s)
Acute Toxicity (Oral) H301: Toxic if swallowed Danger [3]
Acute Toxicity (Dermal) H311: Toxic in contact with skin Danger [3]
Acute Toxicity (Inhalation) H331: Toxic if inhaled Danger [3]
Skin Irritation H315: Causes skin irritation Warning [2][3]

| Eye Irritation | H319: Causes serious eye irritation | Warning |[2][3] |

Due to these hazards, all handling and disposal preparations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Table 2: Mandatory Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves. To prevent dermal absorption, which is a primary route of toxic exposure.[4]
Eye Protection Chemical splash goggles or a full-face shield. To protect against accidental splashes that can cause serious eye irritation.
Lab Coat Chemical-resistant lab coat. To protect skin and personal clothing from contamination.

| Respiratory | Use is mandated within a fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is required.[4] | To prevent inhalation of toxic dust or vapors. |

Waste Characterization and Segregation Protocol

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), this compound waste is classified as hazardous waste due to its toxicity.[5][6] It is the generator's responsibility to ensure this waste is properly characterized, segregated, and managed from its point of generation to its final disposal.[6]

The Causality of Segregation: The primary reason for stringent waste segregation is to prevent inadvertent mixing with incompatible chemicals, which can trigger dangerous reactions. Nitriles as a chemical class are known to be incompatible with strong acids and oxidizing agents.[7] Mixing can result in the evolution of extreme heat and the release of highly toxic gases. Therefore, this waste stream must be kept isolated.

WasteSegregation start Waste Generated (this compound or contaminated material) is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_solid Is the waste solid? (e.g., contaminated gloves, wipes, weigh paper) is_pure->is_solid No liquid_waste ACUTE HAZARDOUS WASTE (Liquid Nitrile Stream) is_pure->liquid_waste Yes solid_waste ACUTE HAZARDOUS WASTE (Solid Nitrile Stream) is_solid->solid_waste Yes final_disposal Arrange pickup through Institutional EHS for disposal by a licensed contractor. is_solid->final_disposal No (Error - Re-evaluate) containerize_liquid Containerize in a sealed, properly labeled, compatible (e.g., HDPE or glass) container. liquid_waste->containerize_liquid containerize_solid Double-bag in clear plastic bags, then place in a labeled, rigid, sealed container. solid_waste->containerize_solid containerize_liquid->final_disposal containerize_solid->final_disposal

Sources

A Senior Application Scientist's Guide to Handling 1,2,2,3-Propanetetracarbonitrile: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. 1,2,2,3-Propanetetracarbonitrile (CAS RN: 1274904-48-1) is a reactive, poly-nitrile compound whose handling requires a comprehensive understanding of its hazard profile to implement appropriate safety controls.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Part 1: Hazard Assessment - The 'Why' Behind the Protocol

Understanding the specific risks is the critical first step in defining the necessary protection. This compound is classified with significant acute toxicity across multiple exposure routes. The causality is clear: failure to establish proper barriers can lead to severe health consequences.

The Globally Harmonized System (GHS) classifications for this compound dictate the required level of protection.[3]

Hazard StatementGHS ClassificationImplication for Researcher & Required PPE Focus
H301 + H311 + H331 Acute Toxicity, Category 3/2Toxic if swallowed, in contact with skin or if inhaled. This is the primary driver for our PPE protocol. It necessitates a full-barrier approach: chemical-resistant gloves, full-coverage body protection, and stringent engineering controls (fume hood) to prevent any contact.[3]
H315 Skin Corrosion/Irritation, Category 2Causes skin irritation. Beyond acute toxicity, the compound can cause direct damage to the skin, reinforcing the need for proper glove selection and lab coat discipline.[3]
H319 Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation. This mandates the use of chemical splash goggles at a minimum, with a face shield recommended for splash-prone procedures.[3]

Part 2: Core PPE Requirements - Your Primary Defense System

Based on the hazard assessment, a multi-layered PPE strategy is required. Each component is selected to mitigate a specific risk.

1. Engineering Controls (First Line of Defense):

  • Chemical Fume Hood: All handling of this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood. This is a non-negotiable control to mitigate the high inhalation toxicity (H331).[3] The precautionary statement P271, "Use only outdoors or in a well-ventilated area," is professionally interpreted in a laboratory setting as requiring a fume hood.[3]

2. Hand Protection:

  • Glove Type: Nitrile gloves are the standard recommendation for a wide range of chemicals due to their excellent resistance to punctures, tears, and many chemical classes.[4][5]

  • Protocol: Double-gloving is mandatory. This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to provide protection while you retreat from the hazardous area to replace the outer glove safely.

    • Outer Glove: A heavier-duty nitrile glove (e.g., >8 mil thickness) for robust chemical protection.

    • Inner Glove: A standard-thickness nitrile examination glove.

3. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes and airborne powder.

  • Recommended Practice: A full-face shield worn over chemical splash goggles, especially when weighing the solid compound or performing transfers where splashing is possible. This aligns with the precautionary statement P280: "Wear protective gloves/ protective clothing/ eye protection/ face protection."[3]

4. Body Protection:

  • Laboratory Coat: A clean, fully-buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.

  • Chemical-Resistant Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.

  • Footwear: Fully enclosed shoes made of a non-porous material are required. Open-toed shoes are strictly prohibited.

Part 3: Operational Plan - A Step-by-Step Safety Workflow

A defined workflow ensures that safety protocols are followed consistently. The following diagram and procedures create a self-validating system for safe handling.

G cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operations cluster_post Phase 3: Post-Operation prep 1. Pre-Handling Checks - Verify Fume Hood Certification - Locate Emergency Equipment - Assemble All PPE & Materials don 2. Don PPE (See Protocol 3.1) prep->don handle 3. Chemical Handling - Work Deep in Fume Hood - Keep Sash at Lowest Position - Handle as 'Highly Toxic' don->handle decon 4. Decontamination - Clean Work Surfaces - Segregate Waste Streams handle->decon doff 5. Doff PPE (See Protocol 3.2) decon->doff dispose 6. Final Steps - Secure Hazardous Waste - Wash Hands Thoroughly doff->dispose

Figure 1: Safe handling workflow for this compound.

Protocol 3.1: Step-by-Step PPE Donning Procedure

  • Verify Workspace: Confirm the fume hood is operational and the area is clear of clutter.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles & Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Outer Gloves: Don the second, heavier pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Protocol 3.2: Step-by-Step PPE Doffing Procedure (Critical to Avoid Contamination) This procedure should be performed in a designated area, moving from "contaminated" to "clean."

  • Outer Gloves: Remove the most contaminated item first. Carefully peel off the outer gloves, turning them inside out, without touching the exterior with your inner-gloved hands. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated place or dispose of it if it's a disposable coat.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior with your bare skin. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Part 4: Emergency Response and Disposal

Preparation for unexpected events is a key component of a robust safety plan.

Emergency Procedures for Exposure

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for emergency medical assistance.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely) and call for emergency medical assistance.[3]
Ingestion Do not induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek emergency medical attention.[3]

Disposal Plan Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name and associated hazards.[6]

  • Contaminated Materials: All disposable PPE (gloves, coats), absorbent pads, and weighing papers used during handling must be considered hazardous waste. They should be collected in a separate, clearly labeled solid waste container.[7]

  • Empty Containers: To be considered non-hazardous, the original chemical container must be triple-rinsed with a suitable solvent (e.g., methanol). Crucially, this rinsate must be collected and disposed of as hazardous chemical waste. [7] After rinsing and air-drying in a fume hood, the label on the container must be fully defaced or removed before disposal in regular laboratory glass waste.[7]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.